L-Cysteinesulfinic Acid Monohydrate
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
(2R)-2-amino-3-sulfinopropanoic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO4S.H2O/c4-2(3(5)6)1-9(7)8;/h2H,1,4H2,(H,5,6)(H,7,8);1H2/t2-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQIXTMZYGQXTCZ-DKWTVANSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)S(=O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)S(=O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601017569 | |
| Record name | 3-Sulfino-L-alanine hydrate (1:1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601017569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207121-48-0 | |
| Record name | 3-Sulfino-L-alanine hydrate (1:1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601017569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-Cysteinesulfinic Acid Monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Enzymatic Conversion of Cysteine to Cysteinesulfinic Acid: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
The conversion of L-cysteine to L-cysteinesulfinic acid is a critical, rate-limiting step in mammalian sulfur amino acid metabolism. This reaction is catalyzed by cysteine dioxygenase (CDO), a highly regulated, non-heme iron-dependent enzyme. By controlling the flux of cysteine into catabolic pathways, CDO plays a central role in maintaining cellular cysteine homeostasis, preventing cytotoxicity associated with elevated cysteine levels, and providing precursors for the synthesis of essential molecules such as taurine (B1682933) and sulfate.[1][2][3] Dysregulation of CDO has been implicated in various neurological and autoimmune diseases, making it a subject of intense research and a potential target for therapeutic intervention.[4][5][6][7] This technical guide provides an in-depth overview of the enzymatic, structural, and regulatory aspects of this conversion, complete with quantitative data, detailed experimental protocols, and pathway visualizations.
The Core Enzyme: Cysteine Dioxygenase (CDO)
Cysteine dioxygenase (EC 1.13.11.20), also known as Cysteine Dioxygenase Type 1 (CDO1), is the principal enzyme responsible for oxidizing the thiol group of cysteine to a sulfinic acid.[8][9][10] It is a cytosolic protein of approximately 22.5 kDa, highly expressed in the liver and placenta, with lower levels in other tissues.[3][8][11]
Structure and Active Site
Mammalian CDO is a member of the cupin superfamily, characterized by a robust 6-stranded β-barrel fold.[4][8] Its active site possesses several unique features:
-
Metal Center: It contains a mononuclear non-heme iron (Fe²⁺) center essential for catalysis.[5][12]
-
His₃ Facial Triad (B1167595): Unlike the typical 2-His-1-carboxylate facial triad found in many non-heme iron dioxygenases, the iron in CDO is coordinated by the NE2 atoms of three histidine residues (His-86, His-88, and His-140 in mouse CDO).[4][12] This distinct coordination is thought to influence the mechanism of oxygen activation.[12]
-
Post-Translational Cofactor: A unique, autocatalytically formed thioether bond exists between Cys-93 and Tyr-157.[5][8][13] This internal cross-link is formed in a substrate-turnover-dependent manner and significantly enhances the enzyme's catalytic efficiency and stability, resulting in a "mature" and more active form of the enzyme.[1][8][14]
Catalytic Mechanism
The precise mechanism of dioxygen addition to cysteine is still under active investigation, but spectroscopic and computational studies support a multi-step process.[7][8] The substrate, L-cysteine, binds to the iron center as a bidentate ligand through its thiolate sulfur and amino nitrogen.[8]
A plausible mechanism is outlined below:
-
Substrate & O₂ Binding: L-cysteine and molecular oxygen (O₂) bind to the Fe(II) center.
-
Superoxo Formation: O₂ binding forms a reactive Fe(III)-superoxo species.[8]
-
Sulfur Attack: The superoxide (B77818) attacks the bound sulfur of cysteine, leading to the formation of a four-membered Fe-O-O-S ring intermediate.[7][8]
-
O-O Bond Cleavage: Heterolytic cleavage of the O-O bond occurs, generating a high-valent Fe(IV)-oxo intermediate.[8]
-
Oxygen Transfer: The second oxygen atom is transferred from the iron to the sulfur, forming the sulfinic acid group.
-
Product Release: The product, cysteinesulfinic acid, is released, and the enzyme returns to its resting Fe(II) state.
References
- 1. Cysteine Dioxygenase: A Robust System for Regulation of Cellular Cysteine Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. sinobiological.com [sinobiological.com]
- 4. pnas.org [pnas.org]
- 5. An insight into the mechanism of human cysteine dioxygenase. Key roles of the thioether-bonded tyrosine-cysteine cofactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cysteine dioxygenase - Wikipedia [en.wikipedia.org]
- 9. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 10. researchgate.net [researchgate.net]
- 11. CDO1 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 12. Cysteine dioxygenase: structure and mechanism - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Measurement of Cysteine Dioxygenase Activity and Protein Abundance | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to the Chemical Properties and Stability of L-Cysteinesulfinic Acid Monohydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Cysteinesulfinic acid, a pivotal intermediate in cysteine metabolism, plays a significant role in various physiological processes, including taurine (B1682933) biosynthesis and neuromodulation. As a monohydrate, its chemical properties and stability are of paramount importance for researchers in drug development and various scientific fields. This technical guide provides a comprehensive overview of the chemical characteristics and stability profile of L-Cysteinesulfinic Acid Monohydrate, complete with quantitative data, detailed experimental protocols, and visualizations of its key signaling pathways.
Chemical Properties
This compound is the hydrated form of L-cysteinesulfinic acid, an oxidized derivative of the amino acid L-cysteine.[1] Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C₃H₇NO₄S·H₂O | |
| Molecular Weight | 171.17 g/mol | |
| CAS Number | 207121-48-0 | |
| Appearance | White to off-white solid/powder | |
| Melting Point | 163 °C (decomposes) | [2] |
| Solubility | Soluble in water. | [1] |
| Optical Activity | [α]25/D +24° (c = 1 in 1 M HCl) | [2] |
| pKa | ~2 (for the sulfinic acid group) | [3] |
Stability Profile
The stability of this compound is a critical factor for its storage, handling, and application in experimental settings.
Thermal Stability
Thermal analysis of compounds provides insights into their decomposition and stability at elevated temperatures.
-
Decomposition Temperature: this compound decomposes at approximately 163 °C.[2]
-
Thermal Decomposition Products: Upon heating, cysteine and its derivatives can decompose to produce various volatile compounds, including water, ammonia, and carbon dioxide. In the case of cysteine, thermal decomposition has been shown to yield CO2.[4]
Photostability
Exposure to light, particularly UV radiation, can induce degradation of photosensitive compounds. The photodegradation of cysteine and related amino acids has been studied, and it is known that irradiation can lead to the formation of various oxidized species. For instance, irradiation of cysteine can lead to the formation of alaninesulfinic acid and cysteic acid.[5]
pH Stability
Storage and Handling
For long-term storage, this compound should be kept at -20°C in a tightly sealed container, away from moisture. For short-term handling and shipping, it is generally stable at ambient temperatures.
Experimental Protocols
This section outlines the methodologies for key experiments used to characterize this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for assessing the purity of this compound and for quantifying its degradation products.
Objective: To determine the purity of an this compound sample and to quantify any degradation products.
Instrumentation: A standard HPLC system equipped with a UV detector and a C18 reversed-phase column.
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).
Procedure:
-
Prepare a stock solution of this compound in the aqueous mobile phase.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Inject a known volume of the sample and standards onto the HPLC column.
-
Elute the compounds using a suitable gradient program.
-
Monitor the eluent at a specific wavelength (e.g., 210 nm).
-
Identify and quantify the peaks corresponding to L-Cysteinesulfinic Acid and any degradation products by comparing their retention times and peak areas to those of the standards.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound.
Objective: To confirm the chemical structure of this compound.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Solvent: Deuterated water (D₂O) or another suitable deuterated solvent.
Procedure:
-
Dissolve a small amount of the sample in the deuterated solvent.
-
Acquire ¹H and ¹³C NMR spectra.
-
The ¹H NMR spectrum is expected to show signals corresponding to the α-proton, the β-protons, and the amine protons.
-
The ¹³C NMR spectrum will show signals for the carboxyl carbon, the α-carbon, and the β-carbon.
-
The chemical shifts and coupling constants of the observed signals should be consistent with the known structure of L-Cysteinesulfinic Acid.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in a molecule.
Objective: To identify the characteristic functional groups of this compound.
Instrumentation: An FTIR spectrometer.
Sample Preparation: The sample can be analyzed as a solid using an ATR (Attenuated Total Reflectance) accessory or as a KBr pellet.
Procedure:
-
Obtain the FTIR spectrum of the sample over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands for the following functional groups:
-
O-H stretch (from the carboxyl group and water of hydration)
-
N-H stretch (from the amine group)
-
C=O stretch (from the carboxyl group)
-
S=O stretch (from the sulfinic acid group)
-
C-N and C-C stretches
-
Thermal Analysis (TGA/DSC)
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability and phase transitions of a material.
Objective: To determine the decomposition temperature and associated thermal events of this compound.
Instrumentation: A simultaneous TGA/DSC instrument.
Procedure:
-
Place a small, accurately weighed amount of the sample into a TGA/DSC pan.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).
-
The TGA curve will show the mass loss as a function of temperature, indicating the loss of water and decomposition of the compound.
-
The DSC curve will show the heat flow associated with thermal events such as dehydration and decomposition. The peak of the decomposition endotherm in the DSC curve corresponds to the decomposition temperature.[2]
Signaling Pathways
L-Cysteinesulfinic acid is a biologically active molecule involved in several key signaling pathways.
Taurine Biosynthesis Pathway
L-Cysteinesulfinic acid is a crucial intermediate in the primary pathway for the synthesis of taurine in mammals.[7][8][9]
This pathway begins with the oxidation of L-cysteine to L-cysteinesulfinic acid by the enzyme cysteine dioxygenase (CDO).[9] Subsequently, L-cysteinesulfinic acid is decarboxylated by sulfinoalanine decarboxylase (SAD) to form hypotaurine.[10] Finally, hypotaurine is oxidized to taurine.[8] The activity of CDO and SAD are key regulatory points in this pathway.[7][11]
Metabotropic Glutamate (B1630785) Receptor (mGluR) Signaling
L-Cysteinesulfinic acid acts as an agonist at metabotropic glutamate receptors, particularly Group I and Group II mGluRs, which are G-protein coupled receptors (GPCRs).[12][13]
Activation of Group I mGluRs by L-cysteinesulfinic acid leads to the activation of the Gq/G11 G-protein, which in turn stimulates phospholipase C (PLC).[4][14] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[4]
Conversely, when L-cysteinesulfinic acid binds to Group II mGluRs, it activates the Gi/o G-protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[13]
Redox Signaling
The oxidation of L-cysteine to L-cysteinesulfinic acid is a key event in cellular redox signaling. This modification can be reversible and serves as a molecular switch in response to oxidative stress.[5][15][16]
Under conditions of oxidative stress, reactive oxygen species (ROS) can oxidize the thiol group of cysteine residues in proteins to form sulfenic acid.[15] This can be further oxidized to the more stable sulfinic acid.[16] The formation of sulfinic acid was once thought to be an irreversible modification. However, the discovery of the enzyme sulfiredoxin (SRX) revealed a mechanism for the ATP-dependent reduction of sulfinic acid back to the thiol form, establishing a reversible redox cycle that plays a crucial role in cellular signaling and protection against oxidative damage.[5][15] Further oxidation to sulfonic acid is generally considered irreversible.[16]
Conclusion
This compound is a compound of significant interest due to its central role in metabolism and cellular signaling. A thorough understanding of its chemical properties, stability, and the pathways it influences is essential for researchers in various scientific disciplines. This guide provides a foundational resource for the effective use and study of this important molecule. The provided experimental protocols and pathway diagrams serve as a practical starting point for further investigation.
References
- 1. Cysteine sulfinic acid - Wikipedia [en.wikipedia.org]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. Cysteine sulfinic acid and sulfinylated peptides - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D5CB00040H [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Effects of pH, temperature, and chemical structure on the stability of S-(purin-6-yl)-L-cysteine: evidence for a novel molecular rearrangement mechanism to yield N-(purin-6-yl)-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Taurine Biosynthesis by Neurons and Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cysteine Dioxygenase: A Robust System for Regulation of Cellular Cysteine Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enzymes of the Taurine Biosynthetic Pathway Are Expressed in Rat Mammary Gland - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nutritional Regulation of Cysteine Dioxygenase - CORNELL UNIVERSITY [portal.nifa.usda.gov]
- 12. L-cysteine sulfinic acid as an endogenous agonist of a novel metabotropic receptor coupled to stimulation of phospholipase D activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. グルタミン酸受容体(Gタンパク質ファミリー) [sigmaaldrich.com]
- 14. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cysteine-Mediated Redox Signaling: Chemistry, Biology, and Tools for Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Role of Sulfenic Acids in Cellular Redox Signaling: Reconciling Chemical Kinetics and Molecular Detection Strategies - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of L-Cysteinesulfinic Acid Monohydrate in the Cysteine Metabolic Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-cysteine, a semi-essential sulfur-containing amino acid, occupies a central position in mammalian metabolism. Its metabolic fate is critical for a panoply of physiological processes, including protein synthesis, detoxification, and the maintenance of cellular redox homeostasis. A key intermediate in the catabolism of L-cysteine is L-cysteinesulfinic acid (CSA), a molecule that stands at a metabolic crossroads, directing sulfur flux towards either energy production or the synthesis of vital biomolecules such as taurine (B1682933). This technical guide provides an in-depth exploration of the role of L-cysteinesulfinic acid monohydrate in the cysteine metabolic pathway, with a focus on the enzymatic reactions governing its formation and degradation, its function as a signaling molecule, and detailed methodologies for its study.
The Cysteine Catabolic Pathway: A Central Role for L-Cysteinesulfinic Acid
The catabolism of L-cysteine is primarily initiated by the enzyme cysteine dioxygenase (CDO) , a non-heme iron-dependent enzyme that catalyzes the oxidation of the thiol group of L-cysteine to produce L-cysteinesulfinic acid.[1][2][3] This irreversible reaction is a major regulatory point in cysteine metabolism.[3]
From L-cysteinesulfinic acid, the metabolic pathway can proceed in two main directions:
-
Taurine Biosynthesis: L-cysteinesulfinic acid is decarboxylated by cysteinesulfinic acid decarboxylase (CSAD) , a pyridoxal-5'-phosphate (PLP)-dependent enzyme, to form hypotaurine (B1206854).[4][5] Hypotaurine is subsequently oxidized to taurine, a compound with numerous biological roles, including bile acid conjugation, osmoregulation, and neuromodulation.[4]
-
Transamination to Pyruvate (B1213749): Alternatively, L-cysteinesulfinic acid can be transaminated by aspartate aminotransferase to form β-sulfinylpyruvate. This unstable intermediate then spontaneously decomposes to pyruvate and sulfite, which is further oxidized to sulfate (B86663) and excreted. This arm of the pathway channels the carbon skeleton of cysteine into central carbon metabolism for energy production.
Quantitative Data
The following tables summarize key quantitative data related to the enzymes and metabolites involved in the L-cysteinesulfinic acid arm of the cysteine metabolic pathway.
Table 1: Enzyme Kinetic Parameters
| Enzyme | Organism/Source | Substrate | Km | Vmax / kcat | Reference(s) |
| Cysteine Dioxygenase (related enzyme) | Recombinant | Mercaptosuccinate | 0.4 mM | 20.0 µmol min-1 mg-1 | [6] |
| Cysteinesulfinic Acid Decarboxylase | Human (recombinant) | L-Cysteinesulfinic Acid | 0.2 mM | 5.6 s-1 (kcat) | [4] |
| Cysteinesulfinic Acid Decarboxylase | Bovine brain | L-Cysteinesulfinic Acid | ~0.2 mM | - | [4] |
Table 2: Substrate Specificity of Cysteinesulfinic Acid Decarboxylase (CSAD)
| Substrate | Relative Activity/Inhibition | Enzyme Source | Reference(s) |
| L-Cysteic Acid | Substrate | Brain and Liver | [7] |
| L-Homocysteic Acid | Inhibitor, not a substrate | Brain and Liver | [7] |
| L-Homocysteine Sulfinic Acid | Not a significant inhibitor or substrate | Brain and Liver | [7] |
| L-Aspartate | Low efficiency substrate | Human (recombinant) | [4] |
| L-Glutamate | Very low efficiency substrate | Human (recombinant) | [4] |
Experimental Protocols
Protocol 1: Assay for Cysteine Dioxygenase (CDO) Activity in Tissue Homogenates
This protocol is adapted from established methods for measuring CDO activity in crude tissue preparations.[2][8][9]
1. Reagents:
-
Assay Buffer: 62.5 mM MES, pH 6.1
-
Substrate Solution: 3 mM L-cysteine in Assay Buffer (prepare fresh)
-
Cofactor/Chelator Solution: 0.3 mM Ferrous sulfate, 0.0625 mM Bathocuproine disulfonate in Assay Buffer
-
Inhibitor Solution: Hydroxylamine (to inhibit PLP-dependent enzymes)
-
Stop Solution: 5% (w/v) Sulfosalicylic acid (SSA)
-
Internal Standard: L-Asparagine
2. Procedure:
-
Prepare tissue homogenate (e.g., liver) in ice-cold Assay Buffer.
-
Centrifuge the homogenate to obtain a clear supernatant (cytosolic fraction).
-
In a microcentrifuge tube, combine the tissue supernatant, Cofactor/Chelator Solution, and Inhibitor Solution.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the Substrate Solution.
-
Incubate at 37°C with shaking for a defined period (e.g., 10-20 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding ice-cold Stop Solution.
-
Centrifuge to pellet the precipitated protein.
-
Collect the supernatant for quantification of L-cysteinesulfinic acid.
3. Quantification of L-Cysteinesulfinic Acid:
-
The product, L-cysteinesulfinic acid, can be quantified by HPLC following pre-column derivatization with o-phthalaldehyde (B127526) (OPA).[9][10]
-
Alternatively, LC-MS/MS methods can be employed for direct and sensitive quantification.[11][12][13]
Protocol 2: Assay for Cysteinesulfinic Acid Decarboxylase (CSAD) Activity using Circular Dichroism
This novel protocol provides a continuous and direct measurement of CSAD activity.[4]
1. Reagents:
-
Reaction Buffer: 20 mM Potassium phosphate (B84403) buffer, pH 7.2, containing 0.2 mM DTT, 0.1 mM EDTA, and 0.6 mM PLP.
-
Substrate: L-Cysteinesulfinic acid.
-
Enzyme: Purified recombinant human CSAD.
2. Instrumentation:
-
Circular Dichroism (CD) Spectropolarimeter equipped with a temperature-controlled cuvette holder.
3. Procedure:
-
Equilibrate the CD spectropolarimeter and set the measurement wavelength to 220 nm.
-
In a 1 cm path length quartz cuvette, add the Reaction Buffer and the desired concentration of L-cysteinesulfinic acid.
-
Record the baseline CD signal.
-
Initiate the reaction by adding a known amount of purified CSAD to the cuvette and mix gently.
-
Monitor the decrease in the CD signal at 220 nm over time. The conversion of the L-amino acid substrate to the achiral hypotaurine product results in a decrease in the CD signal.
-
The initial rate of the reaction can be determined from the linear portion of the signal decrease.
-
Kinetic parameters (Km and kcat) can be determined by measuring the initial rates at various substrate concentrations.
Visualizations
Cysteine Metabolic Pathway
Caption: Overview of the central role of L-Cysteinesulfinic Acid in cysteine catabolism.
Experimental Workflow for CDO Activity Assay
Caption: Step-by-step workflow for the determination of Cysteine Dioxygenase (CDO) activity.
L-Cysteinesulfinic Acid as a Neurotransmitter
L-cysteinesulfinic acid has been implicated as an excitatory amino acid neurotransmitter in the central nervous system.[14][15][16][17] Evidence suggests that it can act on specific receptors, distinct from classical glutamate (B1630785) receptors, to elicit downstream signaling events. One proposed pathway involves the activation of a novel metabotropic receptor coupled to the stimulation of phospholipase D (PLD) activity.[14]
Caption: Proposed signaling pathway for L-Cysteinesulfinic Acid as a neurotransmitter.
Conclusion
This compound is a critical intermediate in cysteine metabolism, positioned at a key regulatory junction. Its enzymatic conversion pathways, leading to either taurine synthesis or pyruvate and sulfate production, are fundamental to cellular homeostasis. Furthermore, emerging evidence for its role as a neurotransmitter opens new avenues for research in neuroscience and drug development. The methodologies and data presented in this guide provide a comprehensive resource for professionals seeking to investigate the multifaceted roles of this important biomolecule.
References
- 1. Comprehensive Metabolic Tracing Reveals the Origin and Catabolism of Cysteine in Mammalian Tissues and Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of Cysteine Dioxygenase Activity and Protein Abundance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cysteine dioxygenase - Wikipedia [en.wikipedia.org]
- 4. A Novel, Easy Assay Method for Human Cysteine Sulfinic Acid Decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulfinoalanine decarboxylase - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Specificity of cysteine sulfinate decarboxylase (CSD) for sulfur-containing amino-acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measurement of Cysteine Dioxygenase Activity and Protein Abundance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Simplified cysteine dioxygenase activity assay allows simultaneous quantitation of both substrate and product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A rapid LC-FTMS method for analysis of cysteine, cystine and cysteine/cystine steady-stateredox potential in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. lcms.cz [lcms.cz]
- 14. L-cysteine sulfinic acid as an endogenous agonist of a novel metabotropic receptor coupled to stimulation of phospholipase D activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cardiovascular actions of L-cysteine and L-cysteine sulfinic acid in the nucleus tractus solitarius of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Evidence for cysteine sulfinate as a neurotransmitter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Neurochemical characterization of cysteine sulfinic acid, an excitatory amino acid, in hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Taurine Biosynthesis Pathway from L-Cysteinesulfinic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core pathway for taurine (B1682933) biosynthesis, commencing from the intermediate L-cysteinesulfinic acid. It details the enzymatic reactions, regulatory mechanisms, quantitative data, and relevant experimental protocols, offering a valuable resource for professionals in biomedical research and pharmaceutical development.
The Core Biosynthetic Pathway
Taurine (2-aminoethanesulfonic acid) is a conditionally essential amino sulfonic acid crucial for a multitude of physiological processes, including bile acid conjugation, osmoregulation, neuromodulation, and antioxidant defense.[1][2][3] While several pathways for taurine synthesis exist, the primary route in mammals, often referred to as the "cysteinesulfinic acid pathway," begins with the amino acid L-cysteine. This guide focuses on the final, critical steps of this pathway.
The conversion of L-cysteine to L-cysteinesulfinic acid is catalyzed by the enzyme cysteine dioxygenase (CDO) . This initial step is a key regulatory point, controlling the flux of cysteine into the taurine synthesis pathway.[4][5] L-cysteinesulfinic acid then serves as the direct precursor for the reactions detailed below.
The pathway from L-cysteinesulfinic acid proceeds through two main steps:
-
Decarboxylation: L-cysteinesulfinic acid is decarboxylated by the enzyme cysteinesulfinic acid decarboxylase (CSAD) to form hypotaurine (B1206854).[6][7]
-
Oxidation: Hypotaurine is subsequently oxidized to yield the final product, taurine.[6][7]
This sequence represents the most direct route for taurine production from its sulfinic acid precursor.
Caption: Core taurine biosynthesis pathway from L-cysteinesulfinic acid.
Key Enzymes and Reactions
2.1 Cysteinesulfinic Acid Decarboxylase (CSAD)
Cysteinesulfinic acid decarboxylase (CSAD; EC 4.1.1.29) is the pivotal enzyme in this pathway, catalyzing the conversion of L-cysteinesulfinic acid to hypotaurine.[3][5] In many tissues, CSAD is considered the rate-limiting enzyme for taurine biosynthesis.[4][8]
-
Enzyme Class: CSAD belongs to the fold type I superfamily of pyridoxal-5'-phosphate (PLP)-dependent enzymes.[9] PLP acts as a cofactor, essential for the decarboxylation reaction.
-
Substrate Specificity: The enzyme exhibits high specificity for L-cysteinesulfinic acid and L-cysteic acid.[10][11] It can also catalyze the decarboxylation of L-aspartate and L-glutamate, though with significantly lower efficiency.[9] Homocysteic acid (HCA) and homocysteine sulfinic acid (HCSA) are poor substrates, with HCA acting as an inhibitor of the enzyme.[10]
-
Tissue Distribution: CSAD is expressed in various tissues, with the highest levels typically found in the liver and kidney.[3][12] It is also present in the brain, mammary gland, and male reproductive organs.[5][13]
2.2 Hypotaurine Oxidation
The final step, the oxidation of hypotaurine to taurine, is less characterized. While an enzyme named hypotaurine dehydrogenase has been proposed, it has not been purified or fully characterized.[14] There is substantial evidence suggesting this conversion may occur non-enzymatically in cells, potentially through interaction with reactive oxygen and nitrogen species.[1][14][15] Studies have shown that conditions that elevate intracellular hypotaurine do not always lead to a corresponding increase in taurine, suggesting this oxidative step can be a limiting factor in the overall synthesis.[14]
Regulation of the Biosynthesis Pathway
The synthesis of taurine is tightly regulated at multiple levels to meet physiological demands.
3.1 Enzyme Phosphorylation
In the brain, CSAD activity is regulated by protein phosphorylation.[8] The enzyme is activated by conditions that favor phosphorylation and inactivated by dephosphorylation. Protein Kinase C (PKC) has been shown to directly phosphorylate and activate CSAD, providing a link between neuronal excitation and increased taurine synthesis.[8]
3.2 Nuclear Receptor Signaling
The expression of key enzymes in taurine synthesis is influenced by nuclear receptors, particularly in the liver. The farnesoid X receptor (FXR) and the small heterodimer partner (SHP) are involved in regulating CSAD and CDO expression in response to bile acid levels.[13][16] This creates a feedback loop, as taurine is essential for the conjugation of bile acids.[16]
3.3 Substrate Availability
The intracellular concentration of the precursor, L-cysteine, is a primary determinant of the overall rate of taurine synthesis. The activity of cysteine dioxygenase (CDO), the enzyme that produces L-cysteinesulfinic acid, is highly dependent on the concentration of cysteine within the physiological range.[17]
Caption: Key regulatory mechanisms of the taurine biosynthesis pathway.
Quantitative Data
The following tables summarize key quantitative parameters associated with the taurine biosynthesis pathway.
Table 1: Enzyme Activity and Synthesis Rates
| Parameter | Value | Organism/System | Reference |
| Taurine Synthesis Rate (from Cysteine) | 21.2 ± 2.0 pmol ⋅ mg protein⁻¹ ⋅ min⁻¹ | Cultured Rat Astrocytes | [17] |
| Cysteine Dioxygenase (CDO) Activity | 2.4 ± 0.2 nmol ⋅ mg protein⁻¹ ⋅ min⁻¹ | Cultured Rat Astrocytes (Homogenates) | [17] |
| Cysteinesulfinate Decarboxylase (CSAD) Activity | 8.3 ± 2.8 nmol ⋅ mg protein⁻¹ ⋅ min⁻¹ | Cultured Rat Astrocytes (Homogenates) | [17] |
Table 2: Analyte Concentrations
| Analyte | Concentration | Organism/System | Reference |
| Plasma Taurine | 100.7 ± 13.1 µM | Rat | [18] |
| Plasma Taurine | 108.0 ± 0.3 µM | Chick | [18] |
| Hypotaurine:Taurine Ratio (Whole Brain) | ~1% | General (Mammals) | [14] |
Note: Specific kinetic constants (Km, Vmax) for CSAD are determined in various studies but often vary significantly with the species, tissue, and assay conditions. Researchers are advised to consult primary literature for values specific to their model system.
Experimental Protocols
5.1 Protocol for CSAD Activity Assay via Circular Dichroism
This modern, continuous spectroscopic method allows for the direct measurement of CSAD activity by monitoring changes in the circular dichroism (CD) spectrum as the chiral substrate is converted to an achiral product.[9][19]
-
Enzyme Preparation: Recombinantly express and purify human CSAD. The final enzyme preparation should be in a suitable buffer (e.g., 20 mM Tris-HCl, pH 7.5) containing the PLP cofactor (e.g., 50 µM).
-
Reaction Mixture: Prepare a reaction mixture in a quartz cuvette (1 cm path length) containing the purified CSAD (e.g., 5-10 µM) in buffer at a controlled temperature (e.g., 25°C).
-
Initiation and Measurement: Initiate the reaction by adding the substrate, L-cysteinesulfinic acid, to the cuvette (final concentrations typically ranging from 0.1 to 10 mM).
-
Data Acquisition: Immediately begin recording the CD signal at a wavelength where the change between substrate and product is maximal (e.g., ~220-240 nm). Monitor the decrease in the CD signal over time.
-
Data Analysis: The initial rate of the reaction is determined from the linear portion of the signal change versus time plot. Kinetic parameters (Km and Vmax) can be calculated by fitting the initial rates obtained at various substrate concentrations to the Michaelis-Menten equation.[20][21]
5.2 Protocol for Quantification of Taurine and Precursors by HPLC
This protocol describes a common method for quantifying taurine, hypotaurine, and L-cysteinesulfinic acid in biological samples using reversed-phase HPLC with pre-column derivatization.[10][18]
-
Sample Preparation:
-
Derivatization:
-
Mix a known volume of the deproteinized sample with an internal standard (e.g., glutamine).[18]
-
Add a derivatizing agent such as o-phthalaldehyde (B127526) (OPA) in the presence of a thiol (e.g., 2-mercaptoethanol) or 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) under alkaline conditions.[18][23]
-
Allow the reaction to proceed for a short, defined time at a specific temperature (e.g., 10 minutes at 60°C for NBD-Cl).[24] The reaction forms a fluorescent or UV-absorbing derivative.
-
-
Chromatographic Separation:
-
Inject the derivatized sample onto a C18 reversed-phase HPLC column.
-
Elute the compounds using a gradient or isocratic mobile phase, typically consisting of an aqueous buffer (e.g., 0.1% trichloroacetic acid) and an organic solvent (e.g., methanol (B129727) or acetonitrile).[18][23]
-
-
Detection and Quantification:
-
Detect the derivatives using a fluorescence detector (for OPA or NBD derivatives) or a photodiode array (PDA) detector.[23]
-
Identify peaks based on the retention times of pure standards.
-
Quantify the analytes by comparing their peak areas to that of the internal standard and constructing a standard curve.
-
Caption: Experimental workflow for taurine quantification by HPLC.
References
- 1. taurine biosynthesis I | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Taurine - Regulator of cellular function - biocrates life sciences gmbh [biocrates.com]
- 3. Development of a Novel Cysteine Sulfinic Acid Decarboxylase Knockout Mouse: Dietary Taurine Reduces Neonatal Mortality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enzymes of the Taurine Biosynthetic Pathway Are Expressed in Rat Mammary Gland - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hypotaurine - Wikipedia [en.wikipedia.org]
- 7. The Role of Taurine in Mitochondria Health: More Than Just an Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of taurine biosynthesis and its physiological significance in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Novel, Easy Assay Method for Human Cysteine Sulfinic Acid Decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Specificity of cysteine sulfinate decarboxylase (CSD) for sulfur-containing amino-acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. uniprot.org [uniprot.org]
- 12. Cysteinesulfinic acid decarboxylase activity in the mammalian nervous system: absence from axons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cysteine Sulfinic Acid Decarboxylase Regulation: A Role for FXR and SHP in Murine Hepatic Taurine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Taurine Biosynthesis by Neurons and Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Oxidation of hypotaurine to taurine by ultraviolet irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Upregulation of Taurine Biosynthesis and Bile Acid Conjugation with Taurine through FXR in a Mouse Model with Human-like Bile Acid Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.physiology.org [journals.physiology.org]
- 18. Reversed-phase high-performance liquid chromatography technique for taurine quantitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A Novel, Easy Assay Method for Human Cysteine Sulfinic Acid Decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Khan Academy [khanacademy.org]
- 21. Bridging Disciplines in Enzyme Kinetics: Understanding Steady-State, Transient-State and Performance Parameters [mdpi.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. High Performance Liquid Chromatographic Methods for Analysis of Taurine in Energy Drinks after Pre-column Derivatization | Arab-German Young Academy [agya.info]
- 24. researchgate.net [researchgate.net]
Discovery of L-Cysteinesulfinic Acid as an endogenous neurotransmitter
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
For decades, the landscape of neurotransmission has been dominated by a select group of classical and amino acid neurotransmitters. However, emerging evidence has brought to light a novel player in synaptic communication: L-cysteinesulfinic acid (L-CSA). This sulfur-containing amino acid, an intermediate in taurine (B1682933) biosynthesis, is now recognized as a potent and specific endogenous neurotransmitter in the mammalian central nervous system (CNS). This technical guide provides a comprehensive overview of the discovery of L-CSA as a neurotransmitter, detailing its biosynthesis, release, receptor interactions, and physiological significance. The following sections present key quantitative data, in-depth experimental protocols, and visual representations of its signaling pathways to serve as a valuable resource for researchers and professionals in the field of neuroscience and drug development.
Data Presentation: Quantitative Analysis of L-CSA Neurotransmission
The following tables summarize the key quantitative parameters that characterize L-CSA as a neurotransmitter, from its synaptic uptake and receptor binding to its potency at various receptor subtypes.
Table 1: High-Affinity Uptake of L-Cysteinesulfinic Acid
| Parameter | Value | Tissue/Cell Type | Reference |
| K_m | 12 µM | Rat cerebral cortex synaptosomes | [1] |
| K_m (high affinity) | 27.2 µM | Rat brain vesicles | [2] |
| K_m (low affinity) | 398 µM | Rat brain vesicles | [2] |
Table 2: Receptor Binding Affinity of L-Cysteinesulfinic Acid Analog (L-[³⁵S]Cysteic Acid)
| Parameter | Value | Preparation | Condition | Reference |
| K_d | 474 nM | Rat cerebral cortex synaptic membranes | Na⁺-independent | [3] |
| B_max | 3.29 pmol/mg protein | Rat cerebral cortex synaptic membranes | Na⁺-independent | [3] |
| K_b (for L-[³H]cysteine sulfinate) | 100 ± 9 nM | Rat brain membranes | Na⁺-independent | [2] |
| B_max (for L-[³H]cysteine sulfinate) | 2.4 ± 0.22 pmol/mg protein | Rat brain membranes | Na⁺-independent | [2] |
Table 3: Agonist Potency of L-Cysteinesulfinic Acid at Metabotropic Glutamate (B1630785) Receptors (mGluRs)
| Receptor Subtype | pEC₅₀ | Reference |
| mGluR1 | 3.92 | [4][5] |
| mGluR2 | 3.9 | [4][5] |
| mGluR4 | 2.7 | [4][5] |
| mGluR5 | 4.6 | [4][5] |
| mGluR6 | 4.0 | [4][5] |
| mGluR8 | 3.94 | [4][5] |
Table 4: Agonist Potency of L-Cysteinesulfinic Acid on Phospholipase D (PLD) Activity
| Parameter | Value | Preparation | Reference |
| EC₅₀ | ~500 µM | Rat hippocampal slices | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of L-CSA as a neurotransmitter.
Measurement of Cysteine Dioxygenase (CDO) Activity
This protocol is adapted from established methods for assaying CDO, the enzyme responsible for L-CSA synthesis.[6][7][8]
Objective: To quantify the enzymatic activity of CDO in tissue homogenates.
Materials:
-
Tissue of interest (e.g., liver, brain)
-
Homogenization buffer (e.g., 50 mM MES buffer, pH 6.1)
-
Substrate solution: L-cysteine
-
Cofactor solution: Ferrous ammonium (B1175870) sulfate
-
Copper chelator: Bathocuproine disulfonate (BCS)
-
Inhibitor of product degradation: Hydroxylamine
-
Reaction termination solution: Perchloric acid or sulfosalicylic acid
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column for amino acid analysis
-
Derivatization agent (e.g., o-phthalaldehyde, OPA)
Procedure:
-
Tissue Homogenization: Homogenize the tissue sample in ice-cold homogenization buffer. Centrifuge the homogenate to obtain a clear supernatant containing the enzyme.
-
Reaction Mixture Preparation: In a reaction tube, combine the tissue supernatant, cofactor solution, copper chelator, and hydroxylamine.
-
Initiation of Reaction: Start the enzymatic reaction by adding the L-cysteine substrate solution. Incubate the mixture at 37°C for a defined period.
-
Reaction Termination: Stop the reaction by adding the termination solution (e.g., perchloric acid) to precipitate the proteins.
-
Sample Preparation for HPLC: Centrifuge the terminated reaction mixture to pellet the precipitated proteins. Collect the supernatant for analysis.
-
HPLC Analysis: Analyze the supernatant for the amount of L-cysteinesulfinic acid produced using an HPLC system. This typically involves pre- or post-column derivatization with an agent like OPA to allow for fluorescent detection.
-
Quantification: Calculate the CDO activity based on the amount of L-CSA produced per unit of time per milligram of protein.
Measurement of Cysteinesulfinic Acid Decarboxylase (CSAD) Activity
This protocol describes a method to measure the activity of CSAD, the enzyme that degrades L-CSA.[9][10][11][12]
Objective: To determine the enzymatic activity of CSAD in tissue extracts.
Materials:
-
Tissue of interest (e.g., brain, liver)
-
Homogenization buffer (e.g., potassium phosphate (B84403) buffer)
-
Substrate: L-cysteinesulfinic acid
-
Cofactor: Pyridoxal-5'-phosphate (PLP)
-
HPLC system
-
Derivatization agent (e.g., o-phthalaldehyde, OPA)
Procedure:
-
Enzyme Preparation: Prepare a tissue homogenate in a suitable buffer and obtain a supernatant containing CSAD activity.
-
Reaction Setup: In a reaction vessel, combine the tissue supernatant, L-CSA as the substrate, and PLP as the cofactor.
-
Incubation: Incubate the reaction mixture at 37°C for a specific duration.
-
Product Detection: The product of the reaction, hypotaurine (B1206854), can be identified and quantified. One method involves thin-layer chromatography (TLC).[9] Alternatively, a more quantitative approach is to use HPLC with pre-column derivatization with OPA to measure the formation of hypotaurine.[11]
-
Activity Calculation: Express CSAD activity as the amount of hypotaurine produced per unit time per milligram of protein. A recently developed method utilizes circular dichroism to directly measure the enzymatic activity, offering a simpler and faster alternative.[9][10]
Measurement of L-Cysteinesulfinic Acid Release from Brain Slices
This protocol outlines a general method for measuring the release of excitatory amino acids from brain slices, which can be adapted for L-CSA.[13][14]
Objective: To measure the depolarization-induced release of endogenous or radiolabeled L-CSA from brain tissue.
Materials:
-
Brain tissue (e.g., hippocampus, cerebral cortex)
-
Artificial cerebrospinal fluid (aCSF)
-
High potassium (K⁺) aCSF for depolarization
-
[¹⁴C]L-cysteinesulfinic acid (for radiolabeling studies)
-
Superfusion system
-
Scintillation counter (for radiolabeled studies) or HPLC system (for endogenous release)
Procedure:
-
Brain Slice Preparation: Prepare thin slices (e.g., 300-400 µm) of the desired brain region using a vibratome.
-
Pre-incubation/Loading (for radiolabeling): If measuring the release of radiolabeled L-CSA, pre-incubate the slices in aCSF containing [¹⁴C]L-CSA to allow for uptake.
-
Superfusion: Place the brain slices in a superfusion chamber and continuously perfuse with oxygenated aCSF at a constant flow rate.
-
Baseline Collection: Collect fractions of the superfusate at regular intervals to establish a baseline release rate.
-
Stimulation: Induce depolarization and neurotransmitter release by switching the perfusion medium to high K⁺ aCSF for a short period.
-
Post-stimulation Collection: Continue to collect fractions after the stimulation period to monitor the return to baseline.
-
Analysis:
-
Radiolabeled Release: Measure the radioactivity in each collected fraction using a scintillation counter.
-
Endogenous Release: Analyze the collected fractions for L-CSA content using a sensitive HPLC method with derivatization.[15]
-
-
Data Expression: Express the release as a percentage of the total tissue content or as the fractional release rate.
Whole-Cell Patch-Clamp Electrophysiology
This protocol provides a general framework for studying the electrophysiological effects of L-CSA on neurons.[12][16][17]
Objective: To record changes in neuronal membrane potential and ion currents in response to L-CSA application.
Materials:
-
Brain slices containing neurons of interest
-
aCSF
-
Recording pipette filled with intracellular solution
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulators
-
L-cysteinesulfinic acid solution
Procedure:
-
Slice Preparation: Prepare acute brain slices as described in the release protocol.
-
Cell Visualization: Identify individual neurons for recording using a microscope with appropriate optics (e.g., DIC or fluorescence if using labeled cells).
-
Giga-seal Formation: Carefully approach a neuron with the recording pipette and apply gentle suction to form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical access to the cell's interior.
-
Recording:
-
Voltage-Clamp: Hold the neuron at a specific membrane potential and record the currents flowing across the membrane in response to the application of L-CSA. This allows for the study of ion channel activation.
-
Current-Clamp: Inject a constant current to maintain the neuron at its resting membrane potential and record changes in membrane potential (depolarization or hyperpolarization) upon L-CSA application.
-
-
Data Analysis: Analyze the recorded currents or voltage changes to determine the effects of L-CSA on neuronal excitability and synaptic transmission.
Phospholipase D (PLD) Activity Assay
This protocol describes a colorimetric or fluorometric method to measure PLD activity, a key downstream signaling event of L-CSA at a novel metabotropic receptor.[10][11][18][19]
Objective: To quantify PLD activity in response to L-CSA stimulation.
Materials:
-
Cell lysates or membrane preparations
-
Assay buffer
-
PLD substrate (e.g., phosphatidylcholine)
-
Enzyme mix (containing choline (B1196258) oxidase and a peroxidase)
-
Dye reagent (e.g., a hydrogen peroxide-sensitive dye)
-
Microplate reader (for colorimetric or fluorometric detection)
Procedure:
-
Sample Preparation: Prepare cell lysates or membrane fractions from cells or tissues of interest.
-
Reaction Setup: In a 96-well plate, add the sample, PLD substrate, and the enzyme mix.
-
L-CSA Stimulation: Add L-CSA at various concentrations to the appropriate wells.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time to allow the enzymatic reactions to proceed. PLD will hydrolyze phosphatidylcholine to choline. Choline is then oxidized by choline oxidase to produce hydrogen peroxide, which reacts with the dye reagent in the presence of peroxidase to generate a colored or fluorescent product.
-
Detection: Measure the absorbance or fluorescence of each well using a microplate reader at the appropriate wavelength.
-
Quantification: Calculate the PLD activity based on a standard curve generated with known concentrations of choline.
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key pathways and experimental logic in the study of L-CSA.
Caption: Biosynthesis and degradation pathway of L-cysteinesulfinic acid.
Caption: L-CSA signaling through a novel phospholipase D-coupled receptor.
Caption: Experimental workflow for characterizing L-CSA as a neurotransmitter.
Conclusion
The cumulative evidence strongly supports the designation of L-cysteinesulfinic acid as an endogenous neurotransmitter. Its presence, synthesis, regulated release, and specific receptor-mediated actions in the CNS fulfill the core criteria for a neurotransmitter. The discovery of a novel metabotropic receptor coupled to phospholipase D, for which L-CSA is a preferred agonist, opens up new avenues for understanding synaptic plasticity and neuronal signaling. The distinct pharmacology of L-CSA compared to glutamate suggests that it may represent a separate and parallel system of excitatory neurotransmission.
For researchers and drug development professionals, the L-CSAergic system presents a novel and exciting target. Further elucidation of its role in both physiological and pathological conditions, such as neurodegenerative diseases and epilepsy, is warranted. The development of selective agonists, antagonists, and modulators of the L-CSA system holds significant therapeutic potential. This technical guide provides a foundational resource to facilitate and inspire future research in this promising area of neuropharmacology.
References
- 1. An Update of the Classical and Novel Methods Used for Measuring Fast Neurotransmitters During Normal and Brain Altered Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cysteine sulfinic acid - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A Novel, Easy Assay Method for Human Cysteine Sulfinic Acid Decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Novel, Easy Assay Method for Human Cysteine Sulfinic Acid Decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Specificity of cysteine sulfinate decarboxylase (CSD) for sulfur-containing amino-acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Purification and characterization of cysteic acid and cysteine sulfinic acid decarboxylase and L-glutamate decarboxylase from bovine brain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Functional genomics: the search for novel neurotransmitters and neuropeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phospholipase D Signaling Pathways and Phosphatidic Acid as Therapeutic Targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structure and Regulation of Human Phospholipase D - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. KEGG PATHWAY: map04072 [genome.jp]
- 17. An optimized HPLC/MS/MS method for quantification of excitatory amino acids in rat hippocampus and its application in brain ischemia/reperfusion research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. cusabio.com [cusabio.com]
- 19. Amino acid neurotransmitters in postmortem human brain analyzed by high performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Role of L-Cysteinesulfinic Acid at Metabotropic Glutamate Receptors: A Technical Guide
For Immediate Release
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals on the Mechanism of Action of L-Cysteinesulfinic Acid on Metabotropic Glutamate (B1630785) Receptors.
L-Cysteinesulfinic acid (L-CSA), an endogenous sulfur-containing amino acid, has emerged as a molecule of interest in neuroscience due to its activity at metabotropic glutamate receptors (mGluRs). These G-protein coupled receptors play a crucial role in modulating synaptic transmission and neuronal excitability, making them attractive targets for therapeutic intervention in a host of neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the mechanism of action of L-CSA on mGluRs, with a focus on its unique signaling properties, quantitative pharmacological data, and the experimental methodologies used to elucidate its function.
Core Interaction: A Potent Agonist with a Distinct Profile
L-CSA has been identified as a potent agonist at several subtypes of rat mGluRs. Its activity is not uniform across all receptor subtypes, indicating a degree of selectivity in its action. Quantitative analysis of its potency, expressed as the negative logarithm of the half-maximal effective concentration (pEC50), reveals a varied landscape of interaction with different mGluRs.
Quantitative Data Summary
The following table summarizes the reported pEC50 values for L-Cysteinesulfinic acid at various rat metabotropic glutamate receptor subtypes. This data provides a clear comparison of its potency across the mGluR family.
| mGluR Subtype | pEC50 Value |
| mGluR1 | 3.92 |
| mGluR2 | 3.9 |
| mGluR4 | 2.7 |
| mGluR5 | 4.6 |
| mGluR6 | 4.0 |
| mGluR8 | 3.94 |
Table 1: Potency of L-Cysteinesulfinic Acid at Rat mGluR Subtypes.[1][2]
The Primary Signaling Cascade: Activation of Phospholipase D
A key feature of L-CSA's mechanism of action is its robust stimulation of phospholipase D (PLD) activity.[1][2][3] This effect has been observed in adult rat hippocampal slices, where L-CSA induces a significant, dose-dependent increase in PLD activity with an approximate EC50 of 500 µM.[1][2] Notably, this response is not significantly diminished by the presence of tetrodotoxin, suggesting it is not dependent on neuronal firing.[1][2]
Intriguingly, this PLD-coupled response appears to be a selective pathway for L-CSA. Other endogenous excitatory amino acids such as L-glutamate, L-aspartate, and L-homocysteic acid do not elicit a similar increase in PLD activity at equivalent concentrations.[1][2][3] This suggests the existence of a receptor or receptor complex that is preferentially activated by L-CSA to initiate the PLD signaling cascade.
The L-CSA-induced PLD response is not blocked by ionotropic glutamate receptor antagonists, further highlighting its action at metabotropic receptors.[3] While the agonist pharmacology of this PLD-coupled response shares similarities with mGluRs, it does not perfectly align with any single, well-characterized mGluR subtype.[3] Furthermore, the response is not significantly blocked by the broad-spectrum mGluR antagonist (RS)-alpha-methyl-4-carboxyphenylglycine (MCPG).[3]
Divergence from Classical mGluR Pathways
While L-CSA demonstrates clear agonism at several mGluR subtypes, its downstream signaling diverges from the canonical pathways associated with certain mGluR groups. Specifically, L-CSA shows little to no effect on mGluRs coupled to phosphoinositide hydrolysis (typically associated with Group I mGluRs) or the modulation of cAMP responses in the adult hippocampus.[3] This indicates that L-CSA is not a broad-spectrum mGluR agonist and highlights the unique nature of its signaling profile, which is predominantly linked to PLD activation.
Experimental Protocols: A Methodological Overview
The characterization of L-CSA's action on mGluRs relies on a suite of established experimental techniques. Below are detailed methodologies for the key experiments cited in the investigation of L-CSA.
Phospholipase D (PLD) Activity Assay in Hippocampal Slices
This assay is crucial for determining the primary signaling pathway of L-CSA.
-
Tissue Preparation: Hippocampal slices are prepared from adult rats. The tissue is perfused with a phosphate-buffered saline (PBS) solution to remove blood. The hippocampus is then dissected and homogenized in a cold buffer (e.g., 100 mM Tris, pH 8.0). The homogenate is centrifuged to remove insoluble material, and the supernatant is collected for the assay.
-
Reaction Mixture: A working reagent is prepared containing an assay buffer, a cofactor mix, a substrate (e.g., phosphatidylcholine), and an enzyme mix (containing choline oxidase and peroxidase).
-
Assay Procedure: The tissue supernatant (sample) is added to a 96-well plate. The working reagent is then added to each well. The PLD in the sample hydrolyzes phosphatidylcholine to choline. Choline is then oxidized by choline oxidase to produce hydrogen peroxide. The peroxidase in the enzyme mix catalyzes a reaction between hydrogen peroxide and a chromogenic substrate (e.g., 4-aminoantipyrine) to produce a colored product.
-
Data Acquisition: The absorbance of the colored product is measured at a specific wavelength (e.g., 550 nm) using a plate reader at different time points. The increase in absorbance over time is directly proportional to the PLD activity in the sample.
-
Data Analysis: PLD activity is calculated based on a standard curve generated with known concentrations of a choline standard.
Phosphoinositide (PI) Hydrolysis Assay
This assay is used to determine if L-CSA activates Gq-coupled mGluRs that signal through the phospholipase C pathway.
-
Cell Culture and Labeling: Cells expressing the mGluR of interest (e.g., cultured cerebellar granule cells or HEK293 cells transfected with a specific mGluR subtype) are incubated with [³H]myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.
-
Agonist Stimulation: After labeling, the cells are washed and then stimulated with L-CSA or a control agonist for a defined period in the presence of LiCl. LiCl inhibits inositol (B14025) monophosphatase, leading to the accumulation of inositol phosphates (IPs).
-
Extraction of Inositol Phosphates: The reaction is terminated by the addition of a strong acid (e.g., trichloroacetic acid). The cell lysates are then neutralized, and the aqueous phase containing the IPs is collected.
-
Separation and Quantification: The accumulated [³H]inositol phosphates are separated from free [³H]inositol using anion-exchange chromatography. The radioactivity of the eluted IP fraction is then quantified by liquid scintillation counting.
-
Data Analysis: The results are expressed as the percentage increase in [³H]IP accumulation over the basal (unstimulated) levels.
cAMP Accumulation Assay
This assay is employed to assess the effect of L-CSA on Gi/o-coupled mGluRs, which typically inhibit adenylyl cyclase and reduce cAMP levels.
-
Cell Culture: Cells stably expressing the mGluR of interest and a cAMP biosensor (e.g., GloSensor™) are plated in a 96-well plate.
-
Assay Procedure: The cells are incubated with a substrate for the biosensor (e.g., d-luciferin (B1670815) for a luciferase-based sensor). To measure the inhibition of adenylyl cyclase, the cells are first stimulated with forskolin (B1673556) to increase basal cAMP levels. L-CSA is then added at various concentrations.
-
Signal Detection: The biosensor generates a luminescent or fluorescent signal that is proportional to the intracellular cAMP concentration. This signal is measured in real-time using a luminometer or fluorometer.
-
Data Analysis: The reduction in the forskolin-stimulated signal in the presence of L-CSA indicates the activation of Gi/o-coupled receptors and the inhibition of cAMP production. The potency of L-CSA is determined by generating a dose-response curve and calculating the EC50 value.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to directly measure the effects of L-CSA on the electrical properties of neurons expressing mGluRs.
-
Cell/Slice Preparation: Neurons in culture or in acute brain slices are placed in a recording chamber on the stage of a microscope and continuously perfused with artificial cerebrospinal fluid (aCSF).
-
Pipette Preparation: A glass micropipette with a very fine tip (resistance of 3-7 MΩ) is filled with an intracellular solution containing ions that mimic the intracellular environment of the neuron.
-
Giga-seal Formation: The micropipette is carefully brought into contact with the cell membrane of a neuron. Gentle suction is applied to form a high-resistance seal (a "giga-seal") between the pipette tip and the membrane.
-
Whole-Cell Configuration: A brief pulse of stronger suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical and molecular access to the cell's interior.
-
Recording: The membrane potential or ionic currents are recorded in voltage-clamp or current-clamp mode. L-CSA is applied to the bath, and changes in membrane potential, holding current, or synaptic currents are recorded and analyzed.
Conclusion and Future Directions
L-Cysteinesulfinic acid presents a fascinating case of a selective endogenous agonist at metabotropic glutamate receptors, with a signaling mechanism that is prominently and perhaps uniquely coupled to the activation of phospholipase D. Its limited activity on canonical phosphoinositide and cAMP pathways distinguishes it from classical mGluR agonists.
For researchers and drug development professionals, L-CSA and its associated signaling pathway represent a potential avenue for novel therapeutic strategies. The distinct nature of the L-CSA-activated receptor system suggests that it may be possible to develop drugs that selectively target this pathway, potentially offering a more nuanced modulation of glutamatergic neurotransmission with fewer off-target effects compared to broad-spectrum mGluR ligands.
Future research should focus on the precise identification of the receptor or receptor complex that mediates the PLD-coupled response to L-CSA. Further elucidation of the downstream consequences of PLD activation in different neuronal populations will be critical to understanding the physiological and pathophysiological roles of this signaling pathway. The development of selective antagonists for this pathway will be an invaluable tool for these investigations and for validating this system as a therapeutic target.
References
- 1. A real-time method for measuring cAMP production modulated by Gαi/o-coupled metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Whole Cell Patch Clamp Protocol [protocols.io]
- 3. Phosphoinositide hydrolysis in vivo with group I metabotropic glutamate receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Receptor Binding Affinity and Selectivity of L-Cysteinesulfinic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Cysteinesulfinic acid (L-CSA) is an endogenous sulfur-containing excitatory amino acid that functions as a neurotransmitter in the mammalian central nervous system. Its structural similarity to glutamate (B1630785) allows it to interact with various glutamate receptors, albeit with a distinct affinity and selectivity profile. This technical guide provides a comprehensive overview of the receptor binding pharmacology of L-CSA, focusing on its interactions with metabotropic and ionotropic glutamate receptors. We present quantitative binding and functional data, detailed experimental methodologies, and visual representations of relevant signaling pathways to serve as a resource for researchers in neuroscience and drug development.
Receptor Binding and Functional Potency Profile
L-Cysteinesulfinic acid demonstrates a notable selectivity for metabotropic glutamate receptors (mGluRs) over ionotropic glutamate receptors (iGluRs). It acts as a potent agonist at several mGluR subtypes, particularly those in Group I, and displays significantly lower affinity for NMDA receptors. Data on its interaction with AMPA and Kainate receptors are limited, suggesting a comparatively weak affinity.
Quantitative Data Summary
The binding affinities (Ki) and functional potencies (EC50) of L-CSA for various glutamate receptor subtypes are summarized below. This data highlights its preferential activity at mGluRs.
| Receptor Subtype | Assay Type | Value | Species | Source(s) |
| Metabotropic Glutamate Receptors (mGluRs) | ||||
| mGluR1 | Agonist Potency (pEC50) | 3.92 | Rat | |
| mGluR1α | Binding Affinity (Ki) | 38 µM | Human | [1] |
| mGluR1α | Functional Potency (EC50) | ~10-50 µM | Human | [1] |
| mGluR2 | Agonist Potency (pEC50) | 3.9 | Rat | |
| mGluR4 | Agonist Potency (pEC50) | 2.7 | Rat | |
| mGluR5 | Agonist Potency (pEC50) | 4.6 | Rat | |
| mGluR5a | Functional Agonist | Full Agonist | Human | [1] |
| mGluR6 | Agonist Potency (pEC50) | 4.0 | Rat | |
| mGluR8 | Agonist Potency (pEC50) | 3.94 | Rat | |
| PLD-Coupled mGluR | Functional Potency (EC50) | ~500 µM | Rat | |
| Ionotropic Glutamate Receptors (iGluRs) | ||||
| NMDA (Overall) | Binding Affinity (Ki) | >10 µM (>10,000 nM) | Rat | |
| NMDA (GluN1/GluN2A) | Functional Potency (EC50) | 42 µM | Human | [1] |
| NMDA (GluN1/GluN2B) | Functional Potency (EC50) | 129 µM | Human | [1] |
pEC50 values can be converted to molar EC50 values using the formula: EC50 = 10^(-pEC50). For example, a pEC50 of 4.6 corresponds to an EC50 of 25.1 µM.
Signaling Pathways
L-CSA activates distinct downstream signaling cascades depending on the receptor subtype it binds. Its agonism at Group I mGluRs leads to the activation of phospholipase C, while its activity at a novel receptor type stimulates the phospholipase D pathway.
Group I mGluR (Gq-coupled) Signaling
Upon binding to Group I mGluRs (mGluR1 and mGluR5), L-CSA initiates a canonical Gq-protein signaling cascade. This pathway involves the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores, while DAG activates Protein Kinase C (PKC).
Novel Phospholipase D (PLD) Coupled Receptor Signaling
L-CSA is also an agonist for a novel metabotropic receptor that couples to the stimulation of Phospholipase D (PLD) activity. This pathway results in the production of phosphatidic acid (PA), a lipid second messenger. PA can then activate downstream targets, including the mammalian target of rapamycin (B549165) (mTOR), a key regulator of cell growth and proliferation.
Experimental Protocols
The quantitative data presented in this guide are derived from specific biochemical and cellular assays. The following sections provide detailed methodologies for the key experiments used to characterize the receptor pharmacology of L-CSA.
Radioligand Competition Binding Assay (for Ki Determination)
This assay determines the binding affinity (Ki) of L-CSA by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.
Methodology Details:
-
Membrane Preparation: Syrian hamster tumor cells (AV12-664) stably expressing the human mGluR1α subtype are cultured and harvested. Cells are homogenized in an ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the BCA assay.[1]
-
Assay Components: A fixed concentration of a suitable radioligand (e.g., [³H]glutamate) is used. A range of concentrations of unlabeled L-CSA is prepared via serial dilution.
-
Incubation: The reaction is carried out in microtiter plates. Membrane homogenate, radioligand, and either buffer (for total binding), a saturating concentration of a known ligand (for non-specific binding), or varying concentrations of L-CSA are combined in a final volume (e.g., 250 µL). The plates are incubated to allow binding to reach equilibrium (e.g., 60 minutes at 30°C).
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand in the solution.
-
Washing: Filters are washed multiple times with ice-cold wash buffer to minimize non-specific binding.
-
Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of L-CSA. A non-linear regression analysis is used to determine the IC50 value (the concentration of L-CSA that inhibits 50% of specific radioligand binding). The IC50 is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Phosphoinositide (PI) Hydrolysis Assay (for Group I mGluR Function)
This functional assay measures the ability of L-CSA to activate Gq-coupled receptors like mGluR1 and mGluR5 by quantifying the accumulation of inositol phosphates, a downstream product of PLC activation.
Methodology Details:
-
Cell Culture and Labeling: Cells expressing the receptor of interest (e.g., AV12-664 cells with mGluR1α or mGluR5a) are plated in multi-well plates.[1] The cells are incubated overnight in a medium containing [³H]-myo-inositol to radiolabel the cellular phosphoinositide pools.
-
Agonist Stimulation: The labeling medium is removed, and the cells are washed. A buffer containing LiCl (to inhibit inositol monophosphatase and allow inositol phosphates to accumulate) is added. Cells are then stimulated with various concentrations of L-CSA for a defined period (e.g., 60 minutes).
-
Extraction: The reaction is terminated by adding an acidic stop solution (e.g., ice-cold trichloroacetic acid or methanol/HCl).
-
Purification of Inositol Phosphates: The aqueous phase containing the inositol phosphates is separated and purified using anion-exchange chromatography columns (e.g., Dowex AG1-X8).
-
Quantification: The radioactivity of the eluted [³H]-inositol phosphates is measured by liquid scintillation counting.
-
Data Analysis: The amount of radioactivity is plotted against the log concentration of L-CSA. A non-linear regression analysis is performed to determine the EC50 value, representing the concentration of L-CSA that produces 50% of the maximal response.
cAMP Accumulation Assay (for Group II & III mGluR Function)
This assay is used to assess the functional activity of L-CSA at Gi-coupled receptors (mGluR2/3/4/6/7/8). These receptors inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Methodology Details:
-
Cell Culture: Cells stably expressing the Group II or III mGluR subtype of interest (e.g., CHO-K1 cells) are cultured in multi-well plates.
-
Pre-treatment and Stimulation: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. To measure inhibition, adenylyl cyclase is first stimulated with an agent like forskolin (B1673556). The cells are then co-incubated with forskolin and varying concentrations of L-CSA.
-
Cell Lysis and Detection: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is measured using a commercially available kit, typically based on competitive immunoassay formats such as ELISA or HTRF (Homogeneous Time-Resolved Fluorescence).
-
Data Analysis: The measured cAMP levels are plotted against the log concentration of L-CSA. The data is analyzed using non-linear regression to determine the EC50 (or IC50) value for the inhibition of forskolin-stimulated cAMP accumulation.
Conclusion
L-Cysteinesulfinic acid exhibits a distinct pharmacological profile, acting as a potent and selective agonist at multiple metabotropic glutamate receptor subtypes, while displaying significantly lower affinity for ionotropic NMDA receptors. Its ability to activate both canonical Gq-coupled pathways via Group I mGluRs and a novel PLD-coupled signaling cascade underscores its complex role as a neuromodulator. The data and protocols compiled in this guide serve as a foundational resource for further investigation into the physiological functions of L-CSA and for the development of novel therapeutic agents targeting the glutamatergic system. Further research is warranted to fully elucidate its binding and functional activity at AMPA and Kainate receptors to complete its selectivity profile.
References
Spectroscopic Profile of L-Cysteinesulfinic Acid Monohydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic properties of L-Cysteinesulfinic Acid Monohydrate. The following sections detail the experimental protocols and resulting data from key analytical techniques, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). This document is intended to serve as a comprehensive resource for the characterization of this important amino acid derivative.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of this compound reveals characteristic vibrations of its constituent groups.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy
A common and convenient method for obtaining the IR spectrum of a solid sample is Attenuated Total Reflectance (ATR)-IR spectroscopy.
-
Sample Preparation: A small amount of this compound powder is placed directly onto the ATR crystal.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal) is used.
-
Data Acquisition: The spectrum is typically recorded in the mid-IR range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal is recorded prior to sample analysis and subtracted from the sample spectrum.
Experimental Workflow for ATR-IR Spectroscopy
Caption: Workflow for ATR-IR analysis.
IR Spectral Data
The ATR-IR spectrum of this compound is available from the Sigma-Aldrich collection.[1] While a detailed peak list is not provided in the initial data, a qualitative analysis of the spectrum reveals the following characteristic absorption regions. A comprehensive peak table with assignments would require further experimental work or access to a digitized spectrum.
| Wavenumber Range (cm⁻¹) | Tentative Assignment of Functional Group Vibrations |
| 3500 - 2500 | O-H stretch (water of hydration and carboxylic acid), N-H stretch (amino group) |
| 1700 - 1500 | C=O stretch (carboxylic acid), N-H bend (amino group) |
| 1200 - 1000 | S=O stretch (sulfinic acid) |
| Below 1000 | Fingerprint region, including various C-C, C-N, and C-S vibrations |
Raman Spectroscopy
Raman spectroscopy provides complementary information to IR spectroscopy, particularly for non-polar bonds and symmetric vibrations.
Experimental Protocol: Raman Spectroscopy
A standard protocol for obtaining the Raman spectrum of a solid sample is as follows.
-
Sample Preparation: A small amount of this compound powder is placed in a glass capillary tube or on a microscope slide.
-
Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm) and a charge-coupled device (CCD) detector is used.
-
Data Acquisition: The laser is focused on the sample, and the scattered light is collected. The spectrum is recorded over a typical Raman shift range (e.g., 100-3500 cm⁻¹). The laser power and exposure time are optimized to obtain a good signal-to-noise ratio while avoiding sample degradation.
Logical Flow for Raman Spectroscopy
Caption: Logical flow of a Raman spectroscopy experiment.
Raman Spectral Data
| Expected Raman Shift (cm⁻¹) | Tentative Assignment of Functional Group Vibrations |
| ~2570 | S-H stretch (if any unoxidized cysteine is present) |
| ~1100 - 1000 | S=O symmetric stretch |
| ~700 - 600 | C-S stretch |
| ~500 - 400 | S-O bend |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the chemical structure and environment of atoms within a molecule. For this compound, ¹H and ¹³C NMR would provide key structural information.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: this compound is dissolved in a deuterated solvent, typically deuterium (B1214612) oxide (D₂O) due to its solubility in water. A standard concentration for ¹H NMR is 5-10 mg/mL, and for ¹³C NMR is 20-50 mg/mL.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Data Acquisition:
-
¹H NMR: A standard one-pulse experiment is performed. The residual solvent peak (D₂O at ~4.79 ppm) is used as an internal reference. Key parameters include the spectral width, number of scans, and relaxation delay.
-
¹³C NMR: A proton-decoupled experiment is typically run to simplify the spectrum. A larger number of scans is usually required due to the lower natural abundance of ¹³C. The solvent signal can also be used for referencing.
-
NMR Experimental Workflow
Caption: General workflow for NMR analysis.
NMR Spectral Data
While specific, high-resolution NMR spectra for this compound were not found in the search results, expected chemical shifts can be predicted based on the structure and data for similar compounds.
Table 3: Predicted ¹H NMR Chemical Shifts in D₂O
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| α-CH | ~3.5 - 4.0 | Doublet of doublets (dd) |
| β-CH₂ | ~2.8 - 3.3 | Two doublets of doublets (dd) |
Table 4: Predicted ¹³C NMR Chemical Shifts in D₂O
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (Carboxyl) | ~170 - 175 |
| α-CH | ~55 - 60 |
| β-CH₂ | ~50 - 55 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as a water/acetonitrile or water/methanol mixture, often with a small amount of formic acid to promote ionization.
-
Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is used. This could be a quadrupole, time-of-flight (TOF), or ion trap analyzer.
-
Data Acquisition: The sample solution is infused into the ESI source. Spectra are acquired in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively. For tandem mass spectrometry (MS/MS), the parent ion of interest is isolated and fragmented by collision-induced dissociation (CID) to produce a characteristic fragmentation pattern.
Mass Spectral Data
The exact mass of this compound (C₃H₇NO₄S·H₂O) is 171.0201 g/mol . The anhydrous form has an exact mass of 153.0096 g/mol .
Table 5: Expected Ions in Mass Spectrometry
| Ion | m/z (calculated) | Ionization Mode |
| [C₃H₇NO₄S + H]⁺ | 154.0174 | Positive |
| [C₃H₇NO₄S - H]⁻ | 152.0018 | Negative |
| [C₃H₇NO₄S + Na]⁺ | 176.0000 | Positive |
Fragmentation Analysis:
Tandem mass spectrometry (MS/MS) of peptides containing cysteine sulfinic acid shows a preferential cleavage of the amide bond on the C-terminal side of the oxidized cysteine residue.[2] For the free amino acid, fragmentation would likely involve the loss of small neutral molecules.
Signaling Pathway of Cysteine Oxidation
L-cysteinesulfinic acid is an intermediate in the metabolic pathway of cysteine.
References
Computational Modeling of L-Cysteinesulfinic Acid Receptor Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Cysteinesulfinic acid (CSA), a sulfur-containing excitatory amino acid, has been identified as an endogenous agonist at metabotropic glutamate (B1630785) receptors (mGluRs) and a novel, distinct metabotropic receptor coupled to the stimulation of phospholipase D (PLD) activity.[1] Understanding the molecular interactions between CSA and its receptors is crucial for elucidating its physiological roles and for the development of novel therapeutics targeting these pathways. Computational modeling, including homology modeling, molecular docking, and molecular dynamics simulations, provides powerful tools to investigate these interactions at an atomic level, complementing and guiding experimental studies.
This technical guide provides a comprehensive overview of the computational modeling of CSA receptor interactions, supported by experimental data and detailed protocols. It is designed to serve as a resource for researchers actively engaged in the study of G protein-coupled receptors (GPCRs), ligand-receptor interactions, and structure-based drug design.
Quantitative Data Summary
The following tables summarize the available quantitative data on the interaction of L-Cysteinesulfinic Acid with various receptors.
Table 1: Potency of L-Cysteinesulfinic Acid at Rat Metabotropic Glutamate Receptors
| Receptor Subtype | pEC50 |
| mGluR1 | 3.92 |
| mGluR5 | 4.6 |
| mGluR2 | 3.9 |
| mGluR4 | 2.7 |
| mGluR6 | 4.0 |
| mGluR8 | 3.94 |
Source: Shi Q, et al. J Pharmacol Exp Ther. 2003 Apr;305(1):131-42.
Table 2: L-Cysteinesulfinic Acid-Induced Phospholipase D Activity
| Parameter | Value |
| Approximate EC50 | 500 µM |
Source: Boss V, et al. Mol Pharmacol. 1994 Jun;45(6):1177-82.
Signaling Pathways
L-Cysteinesulfinic acid has been shown to activate signaling pathways through both known mGluRs and a novel receptor coupled to Phospholipase D.
Group I mGluR Signaling Pathway
Activation of Group I mGluRs (mGluR1 and mGluR5) by CSA leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC).
Caption: CSA activation of Group I mGluRs leading to PLC-mediated signaling.
Novel CSA Receptor-Mediated Phospholipase D Signaling Pathway
CSA activates a distinct, glutamate-insensitive receptor in the hippocampus, which is coupled to the activation of Phospholipase D (PLD). PLD hydrolyzes phosphatidylcholine (PC) to generate phosphatidic acid (PA) and choline.
Caption: CSA activation of a novel receptor leading to PLD-mediated signaling.
Computational Modeling Workflow
The following workflow outlines a general approach for the computational modeling of CSA interactions with a target mGluR, such as mGluR1 or mGluR5, for which no experimental structure in complex with CSA exists.
Caption: A stepwise workflow for modeling CSA-mGluR interactions.
Experimental Protocols
Homology Modeling of mGluR for CSA Docking
Objective: To generate a three-dimensional model of an mGluR subtype (e.g., mGluR1 or mGluR5) for which a crystal structure may not be available in the desired conformation or with a specific ligand.
Methodology:
-
Template Selection: Identify suitable template structures from the Protein Data Bank (PDB). For mGluRs, high-resolution crystal structures of related subtypes (e.g., mGluR1, mGluR5) in various activation states are ideal.
-
Sequence Alignment: Perform a sequence alignment of the target mGluR sequence with the template sequence(s) using tools like ClustalW or T-Coffee.
-
Model Building: Use homology modeling software such as MODELLER, SWISS-MODEL, or I-TASSER to generate 3D models of the target receptor based on the sequence alignment and template structure(s).
-
Model Refinement: Refine the initial models, particularly the loop regions which often have higher uncertainty. This can be done using energy minimization and short molecular dynamics simulations.
-
Model Validation: Assess the quality of the generated models using tools like PROCHECK for Ramachandran plot analysis, and calculate metrics such as the DOPE (Discrete Optimized Protein Energy) score. The model with the best validation scores is selected for subsequent docking studies.
Molecular Docking of L-Cysteinesulfinic Acid
Objective: To predict the binding pose and interaction energy of CSA within the orthosteric binding site of the modeled mGluR.
Methodology:
-
Receptor Preparation: Prepare the validated homology model for docking. This involves adding hydrogen atoms, assigning partial charges, and defining the binding pocket. The binding site is typically defined based on the location of the co-crystallized ligand in the template structure or from published mutagenesis data.
-
Ligand Preparation: Generate a 3D structure of L-Cysteinesulfinic Acid. Assign appropriate protonation states at physiological pH and perform energy minimization using a suitable force field (e.g., MMFF94).
-
Docking Simulation: Use molecular docking software such as AutoDock Vina, Glide, or GOLD to dock the prepared CSA ligand into the defined binding site of the receptor. It is recommended to perform multiple independent docking runs to ensure robust sampling of possible binding modes.
-
Pose Analysis and Scoring: Analyze the resulting docking poses. Cluster the poses based on root-mean-square deviation (RMSD) and rank them according to their docking scores (binding energy). The top-ranked poses are visually inspected to identify key interactions (e.g., hydrogen bonds, electrostatic interactions) with the receptor's amino acid residues.
Molecular Dynamics (MD) Simulation
Objective: To assess the stability of the CSA-mGluR complex predicted by molecular docking and to study the dynamic behavior of the interaction over time.
Methodology:
-
System Setup: The top-ranked docked complex is embedded in a model lipid bilayer (e.g., POPC) and solvated with an explicit water model (e.g., TIP3P). Ions are added to neutralize the system and mimic physiological ionic strength.
-
Equilibration: The system is subjected to a series of energy minimization and equilibration steps. This typically involves initial restraints on the protein and ligand, which are gradually released to allow the system to relax.
-
Production Run: A production MD simulation is run for a significant duration (e.g., 100-500 nanoseconds) under constant temperature and pressure (NPT ensemble).
-
Trajectory Analysis: The resulting trajectory is analyzed to assess the stability of the complex. Key metrics include:
-
RMSD: To monitor the conformational stability of the protein and the ligand.
-
RMSF: To identify flexible regions of the protein.
-
Hydrogen Bond Analysis: To track the formation and breaking of hydrogen bonds between CSA and the receptor.
-
Binding Free Energy Calculation: Employ methods like MM/PBSA or MM/GBSA to estimate the binding free energy of the complex.
-
Site-Directed Mutagenesis
Objective: To experimentally validate the key amino acid residues predicted by computational modeling to be involved in CSA binding.
Methodology:
-
Primer Design: Design mutagenic primers containing the desired nucleotide changes to substitute the target amino acid residue (e.g., to an alanine).
-
Mutagenesis PCR: Perform PCR using a high-fidelity DNA polymerase with the mutagenic primers and a plasmid containing the wild-type receptor cDNA as a template.
-
Template Removal: Digest the parental, non-mutated DNA template using the DpnI enzyme, which specifically cleaves methylated DNA.
-
Transformation: Transform the mutated plasmid into competent E. coli cells for amplification.
-
Verification: Isolate the plasmid DNA from several colonies and verify the presence of the desired mutation by DNA sequencing.
-
Functional Assays: Express the mutant receptor in a suitable cell line and perform binding or functional assays to determine the effect of the mutation on CSA potency and efficacy.
Phospholipase D (PLD) Activity Assay
Objective: To measure the activation of PLD in response to CSA in a cellular or tissue context.
Methodology:
-
Cell/Tissue Preparation: Prepare cell cultures or tissue slices (e.g., hippocampal slices) that express the CSA-sensitive receptor.
-
Radiolabeling: Pre-label the cells or tissue with a radioactive precursor, such as [³H]myristic acid or [³H]palmitic acid, which will be incorporated into cellular phospholipids, including phosphatidylcholine (PC).
-
Transphosphatidylation Reaction: In the presence of a primary alcohol (e.g., 1-butanol), PLD will catalyze the transfer of the phosphatidate group from PC to the alcohol, forming a phosphatidylalcohol (e.g., phosphatidylbutanol). This product is unique to PLD activity.
-
Stimulation: Treat the labeled cells/tissue with varying concentrations of L-Cysteinesulfinic Acid.
-
Lipid Extraction: After the incubation period, stop the reaction and extract the total lipids from the samples.
-
Chromatographic Separation: Separate the extracted lipids using thin-layer chromatography (TLC).
-
Quantification: Scrape the spots corresponding to the phosphatidylalcohol and the parent phospholipid from the TLC plate and quantify the radioactivity using liquid scintillation counting.
-
Data Analysis: Express PLD activity as the percentage of phosphatidylalcohol formed relative to the total labeled phospholipids. Plot the PLD activity against the CSA concentration to determine the EC50 value.
Phosphoinositide Hydrolysis Assay
Objective: To measure the activation of Phospholipase C by Group I mGluRs in response to CSA.
Methodology:
-
Cell Culture and Labeling: Culture cells expressing the mGluR of interest and label them with [³H]myo-inositol, which is incorporated into cellular phosphoinositides.
-
Stimulation: Wash the cells and incubate them in a buffer containing lithium chloride (LiCl), which inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates (IPs). Stimulate the cells with various concentrations of CSA.
-
Extraction of Inositol Phosphates: Lyse the cells and extract the soluble inositol phosphates.
-
Ion-Exchange Chromatography: Separate the different inositol phosphates (IP1, IP2, IP3) using anion-exchange chromatography columns.
-
Quantification: Elute the IPs and measure the radioactivity of each fraction using liquid scintillation counting.
-
Data Analysis: Calculate the total accumulation of [³H]inositol phosphates and plot this against the concentration of CSA to determine the EC50 value.
References
A Technical Guide to the Post-Translational Formation of Cysteine Sulfinic Acid: Mechanisms, Detection, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
The post-translational modification of cysteine residues to cysteine sulfinic acid (Cys-SO₂H) is a critical event in cellular signaling, protein function, and the response to oxidative stress. Once considered a hallmark of irreversible oxidative damage, it is now recognized as a dynamic and often reversible modification that plays a key role in a multitude of physiological and pathological processes. This technical guide provides an in-depth exploration of the core mechanisms of cysteine sulfinic acid formation, detailed experimental protocols for its detection and quantification, and a summary of its involvement in key signaling pathways. The content is tailored for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important oxidative modification.
Introduction
Cysteine, with its reactive thiol group, is a frequent target of oxidative post-translational modifications (oPTMs). The oxidation of a cysteine thiol (Cys-SH) can lead to a variety of products, including sulfenic acid (Cys-SOH), sulfinic acid (Cys-SO₂H), and sulfonic acid (Cys-SO₃H). Cysteine sulfinic acid is a stable modification that arises from the two-electron oxidation of a cysteine thiol, often via a transient sulfenic acid intermediate.[1][2] This modification has been implicated in the regulation of enzyme activity, protein stability, and redox signaling.[3][4] Its formation can be a result of both enzymatic catalysis and non-enzymatic reactions with reactive oxygen species (ROS).[5][6] The discovery of sulfiredoxin, an enzyme that can reduce cysteine sulfinic acid back to cysteine in an ATP-dependent manner, has highlighted the regulatory potential of this modification.[1][7] This guide will delve into the intricacies of cysteine sulfinic acid formation, the methodologies to study it, and its biological consequences.
Mechanisms of Cysteine Sulfinic Acid Formation
The formation of cysteine sulfinic acid can occur through two primary pathways: non-enzymatic oxidation by reactive oxygen species and enzymatic catalysis.
Non-Enzymatic Formation
Reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂) are key mediators of non-enzymatic cysteine sulfinic acid formation.[6] The process typically proceeds through a sulfenic acid intermediate. The deprotonated form of the cysteine thiol, the thiolate anion (Cys-S⁻), is the primary species that reacts with ROS.[8]
The initial reaction with an oxidant like H₂O₂ forms a transient and highly reactive sulfenic acid (Cys-SOH).[9][10] This intermediate can then undergo further oxidation to the more stable sulfinic acid (Cys-SO₂H).[9][11] The local protein environment, including the accessibility of the cysteine residue and the presence of nearby amino acids that can stabilize the oxidized forms, plays a crucial role in the propensity of a given cysteine to be oxidized to sulfinic acid.[12][13]
Enzymatic Formation by Cysteine Dioxygenase (CDO)
Cysteine dioxygenase (CDO) is a non-heme iron metalloenzyme that catalyzes the specific oxidation of L-cysteine to cysteine sulfinic acid, also known as 3-sulfino-L-alanine.[5][14] This reaction is a critical step in cysteine catabolism, regulating intracellular cysteine levels.[14][15] The catalytic mechanism of CDO involves the binding of both L-cysteine and molecular oxygen to the active site iron.[15][16] A key feature of human CDO is a post-translationally formed thioether bond between Cys93 and Tyr157, which is crucial for its catalytic activity.[5]
The overall reaction catalyzed by CDO is: L-cysteine + O₂ → L-cysteine sulfinic acid
This enzymatic pathway ensures a controlled and specific production of cysteine sulfinic acid for metabolic purposes.[17]
Signaling Pathways Involving Cysteine Sulfinic Acid
The formation of cysteine sulfinic acid is a key regulatory event in several signaling pathways, particularly those related to oxidative stress response and metabolism.
Peroxiredoxin Regulation
Peroxiredoxins (Prxs) are a family of antioxidant enzymes that play a crucial role in detoxifying peroxides. During their catalytic cycle, a conserved cysteine residue in the active site is oxidized to sulfenic acid.[18] Under conditions of high oxidative stress, this sulfenic acid can be further oxidized to sulfinic acid, leading to the inactivation of the enzyme.[7] The reduction of this sulfinic acid back to a functional thiol is catalyzed by sulfiredoxin (Srx), thus restoring the peroxidase activity of Prx.[1][7] This reversible sulfinylation of peroxiredoxins acts as a "floodgate" for hydrogen peroxide signaling, where the temporary inactivation of Prxs allows for the local accumulation of H₂O₂ to initiate downstream signaling events.
Caption: Regulation of Peroxiredoxin activity by reversible sulfinylation.
Role of DJ-1 in Neuroprotection
DJ-1 is a protein linked to familial forms of Parkinson's disease and has a protective role against oxidative stress-induced cell death.[4] A key cysteine residue in DJ-1 (Cys106 in humans) is highly susceptible to oxidation to sulfinic acid.[4][19] The formation of Cys106-SO₂H is believed to be a critical step in the activation of DJ-1's protective functions.[4] This modification is thought to modulate the protein's structure and its interactions with other cellular components involved in antioxidant defense and signaling.
Caption: Activation of DJ-1 via cysteine sulfinic acid formation.
Experimental Protocols for the Detection and Analysis of Cysteine Sulfinic Acid
A variety of methods have been developed to detect and quantify cysteine sulfinic acid in proteins. These range from direct mass spectrometry-based approaches to the use of specific chemical probes.
Mass Spectrometry-Based Detection
Direct detection of cysteine sulfinic acid by mass spectrometry relies on identifying a mass shift of +32 Da (for the addition of two oxygen atoms) or +48 Da (for the addition of three oxygen atoms to form sulfonic acid) on cysteine-containing peptides.[13][20]
Protocol: In-gel Tryptic Digestion and LC-MS/MS Analysis
-
Protein Separation: Separate proteins by 1D or 2D SDS-PAGE.
-
Gel Excision: Excise the protein band of interest from the gel.
-
Destaining: Destain the gel piece with a solution of 50% acetonitrile (B52724) (ACN) in 50 mM ammonium (B1175870) bicarbonate.
-
Reduction and Alkylation (Optional but Recommended): To prevent artefactual oxidation and to characterize other cysteine modifications, first reduce free thiols with dithiothreitol (B142953) (DTT) and then alkylate with iodoacetamide (B48618) (IAM).
-
In-gel Digestion: Rehydrate the gel piece in a solution of trypsin (e.g., 10 ng/µL in 50 mM ammonium bicarbonate) and incubate overnight at 37°C.
-
Peptide Extraction: Extract the peptides from the gel piece using a series of ACN and formic acid washes.
-
LC-MS/MS Analysis: Analyze the extracted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Search the resulting MS/MS spectra against a protein database, specifying variable modifications for cysteine sulfinic acid (+31.9898 Da) and sulfonic acid (+47.9847 Da).
Caption: Workflow for mass spectrometry-based detection of cysteine sulfinic acid.
Chemical Probes for Cysteine Sulfinic Acid
The development of chemical probes that selectively react with cysteine sulfinic acid has greatly facilitated its detection and proteomic analysis.
Dimedone (5,5-dimethyl-1,3-cyclohexanedione) and its derivatives are well-established reagents that specifically react with the sulfenic acid intermediate, thereby preventing its further oxidation to sulfinic acid and allowing for its detection.[21][22] While not a direct probe for sulfinic acid, it is a crucial tool for studying the initial oxidation event.
Protocol: Labeling with Dimedone-Based Probes
-
Cell Lysis: Lyse cells in a buffer containing the dimedone-based probe (e.g., 1 mM). The buffer should be degassed and contain metal chelators like DTPA to minimize artefactual oxidation.[21]
-
Incubation: Incubate the lysate for a specified time (e.g., 30 minutes) at room temperature to allow for labeling.
-
Removal of Excess Probe: Remove excess probe by precipitation (e.g., with trichloroacetic acid) or by using a desalting column.
-
Downstream Analysis: The labeled proteins can then be detected by western blotting (if the probe is tagged with biotin (B1667282) or a fluorophore) or by mass spectrometry, which will show a specific mass addition corresponding to the dimedone probe.
Recently, electrophilic diazene (B1210634) probes (e.g., DiaAlk) have been developed for the direct and selective labeling of cysteine sulfinic acids.[20] These probes react with the sulfinate anion to form a stable sulfonamide adduct.[20]
Protocol: Chemoproteomic Profiling with Diazene Probes
-
Cell Treatment and Lysis: Treat cells with the desired stimulus to induce oxidative stress. Lyse the cells in a buffer containing the diazene probe (e.g., 100 µM DiaAlk).
-
Labeling: Incubate the lysate to allow for the covalent modification of sulfinylated proteins.
-
Click Chemistry: Perform a copper-catalyzed azide-alkyne cycloaddition (click chemistry) reaction to attach a reporter tag (e.g., biotin-azide) to the alkyne handle of the probe.
-
Enrichment: Use streptavidin beads to enrich the biotin-tagged (i.e., sulfinylated) proteins.
-
On-Bead Digestion: Digest the enriched proteins with trypsin while they are still bound to the beads.
-
LC-MS/MS Analysis: Analyze the resulting peptides by LC-MS/MS to identify the sulfinylated proteins and the specific sites of modification.
Caption: Workflow for chemoproteomic profiling of cysteine sulfinic acid.
Quantitative Data Summary
The following tables summarize key quantitative data related to the analysis of cysteine sulfinic acid.
Table 1: Mass Shifts for Cysteine Oxidative Modifications
| Modification | Chemical Formula Change | Monoisotopic Mass Shift (Da) |
| Sulfenic Acid | +O | +15.9949 |
| Sulfinic Acid | +O₂ | +31.9898 |
| Sulfonic Acid | +O₃ | +47.9847 |
| S-Glutathionylation | +C₁₀H₁₅N₃O₆S | +305.0682 |
| Iodoacetamide Adduct | +C₂H₃NO | +57.0215 |
Table 2: Common Chemical Probes for Cysteine Oxidation
| Probe | Target Modification | Reporter Group | Detection Method |
| Dimedone Derivatives | Sulfenic Acid | Biotin, Fluorophore, Alkyne | Western Blot, Mass Spectrometry |
| Norbornene Probes | Sulfenic Acid | Biotin, Fluorophore | Western Blot, Mass Spectrometry |
| Diazene Probes (e.g., DiaAlk) | Sulfinic Acid | Alkyne (for click chemistry) | Mass Spectrometry |
| NBD Chloride | Thiol, Sulfenic Acid | Fluorophore | Spectroscopy, Mass Spectrometry |
Conclusion and Future Directions
The post-translational modification of cysteine to cysteine sulfinic acid is a fundamentally important process in redox biology. Its formation, once viewed as a sign of irreversible damage, is now understood to be a tightly regulated event with significant implications for cellular signaling and protein function. The development of advanced analytical techniques, particularly in mass spectrometry and chemical probe design, has been instrumental in uncovering the widespread nature and functional significance of this modification.
For researchers and drug development professionals, a thorough understanding of cysteine sulfinylation provides new avenues for therapeutic intervention. Targeting the enzymes that regulate this modification, such as cysteine dioxygenase and sulfiredoxin, may offer novel strategies for treating diseases associated with oxidative stress, including neurodegenerative disorders and cancer. Future research will likely focus on the continued development of more sensitive and specific tools for detecting cysteine sulfinic acid in vivo, further elucidating its role in complex biological networks, and exploring its potential as a biomarker for disease.
References
- 1. Cysteine sulfinic acid and sulfinylated peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cysteine modifications (oxPTM) and protein sulphenylation-mediated sulfenome expression in plants: evolutionary conserved signaling networks? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cysteine thiol sulfinic acid in plant stress signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Formation of a Stabilized Cysteine Sulfinic Acid Is Critical for the Mitochondrial Function of the Parkinsonism Protein DJ-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An insight into the mechanism of human cysteine dioxygenase. Key roles of the thioether-bonded tyrosine-cysteine cofactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. portlandpress.com [portlandpress.com]
- 9. The Role of Sulfenic Acids in Cellular Redox Signaling: Reconciling Chemical Kinetics and Molecular Detection Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Cysteine Oxidative Post-translational Modifications: Emerging Regulation in the Cardiovascular System - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Formation, reactivity and detection of protein sulfenic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chemical approaches to detect and analyze protein sulfenic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cysteine dioxygenase - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. pnas.org [pnas.org]
- 17. taylorandfrancis.com [taylorandfrancis.com]
- 18. mdpi.com [mdpi.com]
- 19. A Chemical Approach for the Detection of Protein Sulfinylation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Chemical Proteomics Reveals New Targets of Cysteine Sulfinic Acid Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Use of Dimedone-Based Chemical Probes for Sulfenic Acid Detection: Evaluation of Conditions Affecting Probe Incorporation into Redox-Sensitive Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Measurement of Protein Sulfenic Acid Content - PMC [pmc.ncbi.nlm.nih.gov]
The Neurotransmitter Functionality of L-Cysteinesulfinic Acid in the Central Nervous System: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Cysteinesulfinic acid (L-CSA), an endogenous sulfur-containing amino acid synthesized from L-cysteine, has emerged as a compelling candidate for a neurotransmitter role within the central nervous system (CNS). This technical guide provides a comprehensive overview of the current understanding of L-CSA's functionality, including its synthesis, release, receptor interactions, and downstream signaling pathways. Drawing upon a wide range of experimental evidence, this document details the methodologies used to investigate L-CSA and presents key quantitative data to facilitate comparative analysis. Particular focus is given to its role as an excitatory amino acid that acts on both metabotropic glutamate (B1630785) receptors and a novel receptor system coupled to phospholipase D, distinguishing its actions from those of glutamate. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of neuroscience and drug development, providing a detailed foundation for future investigations into the physiological and pathological significance of L--CSA in the CNS.
Introduction
L-Cysteinesulfinic acid (L-CSA) is an intermediate in the metabolic pathway of L-cysteine and has been increasingly recognized for its potential role as a neurotransmitter in the mammalian central nervous system.[1][2] Its presence in the brain, coupled with mechanisms for its synthesis, release, and uptake, fulfills several key criteria for a neurotransmitter.[3][4] L-CSA is known to exert excitatory effects on neurons, contributing to the complex landscape of excitatory amino acid neurotransmission.[1] This guide will delve into the technical details of L-CSA's function as a neurotransmitter, providing researchers with a thorough understanding of its neurochemical profile and the experimental approaches used to elucidate its role.
Biosynthesis and Metabolism
The primary pathway for L-CSA synthesis in the CNS is the oxidation of L-cysteine, a reaction catalyzed by the enzyme cysteine dioxygenase (CDO) .[5] The metabolic fate of L-CSA is primarily governed by cysteine sulfinate decarboxylase (CSD) , which converts L-CSA to hypotaurine, a precursor to the neuromodulator taurine (B1682933).[6]
Experimental Protocol: Measurement of Cysteine Dioxygenase (CDO) Activity
This protocol is adapted from established methods for assaying CDO activity in brain tissue homogenates.
Objective: To quantify the rate of L-cysteinesulfinic acid formation from L-cysteine in brain tissue samples.
Materials:
-
Brain tissue of interest
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors)
-
[35S]-L-cysteine (radiolabeled substrate)
-
Reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 6.8)
-
Cofactors: Fe(NH₄)₂(SO₄)₂
-
Stopping solution (e.g., perchloric acid)
-
Scintillation cocktail and counter
-
HPLC system with a suitable column for amino acid separation
Procedure:
-
Tissue Homogenization: Dissect the brain region of interest on ice and homogenize in ice-cold homogenization buffer. Centrifuge the homogenate to obtain the cytosolic fraction (supernatant).
-
Reaction Setup: In a microcentrifuge tube, combine the cytosolic fraction with the reaction buffer containing a known concentration of [35S]-L-cysteine and Fe(NH₄)₂(SO₄)₂.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding an equal volume of ice-cold stopping solution.
-
Separation and Quantification:
-
Centrifuge the terminated reaction to pellet precipitated proteins.
-
Separate the radiolabeled L-CSA from the unreacted [35S]-L-cysteine in the supernatant using HPLC.
-
Quantify the amount of [35S]-L-CSA formed by collecting the corresponding HPLC fraction and measuring its radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the CDO activity as the amount of L-CSA produced per unit time per amount of protein in the sample.
Release and Uptake
As a neurotransmitter candidate, L-CSA is released from neurons in a depolarization-dependent manner. Studies have shown that high potassium concentrations can stimulate the release of L-CSA from brain slices, a process that is partially dependent on the presence of extracellular calcium.[4]
Following its release into the synaptic cleft, the action of L-CSA is terminated by its removal via a high-affinity uptake system. A Na+-dependent high-affinity uptake system for L-CSA with a Km of 12 µM has been identified in synaptosomal preparations.[4] This uptake is competitively inhibited by glutamate and aspartate, suggesting a shared or similar transport mechanism.[4]
Experimental Protocol: In Vivo Microdialysis for L-CSA Measurement
This protocol provides a general framework for measuring extracellular L-CSA levels in the brain of a living animal.
Objective: To monitor the in vivo release and extracellular concentration of L-CSA in a specific brain region.
Materials:
-
Anesthetized or freely moving laboratory animal (e.g., rat)
-
Stereotaxic apparatus
-
Microdialysis probe with a suitable molecular weight cutoff
-
Perfusion pump
-
Artificial cerebrospinal fluid (aCSF)
-
Fraction collector
-
HPLC system with fluorescence or mass spectrometry detection for L-CSA quantification
Procedure:
-
Probe Implantation: Under anesthesia, place the animal in a stereotaxic frame. Surgically implant a microdialysis guide cannula targeted to the brain region of interest.
-
Probe Insertion: After a recovery period, insert the microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).
-
Dialysate Collection: Collect the dialysate, which contains molecules from the extracellular fluid that have diffused across the probe's membrane, in timed fractions using a fraction collector.
-
Sample Analysis: Analyze the collected dialysate fractions for L-CSA concentration using a sensitive analytical technique such as HPLC with pre-column derivatization and fluorescence detection, or LC-MS/MS.
-
Data Analysis: Plot the concentration of L-CSA over time to observe basal levels and any changes in response to pharmacological or physiological manipulations.
Receptor Interactions
L-CSA exerts its effects by interacting with specific receptors on the neuronal membrane. Its actions are complex, involving both established glutamate receptor systems and a potentially novel receptor.
Metabotropic Glutamate Receptors (mGluRs)
L-CSA is a potent agonist at several subtypes of metabotropic glutamate receptors.[7] Its affinity for these receptors, however, can differ from that of glutamate.
The Novel L-CSA Receptor
Compelling evidence suggests the existence of a novel metabotropic receptor that is preferentially activated by L-CSA and is insensitive to glutamate.[1] This receptor is coupled to the stimulation of phospholipase D (PLD) activity.[1] This finding is significant as it points to a distinct signaling pathway for L-CSA, separate from the classical glutamate-activated pathways.
Experimental Protocol: Radioligand Binding Assay for L-CSA Receptors (using [³⁵S]cysteic acid)
As a direct radiolabeled L-CSA ligand is not commercially available, [³⁵S]cysteic acid, a close structural analog, has been successfully used to label L-CSA binding sites.[8]
Objective: To characterize the binding properties of L-CSA receptors in synaptic membranes.
Materials:
-
Crude synaptic membrane fraction from brain tissue
-
[³⁵S]L-cysteic acid (radioligand)
-
Unlabeled L-CSA and other competing ligands
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Filtration manifold
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare crude synaptic membranes from the desired brain region by homogenization and differential centrifugation.
-
Binding Reaction: In a series of tubes, incubate a fixed amount of synaptic membrane protein with increasing concentrations of [³⁵S]L-cysteic acid in the binding buffer.
-
Competition Binding: To determine binding specificity, perform parallel incubations in the presence of a high concentration of unlabeled L-CSA (to define non-specific binding) or other competing ligands.
-
Incubation: Incubate the reaction mixtures at a controlled temperature (e.g., 37°C) to reach equilibrium.[8]
-
Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the saturation binding data using non-linear regression to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).[8]
-
Analyze the competition binding data to determine the inhibitory constants (Ki) of competing ligands.
-
Signaling Pathways
The activation of its receptors by L-CSA initiates intracellular signaling cascades that modulate neuronal function. Two key pathways have been implicated: the Phospholipase D (PLD) pathway and the cyclic AMP (cAMP) pathway.
Phospholipase D (PLD) Pathway
The novel L-CSA receptor is coupled to the activation of PLD.[1] PLD hydrolyzes phosphatidylcholine to produce phosphatidic acid (PA), a lipid second messenger that can activate downstream targets such as mTOR, influencing cell growth and proliferation.[9]
Cyclic AMP (cAMP) Pathway
L-CSA has been shown to increase cyclic AMP (cAMP) levels in hippocampal slices.[10] This suggests that L-CSA receptors can also couple to G-proteins that activate adenylyl cyclase, leading to the production of cAMP. cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates a variety of downstream targets to modulate neuronal activity.
References
- 1. L-cysteine sulfinic acid as an endogenous agonist of a novel metabotropic receptor coupled to stimulation of phospholipase D activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Patch-clamp recordings of rat neurons from acute brain slices of the somatosensory cortex during magnetic stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cysteine sulfinic acid in the central nervous system: uptake and release of cysteine sulfinic acid by a rat brain preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. L -Cysteinesulfinic acid 207121-48-0 [sigmaaldrich.com]
- 6. A Novel, Easy Assay Method for Human Cysteine Sulfinic Acid Decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Cysteine sulfinic acid in the central nervous system: specific binding of [35S]cysteic acid to cortical synaptic membranes--an investigation of possible binding sites for cysteine sulfinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phospholipase D, a Novel Therapeutic Target Contributes to the Pathogenesis of Neurodegenerative and Neuroimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cysteine sulfinic acid in the central nervous system: antagonistic effect of taurine on cysteine sulfinic acid-stimulated formation of cyclic AMP in guinea pig hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
L-Cysteinesulfinic Acid: A Deep Dive into its Regulatory Role in Cardiovascular Function
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide released today sheds new light on the intricate mechanisms by which L-Cysteinesulfinic Acid (CSA), a key intermediate in cysteine metabolism, regulates cardiovascular function. This in-depth whitepaper, targeted towards researchers, scientists, and professionals in drug development, consolidates current scientific understanding, presents quantitative data, details experimental methodologies, and visualizes the complex signaling pathways involved.
L-Cysteinesulfinic acid, an excitatory amino acid neurotransmitter candidate, has been shown to exert significant influence over cardiovascular parameters, primarily through its actions within the central nervous system. This guide provides a detailed analysis of its effects on blood pressure and heart rate, offering a valuable resource for the development of novel therapeutic strategies targeting cardiovascular diseases.
Central Cardiovascular Regulation by L-Cysteinesulfinic Acid
Studies have demonstrated that direct microinjection of L-Cysteinesulfinic Acid into specific brain regions that control autonomic function leads to measurable changes in cardiovascular activity.
Effects on Blood Pressure and Heart Rate
When administered to the nucleus tractus solitarius (NTS), a critical brainstem region for cardiovascular regulation, L-Cysteinesulfinic Acid induces a decrease in both arterial blood pressure and heart rate[1]. Conversely, injection into the periaqueductal gray (PAG) area results in a pressor response, indicating an increase in blood pressure[2]. The precise quantitative effects are summarized below:
| Brain Region | Compound | Dose | Change in Mean Arterial Pressure (mmHg) | Change in Heart Rate (bpm) | Species | Reference |
| Nucleus Tractus Solitarius (NTS) | L-Cysteinesulfinic Acid | Not Specified | Decrease | Decrease | Rat | [1] |
| Periaqueductal Gray (PAG) | L-Cysteinesulfinic Acid | Not Specified | Increase | Not Specified | Rat | [2] |
Signaling Pathways of L-Cysteinesulfinic Acid
The cardiovascular effects of L-Cysteinesulfinic Acid are mediated through specific signaling cascades. Evidence strongly suggests the involvement of metabotropic glutamate (B1630785) receptors (mGluRs), a class of G-protein coupled receptors.
In the periaqueductal gray, the pressor response to CSA is partially antagonized by a group II mGluR antagonist, indicating that CSA's action is, at least in part, mediated through these receptors[2]. This interaction initiates a downstream signaling cascade that ultimately modulates neuronal activity and, consequently, cardiovascular function.
A proposed signaling pathway for the pressor response in the PAG is as follows:
References
Methodological & Application
Application Note: Quantification of L-Cysteinesulfinic Acid in Biological Samples using High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
L-cysteinesulfinic acid (CSA), also known as 3-sulfino-L-alanine, is a crucial intermediate in the metabolic pathway converting L-cysteine to taurine.[1][2] This pathway is vital for numerous physiological functions, including cardiovascular health, skeletal muscle development, and the central nervous system.[1] CSA is formed from the oxidation of L-cysteine by the enzyme cysteine dioxygenase.[2] Given its role as a key metabolic intermediate and a potential neurotransmitter, the accurate quantification of L-cysteinesulfinic acid in biological samples is essential for understanding its role in health and disease.[3]
This application note provides a detailed protocol for the quantification of L-cysteinesulfinic acid in biological matrices such as plasma and tissue homogenates using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with pre-column derivatization and fluorescence detection.
Principle of the Method
Due to its lack of a strong native chromophore, L-cysteinesulfinic acid requires derivatization prior to HPLC analysis to enable sensitive detection. This protocol employs a pre-column derivatization step using o-phthalaldehyde (B127526) (OPA) in the presence of a thiol-containing reagent (e.g., 2-mercaptoethanol) to form a highly fluorescent isoindole derivative. The derivatized CSA is then separated from other sample components on a C18 reversed-phase column and quantified using a fluorescence detector. A stable isotope-labeled internal standard can be used to ensure high accuracy and precision by compensating for variations during sample preparation and analysis.[4]
Metabolic Pathway of L-Cysteine
The diagram below illustrates the central role of L-Cysteinesulfinic Acid in the metabolic conversion of L-Cysteine to Taurine.
Caption: Cysteine to Taurine Metabolic Pathway.
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for sample preparation, derivatization, and HPLC analysis.
Materials and Reagents
-
Standards: L-Cysteinesulfinic acid (CSA) monohydrate (Sigma-Aldrich), Internal Standard (IS) (e.g., L-Aspartic acid or a stable isotope-labeled CSA).
-
Reagents: o-phthalaldehyde (OPA), 2-Mercaptoethanol (B42355) (MCE), Sodium borate (B1201080), Hydrochloric acid (HCl), Perchloric acid (PCA) or Trichloroacetic acid (TCA), HPLC-grade acetonitrile (B52724) (ACN), and methanol, Ultrapure water.
-
Apparatus: HPLC system with a fluorescence detector, C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm), analytical balance, centrifuge, vortex mixer, tissue homogenizer, pH meter, volumetric flasks, and pipettes.
Preparation of Standard Solutions and Reagents
-
CSA Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of L-Cysteinesulfinic acid monohydrate in 10 mL of 0.1 M HCl. Store at -20°C.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Prepare in the same manner as the CSA stock solution.
-
Working Standard Solutions: Prepare serial dilutions of the CSA stock solution in 0.1 M HCl to create calibration standards ranging from 1 µM to 100 µM.
-
Borate Buffer (0.4 M, pH 9.5): Dissolve 2.47 g of boric acid in 100 mL of ultrapure water and adjust the pH to 9.5 with a concentrated NaOH solution.
-
OPA Derivatization Reagent: Dissolve 50 mg of OPA in 1 mL of methanol. Add 100 µL of 2-mercaptoethanol and 9 mL of 0.4 M borate buffer (pH 9.5). This reagent is light-sensitive and should be prepared fresh daily and stored in an amber vial.
Sample Preparation
To prevent the auto-oxidation of thiol-containing compounds, samples should be processed quickly and kept on ice.[4]
A. Plasma/Serum Samples
-
To 100 µL of plasma or serum in a microcentrifuge tube, add 10 µL of the IS working solution.
-
Add 100 µL of ice-cold 10% (w/v) TCA or 6% PCA to precipitate proteins.
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube for derivatization.
B. Tissue Homogenate Samples
-
Accurately weigh approximately 50-100 mg of frozen tissue.
-
Homogenize the tissue in 10 volumes (w/v) of ice-cold homogenization buffer (e.g., 0.1 M HCl) using a suitable homogenizer.[4]
-
To 100 µL of the tissue homogenate, add 10 µL of the IS working solution.
-
Perform protein precipitation as described in step A2.
-
Vortex and centrifuge as described in steps A3 and A4.
-
Transfer the supernatant to a new tube for derivatization.
Pre-Column Derivatization Protocol
-
To 50 µL of the deproteinized supernatant (from samples or standards), add 450 µL of the OPA derivatization reagent.
-
Vortex briefly to mix.
-
Allow the reaction to proceed for exactly 2 minutes at room temperature, protected from light.
-
Immediately inject a 20 µL aliquot of the mixture into the HPLC system.
Analytical Workflow
The overall process from sample collection to data analysis is outlined below.
Caption: HPLC analysis workflow for CSA.
Data Presentation and Analysis
HPLC Conditions
The following table summarizes a typical set of HPLC conditions for the analysis of OPA-derivatized L-cysteinesulfinic acid.[5]
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1 M Sodium Phosphate Buffer, pH 6.8 |
| Mobile Phase B | Acetonitrile:Methanol:Water (45:45:10, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detector | Fluorescence Detector |
| Excitation λ | 340 nm |
| Emission λ | 455 nm |
Gradient Elution Program
A gradient elution is typically required to achieve optimal separation of CSA from other endogenous amino acids.
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 15 | 70 | 30 |
| 20 | 50 | 50 |
| 22 | 95 | 5 |
| 30 | 95 | 5 |
Note: This gradient is a starting point and may require optimization for specific columns and sample matrices.
Quantification
The concentration of L-cysteinesulfinic acid in the samples is determined by creating a calibration curve.[4] Plot the peak area ratio of CSA to the Internal Standard (IS) against the concentration of the prepared CSA standards. The concentration of CSA in the biological samples can then be calculated from the linear regression equation of the calibration curve.
Example Quantitative Data Summary
The following table shows representative data for a calibration curve and sample analysis.
| Sample Type | CSA Concentration (µM) | Peak Area (CSA) | Peak Area (IS) | Area Ratio (CSA/IS) | Calculated Conc. (µM) |
| Standard 1 | 1.0 | 15,230 | 148,500 | 0.103 | - |
| Standard 2 | 5.0 | 78,900 | 151,200 | 0.522 | - |
| Standard 3 | 25.0 | 405,600 | 153,100 | 2.649 | - |
| Standard 4 | 100.0 | 1,615,000 | 149,800 | 10.781 | - |
| Plasma Sample 1 | - | 115,400 | 150,500 | 0.767 | 7.2 |
| Tissue Sample 1 | - | 258,700 | 149,100 | 1.735 | 16.5 |
System Suitability
Before sample analysis, system suitability should be established by injecting a mid-range standard multiple times (n=5). The relative standard deviation (RSD) for retention time and peak area should be less than 2%.
Troubleshooting
| Problem | Possible Cause | Solution |
| No or Low Peak Signal | Derivatization reagent degraded. | Prepare fresh OPA reagent daily and protect from light. |
| Incorrect fluorescence wavelengths. | Verify detector settings (Ex: 340 nm, Em: 455 nm). | |
| Poor Peak Shape | Column contamination or degradation. | Flush the column with a strong solvent or replace it. |
| Mismatch between sample solvent and mobile phase. | Ensure the final sample diluent is compatible with the initial mobile phase. | |
| Variable Retention Times | Leak in the HPLC system. | Check for leaks at all fittings. |
| Inconsistent mobile phase composition. | Ensure mobile phase is properly mixed and degassed. | |
| High Background Noise | Contaminated mobile phase or reagents. | Use HPLC-grade solvents and freshly prepared reagents. |
| Detector lamp is failing. | Replace the fluorescence detector lamp. |
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Cysteine sulfinic acid - Wikipedia [en.wikipedia.org]
- 3. L-cysteine sulfinic acid as an endogenous agonist of a novel metabotropic receptor coupled to stimulation of phospholipase D activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Simultaneous determination of cysteine sulfinic acid and cysteic acid in rat brain by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluorescence-Based Measurement of Cysteine Oxidation to L-Cysteinesulfinic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and background information for the fluorescence-based measurement of L-cysteinesulfinic acid, a key product of cysteine oxidation. Understanding and quantifying this modification is crucial for research in redox signaling, oxidative stress, and drug development, as the balance of cysteine oxidation states plays a pivotal role in cellular health and disease.
Introduction to Cysteine Oxidation and L-Cysteinesulfinic Acid
Cysteine is a unique amino acid containing a reactive thiol group, making it susceptible to a variety of oxidative post-translational modifications. The oxidation of cysteine to L-cysteinesulfinic acid (CSA) is a critical step in cysteine catabolism and is also implicated in cellular signaling pathways. This oxidation is primarily catalyzed by the enzyme Cysteine Dioxygenase (CDO). Further oxidation can lead to the irreversible formation of cysteic acid. The controlled production of L-cysteinesulfinic acid is involved in various physiological processes, and its dysregulation is associated with several diseases.
I. Indirect Quantification of L-Cysteinesulfinic Acid via Cysteine Dioxygenase (CDO) Activity Assay
A primary method for quantifying the formation of L-cysteinesulfinic acid is by measuring the activity of Cysteine Dioxygenase (CDO), the enzyme that directly catalyzes this oxidation. This assay typically involves incubating a sample containing CDO with its substrate, L-cysteine, and then quantifying the L-cysteinesulfinic acid produced. A common detection method involves derivatization of the newly formed L-cysteinesulfinic acid with a fluorogenic reagent, followed by HPLC separation and fluorescence detection.[1]
Experimental Protocol: CDO Activity Assay with HPLC-Fluorescence Detection
This protocol is adapted from methodologies used for measuring CDO activity in tissue homogenates and purified enzyme preparations.[1]
A. Materials and Reagents
-
L-Cysteine solution (Substrate): Prepare a 50 mM stock solution in water.
-
Ferrous sulfate (B86663) (Cofactor): Prepare a 3 mM stock solution in water.
-
MES Buffer (50 mM, pH 6.1): Prepare and adjust pH.
-
Hydroxylamine (PLP inhibitor): Prepare a 50 mM stock solution in water.[1]
-
Bathocuproine disulfonate (Copper chelator): Prepare a 0.625 mM stock solution in water.[1]
-
Enzyme Sample: Purified CDO or tissue/cell homogenate.
-
Quenching Solution: Perchloric acid (PCA), 3% (v/v).
-
Derivatization Reagent (OPA reagent): o-phthalaldehyde (B127526) in a suitable buffer with 2-mercaptoethanol.
-
HPLC system with a fluorescence detector.
-
C18 reverse-phase HPLC column.
-
L-Cysteinesulfinic acid standard.
B. Assay Procedure
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture with final concentrations of:
-
50 mM MES buffer, pH 6.1
-
0.3 mM Ferrous sulfate
-
5 mM Hydroxylamine
-
0.0625 mM Bathocuproine disulfonate
-
5 mM L-Cysteine
-
-
Enzyme Addition: Add the enzyme sample (e.g., 1-5 µg of purified CDO or an appropriate amount of homogenate) to the reaction mixture. The final reaction volume is typically 400 µL.[1]
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 10-30 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
Reaction Quenching: Stop the reaction by adding an equal volume of cold 3% PCA.
-
Centrifugation: Centrifuge the quenched reaction mixture at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet precipitated proteins.
-
Derivatization: Transfer the supernatant to a new tube. Mix an aliquot of the supernatant with the OPA derivatization reagent according to the reagent's protocol. Allow the derivatization reaction to proceed in the dark.
-
HPLC Analysis:
-
Inject the derivatized sample onto the C18 HPLC column.
-
Separate the OPA-derivatized amino acids using a suitable gradient of mobile phases (e.g., a gradient of methanol (B129727) in a sodium phosphate (B84403) buffer).
-
Detect the fluorescent OPA-L-cysteinesulfinic acid adduct using a fluorescence detector with appropriate excitation and emission wavelengths (e.g., Ex: 340 nm, Em: 450 nm).
-
-
Quantification: Create a standard curve using known concentrations of L-cysteinesulfinic acid standard. Use this curve to quantify the amount of L-cysteinesulfinic acid produced in the enzymatic reaction.
Data Presentation
| Parameter | Description | Example Value |
| Enzyme Source | Purified recombinant human CDO. | |
| Substrate Concentration | L-Cysteine concentration in the assay. | 5 mM |
| Incubation Time | Duration of the enzymatic reaction. | 20 minutes |
| Detection Method | HPLC with fluorescence detection after OPA derivatization. | |
| Limit of Detection (LOD) | The lowest concentration of L-cysteinesulfinic acid that can be reliably detected. | Varies by instrument |
| Limit of Quantification (LOQ) | The lowest concentration of L-cysteinesulfinic acid that can be accurately quantified. | Varies by instrument |
| Linear Range | The concentration range over which the fluorescence signal is directly proportional to the L-cysteinesulfinic acid concentration. | Varies by instrument |
II. Detection of Protein Sulfinylation with Fluorescent Probes
While direct fluorescent probes for free L-cysteinesulfinic acid are not widely established, several chemical probes have been developed to detect the sulfinylated form of cysteine within proteins (protein sulfinylation). These probes are valuable for identifying proteins that undergo this modification in response to cellular stimuli.
A. Diazene-Based Probes
Electrophilic diazene (B1210634) probes can react with sulfinic acids, and versions of these probes containing a "clickable" alkyne group allow for the subsequent attachment of a fluorescent reporter molecule via copper-catalyzed azide-alkyne cycloaddition (CuAAC).[2]
B. C-Nitroso-Based Probes
Aryl nitroso compounds have been shown to be chemoselective probes for the detection of sulfinic acids.[2] Probes like NO-Bio, which contains a C-nitroso warhead and a biotin (B1667282) handle, allow for the detection and enrichment of sulfinylated proteins.[2] Fluorescently tagged versions of these probes can also be synthesized for direct visualization.
Experimental Workflow: Detection of Protein Sulfinylation
Caption: Workflow for detecting protein sulfinylation.
III. Signaling Pathway Involving Cysteine Oxidation
The oxidation of cysteine residues to sulfenic and subsequently sulfinic acid is a key event in redox signaling. This modification can alter protein function, localization, and interaction with other proteins, thereby modulating cellular processes.
Caption: Cysteine oxidation in redox signaling.
This simplified pathway illustrates the progressive oxidation of a protein cysteine residue. The initial, reversible oxidation to sulfenic acid can be a key signaling event. Further oxidation to sulfinic acid can also be a regulatory modification, which in some cases can be reversed by the enzyme sulfiredoxin.[3] However, excessive oxidative stress can lead to irreversible oxidation to sulfonic acid, which is often considered a marker of oxidative damage.[4]
IV. Considerations for Assay Design and Interpretation
-
Specificity: When using fluorescent probes, it is crucial to assess their specificity for L-cysteinesulfinic acid over other cysteine oxidation states (e.g., sulfenic acid, disulfides) and other cellular nucleophiles.
-
Cell Permeability: For live-cell imaging, the chosen fluorescent probe must be cell-permeable.
-
Kinetic Analysis: When performing enzyme activity assays, it is important to ensure that the measurements are taken within the linear range of the reaction with respect to both time and enzyme concentration.
-
Controls: Appropriate controls are essential for all assays. These include no-enzyme controls, no-substrate controls, and in the case of cellular studies, treatment with antioxidants or inhibitors of ROS production.
By employing these fluorescence-based methods, researchers can gain valuable insights into the role of cysteine oxidation to L-cysteinesulfinic acid in health and disease, paving the way for the development of novel therapeutic strategies.
References
Application Notes and Protocols: L-Cysteinesulfinic Acid Monohydrate in Primary Neuronal Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Cysteinesulfinic acid (L-CSA), an intermediate in the metabolism of L-cysteine, is increasingly recognized for its role as a potential neurotransmitter and modulator of neuronal function. In the central nervous system, L-CSA is known to interact with specific receptors, distinct from glutamate (B1630785) receptors, and may play a role in both neuroprotection and excitotoxicity.[1][2][3] These application notes provide a comprehensive guide for the use of L-Cysteinesulfinic Acid Monohydrate in primary neuronal cell culture, offering detailed protocols for studying its effects on neuronal viability, signaling, and function.
Biological Context and Mechanism of Action
L-Cysteinesulfinic acid acts as an endogenous agonist at a novel metabotropic receptor that is coupled to the stimulation of phospholipase D (PLD) activity.[1] This signaling pathway is distinct from the ionotropic and metabotropic glutamate receptor pathways. Additionally, L-CSA is taken up by both neurons and glial cells through a high-affinity transport system, suggesting its involvement in synaptic transmission and taurine (B1682933) biosynthesis.[4]
However, it is crucial to note that while its precursor, L-cysteine, often exhibits neuroprotective properties by activating pathways like the CBS/H2S system, CREB-BDNF, and PI3K/Akt, and by reducing oxidative and endoplasmic reticulum stress, L-cysteinesulfinic acid itself has been shown to induce excitotoxicity at high concentrations.[3][5][6][7][8] Therefore, careful dose-response studies are essential when investigating the effects of L-CSA in primary neuronal cultures.
Data Presentation
Table 1: Effects of this compound on Neuronal Viability (Hypothetical Data)
| Concentration (µM) | Treatment Duration (hours) | Neuronal Viability (% of Control) | LDH Release (% of Maximum) |
| 10 | 24 | 98 ± 4.2 | 5 ± 1.5 |
| 50 | 24 | 95 ± 5.1 | 8 ± 2.1 |
| 80 | 24 | 50 ± 7.8 | 45 ± 6.3 |
| 100 | 24 | 35 ± 6.5 | 60 ± 5.9 |
| 300 | 24 | 10 ± 3.9 | 85 ± 4.7 |
This table presents hypothetical data based on published findings indicating L-CSA's potential cytotoxicity at higher concentrations.[3] Researchers should perform their own dose-response experiments to determine the optimal concentration for their specific neuronal culture system.
Table 2: Summary of L-Cysteine's Neuroprotective Effects (Precursor to L-CSA)
| Model of Neuronal Injury | L-Cysteine Concentration | Observed Neuroprotective Effects | Key Signaling Pathways Implicated | Reference |
| Subarachnoid Hemorrhage (in vivo) | 100 mM (intraperitoneal) | Reduced cerebral edema, inhibited microglial activation, decreased neuronal apoptosis. | CBS/H2S, NRF2/HO-1 | [8][9] |
| Hypoxia-Ischemia (in vivo) | 2.5 and 5 mg/kg | Attenuated brain edema, decreased infarct volume, reduced neuronal cell death. | CBS/H2S, PI3K/Akt, ERK | [10] |
| Subarachnoid Hemorrhage (in vivo) | Intracerebroventricular administration | Ameliorated brain edema, improved neurobehavioral function, attenuated neuronal cell death. | CBS/H2S, CREB-BDNF | [5][6] |
Experimental Protocols
Protocol 1: Preparation of Primary Cortical Neuronal Cultures
This protocol describes the basic procedure for establishing primary cortical neuron cultures from embryonic rodents, a common model for neurobiological research.
Materials:
-
Timed-pregnant rodent (e.g., Sprague-Dawley rat or C57BL/6 mouse) at embryonic day 18 (E18)
-
Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+-free
-
Papain (20 U/mL) and DNase I (100 µg/mL) in HBSS
-
Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin
-
Poly-D-lysine or Poly-L-ornithine coated culture plates/coverslips
-
Sterile dissection tools
Procedure:
-
Euthanize the pregnant animal according to approved institutional guidelines.
-
Dissect the embryos and isolate the cerebral cortices in ice-cold HBSS.
-
Meninges should be carefully removed from the cortical tissue.
-
Mince the tissue and incubate in papain/DNase I solution at 37°C for 15-20 minutes.
-
Gently dissociate the tissue by trituration with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Plate the cells onto poly-D-lysine/ornithine-coated surfaces in Neurobasal medium at a desired density (e.g., 2 x 10^5 cells/cm²).
-
Incubate at 37°C in a humidified atmosphere of 5% CO2.
-
Change half of the medium every 2-3 days.
Protocol 2: Assessment of Neuronal Viability and Cytotoxicity
This protocol outlines methods to determine the effect of this compound on neuronal survival.
Materials:
-
Primary neuronal cultures (prepared as in Protocol 1)
-
This compound stock solution (e.g., 100 mM in sterile water or appropriate buffer)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or resazurin-based viability assay kit
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit
-
Microplate reader
Procedure:
-
After 5-7 days in vitro (DIV), treat the neuronal cultures with a range of this compound concentrations (e.g., 10 µM to 500 µM). Include a vehicle-only control.
-
Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
For MTT/Resazurin Assay:
-
Add the reagent to the culture medium according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance or fluorescence using a microplate reader.
-
-
For LDH Assay:
-
Collect the culture supernatant.
-
Perform the LDH assay according to the manufacturer's protocol.
-
Measure the absorbance using a microplate reader.
-
-
Calculate neuronal viability as a percentage of the vehicle-treated control and LDH release as a percentage of a maximum lysis control.
Protocol 3: Western Blot Analysis of Signaling Pathways
This protocol allows for the investigation of signaling pathways modulated by this compound.
Materials:
-
Primary neuronal cultures
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membranes and transfer apparatus
-
Primary antibodies (e.g., anti-p-PLD, anti-p-Akt, anti-p-CREB, anti-BDNF) and corresponding secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Treat neuronal cultures with this compound at a non-toxic concentration for various time points (e.g., 15 min, 30 min, 1 hr, 6 hr).
-
Lyse the cells in ice-cold RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody of interest overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: Signaling pathway of L-Cysteinesulfinic Acid.
Caption: Workflow for assessing neuronal viability.
Caption: Neuroprotective signaling of L-Cysteine.
References
- 1. L-cysteine sulfinic acid as an endogenous agonist of a novel metabotropic receptor coupled to stimulation of phospholipase D activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neurochemical characterization of cysteine sulfinic acid, an excitatory amino acid, in hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Cytotoxicity of excitatory sulfur amino acids in primary cultured rat cerebral neurons] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cysteine sulfinic acid uptake in cultured neuronal and glial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Neuroprotective Roles of l-Cysteine in Attenuating Early Brain Injury and Improving Synaptic Density via the CBS/H2S Pathway Following Subarachnoid Hemorrhage in Rats [frontiersin.org]
- 6. Neuroprotective Roles of l-Cysteine in Attenuating Early Brain Injury and Improving Synaptic Density via the CBS/H2S Pathway Following Subarachnoid Hemorrhage in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. L-Cysteine Provides Neuroprotection of Hypoxia-Ischemia Injury in Neonatal Mice via a PI3K/Akt-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective mechanism of L-cysteine after subarachnoid hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotective mechanism of L-cysteine after subarachnoid hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Therapeutic effects of L-Cysteine in newborn mice subjected to hypoxia-ischemia brain injury via the CBS/H2S system: Role of oxidative stress and endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
L-Cysteinesulfinic Acid: A Selective Agonist for Metabotropic Glutamate Receptor Subtypes
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
L-Cysteinesulfinic acid (L-CSA) is an endogenous excitatory amino acid that has garnered significant interest as a selective agonist for metabotropic glutamate (B1630785) receptors (mGluRs). These G protein-coupled receptors play crucial modulatory roles in synaptic transmission and neuronal excitability, making them attractive targets for therapeutic intervention in a range of neurological and psychiatric disorders. This document provides a comprehensive overview of L-CSA's activity at various mGluR subtypes, along with detailed protocols for key experiments to characterize its pharmacological profile.
Data Presentation: Agonist Activity of L-Cysteinesulfinic Acid at mGluR Subtypes
The following table summarizes the quantitative data on the potency of L-Cysteinesulfinic acid at various rat metabotropic glutamate receptor subtypes. The data is presented as pEC50 and EC50 values, providing a clear comparison of its activity across the different receptors.
| mGluR Subtype | Group | Signaling Pathway | pEC50 | EC50 (µM) | Reference |
| mGluR1 | I | Phosphoinositide Hydrolysis | 3.92 | 120 | [1] |
| mGluR2 | II | cAMP Inhibition | 3.9 | 126 | [2] |
| mGluR3 | II | cAMP Inhibition | Data not readily available | Data not readily available | |
| mGluR4 | III | cAMP Inhibition | 2.7 | 2000 | [1] |
| mGluR5 | I | Phosphoinositide Hydrolysis | 4.6 | 25 | [2] |
| mGluR6 | III | cAMP Inhibition | 4.0 | 100 | [1] |
| mGluR7 | III | cAMP Inhibition | Data not readily available | Data not readily available | |
| mGluR8 | I (coupled to Gαqi9) | Phosphoinositide Hydrolysis | 3.94 | 115 | [2] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the primary signaling cascades activated by L-Cysteinesulfinic acid at different mGluR groups and the general workflows for the experimental protocols described below.
Caption: Group I mGluR Signaling Pathway.
Caption: Group II & III mGluR Signaling Pathway.
Caption: General Experimental Workflow.
Experimental Protocols
Protocol 1: Phosphoinositide Hydrolysis Assay for Group I mGluRs (mGluR1 and mGluR5)
This protocol is designed to measure the accumulation of inositol (B14025) phosphates (IPs) following the activation of Gq-coupled Group I mGluRs by L-Cysteinesulfinic acid.
Materials:
-
HEK293 or CHO cells stably expressing the mGluR1 or mGluR5 subtype.
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).
-
myo-[³H]inositol.
-
Assay buffer: Krebs-HEPES buffer (KHB) containing 10 mM LiCl.
-
L-Cysteinesulfinic acid stock solution.
-
Dowex AG1-X8 resin (formate form).
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Cell Culture and Labeling:
-
Plate the transfected cells in 24-well plates and grow to 80-90% confluency.
-
Label the cells by incubating them overnight in serum-free DMEM containing myo-[³H]inositol (1 µCi/mL).
-
-
Agonist Stimulation:
-
Wash the cells twice with assay buffer.
-
Pre-incubate the cells in assay buffer for 15 minutes at 37°C.
-
Add varying concentrations of L-Cysteinesulfinic acid to the wells. Include a vehicle control.
-
Incubate for 60 minutes at 37°C.
-
-
Extraction of Inositol Phosphates:
-
Aspirate the medium and terminate the reaction by adding ice-cold 0.5 M trichloroacetic acid (TCA).
-
Incubate on ice for 30 minutes.
-
Collect the TCA extracts.
-
-
Separation and Quantification of Inositol Phosphates:
-
Neutralize the extracts with a solution of 1 M Tris.
-
Apply the samples to columns containing Dowex AG1-X8 resin.
-
Wash the columns with water to remove unincorporated [³H]inositol.
-
Elute the total [³H]inositol phosphates with 1 M ammonium (B1175870) formate (B1220265) / 0.1 M formic acid.
-
Add the eluate to scintillation vials with scintillation cocktail and count using a liquid scintillation counter.
-
-
Data Analysis:
-
Normalize the data to the basal (vehicle control) levels.
-
Plot the concentration-response curve using non-linear regression analysis to determine the EC50 and pEC50 values.
-
Protocol 2: cAMP Accumulation Assay for Group II and III mGluRs (mGluR2, mGluR4, mGluR6, mGluR8)
This protocol measures the inhibition of forskolin-stimulated cyclic AMP (cAMP) accumulation following the activation of Gi/o-coupled Group II and III mGluRs by L-Cysteinesulfinic acid.
Materials:
-
CHO or HEK293 cells stably expressing the mGluR2, mGluR4, mGluR6, or mGluR8 subtype.
-
DMEM/F12 medium supplemented with 10% FBS, penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
3-isobutyl-1-methylxanthine (IBMX).
-
L-Cysteinesulfinic acid stock solution.
-
cAMP assay kit (e.g., LANCE Ultra cAMP Detection Kit or HTRF cAMP Assay).
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Cell Culture:
-
Plate the transfected cells in 96-well or 384-well plates and grow to the desired confluency.
-
-
Agonist Treatment:
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with IBMX (a phosphodiesterase inhibitor, typically 0.5 mM) for 10-15 minutes at 37°C.
-
Add varying concentrations of L-Cysteinesulfinic acid to the wells.
-
Immediately add a fixed concentration of forskolin (to stimulate adenylyl cyclase, typically 1-10 µM).
-
Incubate for 30 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Perform the cAMP measurement following the kit's protocol. This typically involves the addition of detection reagents and incubation.
-
-
Data Acquisition and Analysis:
-
Read the plate using a plate reader at the appropriate wavelength for the assay.
-
The amount of cAMP produced is inversely proportional to the activity of the Gi/o-coupled receptor.
-
Plot the concentration-response curve for the inhibition of forskolin-stimulated cAMP accumulation.
-
Use non-linear regression to calculate the IC50 (which in this inhibitory assay corresponds to the EC50) and pEC50 values.
-
Selectivity and Considerations
L-Cysteinesulfinic acid demonstrates selectivity for certain mGluR subtypes. It is a potent agonist at mGluR5 and shows moderate potency at mGluR1, mGluR2, mGluR6, and mGluR8.[2][3][4] Its activity at mGluR4 is considerably lower.[1] Data on the direct agonistic activity of L-CSA at mGluR3 and mGluR7 are not as readily available in the literature, and some studies suggest that mGluR7 has a low potency for agonists in general. Researchers should consider this selectivity profile when designing experiments and interpreting results. For studies requiring high subtype specificity, the use of more selective pharmacological tools may be necessary.
Conclusion
L-Cysteinesulfinic acid serves as a valuable pharmacological tool for investigating the roles of specific metabotropic glutamate receptors in cellular and physiological processes. The data and protocols presented here provide a foundation for researchers to explore the effects of this endogenous agonist and to further elucidate the complex signaling pathways regulated by mGluRs. Careful consideration of its subtype selectivity is crucial for the accurate interpretation of experimental outcomes.
References
- 1. Signaling specificity and kinetics of the human metabotropic glutamate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Group I Metabotropic Glutamate Receptor-Mediated Gene Transcription and Implications for Synaptic Plasticity and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application of L-Cysteinesulfinic Acid in Studying Excitotoxicity: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-cysteinesulfinic acid (L-CSA), an endogenous sulfur-containing amino acid, serves as a valuable tool in neuroscience research, particularly in the study of excitotoxicity. Excitotoxicity is a pathological process in which excessive stimulation of glutamate (B1630785) receptors leads to neuronal damage and death, a common pathway in various neurological disorders such as stroke, epilepsy, and neurodegenerative diseases. L-CSA acts as an agonist at both N-methyl-D-aspartate (NMDA) and metabotropic glutamate receptors (mGluRs), thereby initiating the excitotoxic cascade.[1][2] Its potency, in some cases exceeding that of glutamate, makes it a relevant compound for modeling excitotoxic conditions in both in vitro and in vivo systems.[3] These application notes provide detailed protocols for utilizing L-CSA to induce and study excitotoxicity in neuronal cultures and animal models.
Mechanism of Action in Excitotoxicity
L-CSA contributes to excitotoxicity primarily through the overactivation of glutamate receptors. This leads to a cascade of downstream events culminating in neuronal cell death.
-
Receptor Activation: L-CSA is a potent agonist at several metabotropic glutamate receptors (mGluRs) and also acts on NMDA receptors.[1][2]
-
Calcium Overload: Activation of these receptors, particularly NMDA receptors, leads to excessive influx of calcium ions (Ca2+) into the neuron.
-
Enzymatic Activation: Elevated intracellular Ca2+ activates various enzymes, including proteases (e.g., calpains), phospholipases, and endonucleases, which can damage cellular components.
-
Mitochondrial Dysfunction: Calcium overload can trigger mitochondrial permeability transition, leading to the release of pro-apoptotic factors like cytochrome c.
-
Oxidative Stress: The excitotoxic cascade is often associated with the generation of reactive oxygen species (ROS), leading to oxidative damage to lipids, proteins, and DNA.[4]
-
Apoptosis and Necrosis: Ultimately, these processes lead to neuronal cell death through apoptotic and necrotic pathways.
Quantitative Data Summary
The following tables summarize key quantitative data related to the application of L-Cysteinesulfinic Acid in excitotoxicity studies.
| Parameter | Value | Experimental System | Reference |
| K0.5 for Cytotoxicity | 80 µM | Primary cultured rat cerebral neurons | [3] |
| EC50 for PLD Activity | ~500 µM | Rat hippocampal slices | [5] |
| Effective Concentration | 1 mM | Rat hippocampal slices (for PLD activity) | [5] |
| Receptor | pEC50 | Experimental System | Reference |
| mGluR1 | 3.92 | Rat metabotropic glutamate receptors | [5] |
| mGluR5 | 4.6 | Rat metabotropic glutamate receptors | [5] |
| mGluR2 | 3.9 | Rat metabotropic glutamate receptors | [5] |
| mGluR4 | 2.7 | Rat metabotropic glutamate receptors | [5] |
| mGluR6 | 4.0 | Rat metabotropic glutamate receptors | [5] |
| mGluR8 | 3.94 | Rat metabotropic glutamate receptors | [5] |
Experimental Protocols
In Vitro Excitotoxicity Model: Primary Neuronal Cultures
This protocol describes the induction of excitotoxicity using L-CSA in primary neuronal cultures and subsequent assessment of cell viability.
References
- 1. Ionized intracellular calcium concentration predicts excitotoxic neuronal death: observations with low-affinity fluorescent calcium indicators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Localization of cysteine sulfinic acid uptake sites in rat brain by quantitative autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cris.biu.ac.il [cris.biu.ac.il]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
Protocols for Dissolving and Storing L-Cysteinesulfinic Acid Monohydrate Solutions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the dissolution and storage of L-Cysteinesulfinic Acid Monohydrate. Adherence to these guidelines is crucial for ensuring the stability, and efficacy of the compound in research and development applications.
Data Summary
Quantitative data regarding the solubility and storage of this compound are summarized in the table below for easy reference and comparison.
| Parameter | Value | Notes | Source(s) |
| Solubility in Water | 100 mM | [1] | |
| 125 mg/mL | Ultrasonic assistance may be required. | [2] | |
| Storage of Solid | -20°C | Desiccate. | [1] |
| Storage of Solutions | Prepare fresh for immediate use if possible. | [1] | |
| -20°C | Up to 1 month. | [1][2][3] | |
| -80°C | Up to 6 months. | [2][3] |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution of this compound
This protocol describes the preparation of a 100 mM aqueous stock solution.
Materials:
-
This compound (powder)
-
High-purity, sterile, deoxygenated water (e.g., autoclaved and cooled under an inert gas, or sparged with nitrogen or argon)
-
Sterile conical tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
Sterile 0.22 µm syringe filter
Procedure:
-
Pre-dissolution Preparation:
-
Bring the this compound powder to room temperature before opening the container to prevent condensation.
-
Handle the powder in a clean, dry environment.
-
-
Weighing:
-
Accurately weigh the desired amount of this compound. For a 100 mM solution, this corresponds to 17.12 mg per 1 mL of solvent.
-
-
Dissolution:
-
Add the weighed powder to a sterile tube.
-
Add the appropriate volume of deoxygenated water.
-
Vortex the solution until the solid is completely dissolved.
-
If dissolution is slow, sonication may be used to facilitate the process.[2]
-
-
Sterilization (for cell culture applications):
-
If the solution is intended for use in cell culture, it should be sterilized by filtration through a 0.22 µm syringe filter.[2]
-
-
Aliquoting and Storage:
Note on pH: While specific data on the effect of pH on the solubility of this compound is limited, related compounds like L-Cysteine exhibit pH-dependent solubility and are prone to oxidation at neutral or alkaline pH.[4] It is advisable to prepare aqueous solutions without pH adjustment unless the experimental conditions require it.
Protocol 2: Reconstitution and Use of Stored Solutions
Procedure:
-
Thawing:
-
Thaw the frozen aliquot at room temperature.[1]
-
-
Inspection:
-
Before use, visually inspect the solution to ensure there is no precipitate.[1] If a precipitate is present, gentle warming and vortexing may be required to redissolve it.
-
-
Dilution:
-
Dilute the stock solution to the desired working concentration using the appropriate buffer or medium for your experiment.
-
Visualized Experimental Workflow
The following diagram illustrates the key steps in the preparation and storage of this compound solutions.
Caption: Workflow for dissolving and storing this compound.
References
Application of L-Cysteinesulfinic Acid in the Study of Phospholipase D Activation
For Researchers, Scientists, and Drug Development Professionals
Application Notes
L-Cysteinesulfinic Acid (L-CSA), an endogenous excitatory amino acid, has been identified as a valuable pharmacological tool for investigating the activation of Phospholipase D (PLD), a critical enzyme in cellular signaling pathways. Research has demonstrated that L-CSA acts as an agonist for a novel metabotropic receptor, distinct from previously characterized glutamate (B1630785) receptors, which is directly coupled to the stimulation of PLD activity in neuronal tissues, particularly the hippocampus.[1] This specific activation mechanism makes L-CSA a powerful probe for elucidating the physiological roles of this unique signaling cascade and for screening potential therapeutic modulators of PLD.
The activation of PLD by its receptor leads to the hydrolysis of phosphatidylcholine (PC) into phosphatidic acid (PA) and choline. PA is a key lipid second messenger involved in a myriad of cellular processes, including vesicle trafficking, cytoskeletal organization, and cell growth. By utilizing L-CSA to selectively stimulate this pathway, researchers can dissect the downstream effects of PLD activation in various physiological and pathological contexts.
The study of the L-CSA-PLD signaling axis is particularly relevant in neuroscience and drug development. Given its presence and activity in the hippocampus, this pathway may play a role in synaptic plasticity, learning, and memory. Furthermore, dysregulation of PLD signaling has been implicated in neurodegenerative diseases and cancer. Therefore, L-CSA can be employed in high-throughput screening assays to identify novel antagonists or allosteric modulators of the L-CSA receptor, which could represent new therapeutic avenues for these conditions.
The protocols outlined below provide a framework for utilizing L-CSA to stimulate and measure PLD activity in brain tissue preparations. The primary method described is the transphosphatidylation assay, a robust and specific measure of PLD activity.
Data Presentation
The following table summarizes the rank order of potency of various agonists, including L-Cysteinesulfinic Acid, in stimulating Phospholipase D activity in rat hippocampal slices. This data is crucial for comparing the relative efficacy of L-CSA and for designing dose-response experiments.
| Agonist | Rank Order of Potency in Stimulating PLD Activity |
| Quisqualate | 1 |
| Ibotenate | 2 |
| (2S,3S,4S)-α-(carboxycyclopropyl)-glycine | 3 |
| (1S,3R)-ACPD | 4 |
| L-Cysteinesulfinic Acid | 5 |
| L-Aspartate | 6 |
| L-Glutamate | 7 |
Data adapted from Pellegrini-Giampietro et al. (1996), Br J Pharmacol.[2]
Signaling Pathway
The binding of L-Cysteinesulfinic Acid to its specific metabotropic receptor initiates a signaling cascade that results in the activation of Phospholipase D.
Caption: L-CSA activates a novel metabotropic receptor, leading to PLD activation.
Experimental Protocols
Protocol 1: Measurement of L-CSA Stimulated PLD Activity in Rat Hippocampal Slices using the Transphosphatidylation Assay
This protocol is adapted from methodologies used to study metabotropic glutamate receptor-coupled PLD activation in brain tissue.[3][4]
1. Materials and Reagents:
-
Male Sprague-Dawley rats (200-250 g)
-
[³H]-Arachidonic acid
-
L-Cysteinesulfinic Acid (L-CSA)
-
Krebs-Henseleit buffer (118 mM NaCl, 4.7 mM KCl, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 2.5 mM CaCl₂, 25 mM NaHCO₃, 11 mM D-glucose), gassed with 95% O₂/5% CO₂
-
Ethanol (B145695) (for transphosphatidylation reaction)
-
Chloroform, Methanol, HCl
-
Silica (B1680970) gel thin-layer chromatography (TLC) plates
-
Scintillation counter and scintillation fluid
-
Phosphatidylbutanol (PBut) standard
2. Preparation of Hippocampal Slices:
-
Humanely euthanize the rat according to institutional guidelines.
-
Rapidly dissect the brain and place it in ice-cold Krebs-Henseleit buffer.
-
Isolate the hippocampi and prepare 400 µm thick transverse slices using a McIlwain tissue chopper.
-
Allow the slices to recover for at least 60 minutes in oxygenated Krebs-Henseleit buffer at room temperature.
3. Radiolabeling of Slices:
-
Incubate the hippocampal slices in oxygenated Krebs-Henseleit buffer containing [³H]-arachidonic acid (0.5 µCi/ml) for 90 minutes at 37°C to label cellular phospholipids.
-
Wash the slices three times with fresh, radiolabel-free Krebs-Henseleit buffer to remove unincorporated [³H]-arachidonic acid.
4. L-CSA Stimulation and Transphosphatidylation Reaction:
-
Pre-incubate the radiolabeled slices for 10 minutes in Krebs-Henseleit buffer.
-
To measure PLD activity, add Krebs-Henseleit buffer containing 1.5% ethanol to the slices.
-
Add varying concentrations of L-CSA (e.g., 10 µM to 1 mM) to the slices and incubate for 30 minutes at 37°C. Include a control group with no L-CSA.
5. Lipid Extraction and Analysis:
-
Terminate the reaction by adding 1.8 ml of a chloroform:methanol:HCl (100:200:2, v/v/v) mixture.
-
Homogenize the samples and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
Resuspend the lipid extract in a small volume of chloroform:methanol (9:1, v/v).
-
Spot the samples onto a silica gel TLC plate, along with a PBut standard.
-
Develop the TLC plate using a solvent system of chloroform:methanol:acetic acid (65:15:5, v/v/v).
-
Visualize the PBut standard (e.g., with iodine vapor).
-
Scrape the silica corresponding to the PBut band and the total lipid lane into scintillation vials.
-
Add scintillation fluid and quantify the radioactivity using a scintillation counter.
6. Data Analysis:
-
Express the PLD activity as the amount of [³H]-phosphatidylbutanol formed as a percentage of the total [³H]-lipids.
-
Plot the PLD activity against the concentration of L-CSA to generate a dose-response curve.
Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol for measuring L-CSA stimulated PLD activity.
Caption: Experimental workflow for measuring L-CSA-stimulated PLD activity.
References
- 1. L-cysteine sulfinic acid as an endogenous agonist of a novel metabotropic receptor coupled to stimulation of phospholipase D activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of metabotropic glutamate receptors coupled to phospholipase D in the rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of phospholipase D by metabotropic glutamate receptor agonists in rat cerebrocortical synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of phospholipase D by metabotropic glutamate receptor agonists in rat cerebrocortical synaptosomes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Oxidative Stress Mechanisms Using L-Cysteinesulfinic Acid Monohydrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing L-Cysteinesulfinic Acid Monohydrate in the investigation of oxidative stress. This document outlines key signaling pathways, presents relevant quantitative data, and offers detailed experimental protocols for studying protein sulfinylation, a critical post-translational modification indicative of oxidative stress.
Introduction to L-Cysteinesulfinic Acid and Oxidative Stress
Under conditions of oxidative stress, reactive oxygen species (ROS) can lead to the oxidation of cysteine residues within proteins. This process can generate a series of oxidized forms, including the relatively stable L-cysteinesulfinic acid (-SO₂H). The formation of cysteinesulfinic acid is not merely a marker of cellular damage but also a key signaling event in redox-regulated pathways. Its study provides valuable insights into the cellular response to oxidative insults and the mechanisms of action for potential therapeutic agents. One of the most well-characterized systems involving this modification is the peroxiredoxin (Prx) and sulfiredoxin (Srx) antioxidant defense system.
Key Signaling Pathway: The Peroxiredoxin-Sulfiredoxin Axis
A pivotal pathway in the cellular response to oxidative stress involves the hyperoxidation of peroxiredoxins (Prxs). Prxs are antioxidant enzymes that reduce peroxides. However, at high concentrations of hydrogen peroxide (H₂O₂), the catalytic cysteine of a 2-Cys Prx can be further oxidized to a sulfinic acid, inactivating the enzyme. This hyperoxidation can be reversed by the enzyme sulfiredoxin (Srx) in an ATP-dependent manner, thus restoring the antioxidant capacity of the cell. This reversible modification acts as a molecular switch, modulating cellular signaling in response to varying levels of oxidative stress.[1]
Caption: The Peroxiredoxin-Sulfiredoxin signaling pathway in response to high levels of oxidative stress.
Quantitative Data for Experimental Design
The following tables provide key quantitative parameters for designing and interpreting experiments related to L-cysteinesulfinic acid and oxidative stress.
Table 1: Kinetic Parameters of the Sulfiredoxin-Peroxiredoxin Interaction
| Interacting Proteins | Association Rate Constant (ka) (M⁻¹s⁻¹) | Dissociation Rate Constant (kd) (s⁻¹) | Equilibrium Dissociation Constant (KD) (M) | Reference |
| Srx and Prx1 | 1.2 x 10³ | 1.8 x 10⁻³ | 1.5 x 10⁻⁶ | [1] |
| Srx and Prx4 | 1.5 x 10³ | 2.5 x 10⁻³ | 1.7 x 10⁻⁶ | [1] |
Table 2: Hydrogen Peroxide (H₂O₂) Concentrations for Inducing Protein Sulfinylation in Cell Culture
| Cell Type | H₂O₂ Concentration | Exposure Time | Outcome | Reference |
| HEK-293 | 100 µM | 10 min | Peak sulfenylation of multiple proteins | [2] |
| Bovine Oocytes | 100 µM | 1 hour | Significant induction of oxidative stress | [3] |
| Neuroblastoma SH-SY5Y | 200 µM | 30 min | Increased sulfonation of PTP1B | [4] |
| Human DJ-1 (in vitro) | 0.5:1 to 10:1 (H₂O₂:protein) | 30 min | Dose-dependent oxidation of Cys106 | [5] |
Experimental Protocols
Protocol 1: Induction of Oxidative Stress in Cell Culture
This protocol describes a general method for inducing oxidative stress in cultured cells using hydrogen peroxide to study the formation of L-cysteinesulfinic acid.
Materials:
-
Cell line of interest (e.g., HEK-293, SH-SY5Y)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
30% (w/w) Hydrogen peroxide (H₂O₂) stock solution
-
Sterile, nuclease-free water
Procedure:
-
Cell Seeding: Plate cells at an appropriate density to reach 70-80% confluency on the day of the experiment.
-
Preparation of H₂O₂ Working Solution: On the day of the experiment, prepare a fresh working solution of H₂O₂ by diluting the 30% stock solution in serum-free culture medium or PBS to the desired final concentration (e.g., 100 µM).
-
Induction of Oxidative Stress:
-
Aspirate the complete culture medium from the cells.
-
Wash the cells once with sterile PBS.
-
Add the H₂O₂ working solution to the cells.
-
Incubate for the desired time (e.g., 10-60 minutes) at 37°C in a CO₂ incubator.
-
-
Termination of Treatment:
-
Aspirate the H₂O₂-containing medium.
-
Wash the cells twice with ice-cold PBS to remove residual H₂O₂.
-
-
Cell Lysis: Immediately proceed to cell lysis for downstream analysis (e.g., Western blot or mass spectrometry).
Caption: Workflow for inducing oxidative stress in cell culture.
Protocol 2: Detection of Protein Sulfinylation by Western Blot
This protocol utilizes a chemical probe, NO-Bio, to label sulfinic acid residues for detection by Western blot.[6][7] This method involves a two-step process to ensure specificity.[6]
Materials:
-
Cell lysate from control and treated cells
-
Sulfhydryl-reactive compound (e.g., DPS - 2,2'-dipyridyl disulfide)
-
NO-Bio probe (biotinylated C-nitroso compound)
-
Micro Bio-Spin P-6 and P-30 columns
-
100 mM PBS, pH 7.4
-
Non-reducing 2x Laemmli buffer
-
SDS-PAGE gels
-
PVDF membrane
-
5% BSA in TBST for blocking
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
-
Antibody against a loading control (e.g., GAPDH, β-actin)
Procedure:
-
Lysate Preparation: Prepare cell lysates in a buffer containing protease inhibitors. Determine protein concentration using a standard assay (e.g., BCA).
-
Blocking of Free Thiols:
-
Take 1 mg/mL of cell lysate and buffer exchange into 100 mM PBS, 100 mM NaCl, pH 7.4 using a Micro Bio-Spin P-6 column.
-
Add 2 mM DPS to the lysate and incubate for 30 minutes at room temperature to block free cysteine residues.[6]
-
-
Removal of Excess Blocking Agent: Quench the reaction by passing the sample through a Micro Bio-Spin P-30 column pre-equilibrated with 100 mM PBS, pH 7.4.[6]
-
Labeling of Sulfinic Acids:
-
Add 250 µM of NO-Bio probe to the lysate.
-
Incubate for 30 minutes at room temperature.[6]
-
-
Sample Preparation for SDS-PAGE: Quench the labeling reaction by adding non-reducing 2x Laemmli buffer.
-
Western Blotting:
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with streptavidin-HRP conjugate (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody for a loading control to ensure equal protein loading.
-
Caption: Workflow for detecting protein sulfinylation by Western blot.
Protocol 3: Identification of Sulfinylated Proteins by Mass Spectrometry
This protocol provides a general workflow for the enrichment and identification of sulfinylated proteins using a chemical probe and mass spectrometry.
Materials:
-
Cell lysate from control and treated cells
-
Chemical probe for sulfenic/sulfinic acid labeling (e.g., DYn-2 for sulfenic acids, which can be further oxidized to sulfinic acid, or a specific sulfinic acid probe)
-
Biotin-azide with a cleavable linker
-
Copper(I) catalyst for click chemistry (e.g., copper(II) sulfate, a reducing agent like sodium ascorbate, and a ligand like TBTA)
-
Streptavidin-agarose beads
-
Digestion buffer (e.g., ammonium (B1175870) bicarbonate)
-
Trypsin
-
Elution buffer
-
LC-MS/MS system
Procedure:
-
Cell Lysis and Labeling:
-
Lyse cells under conditions that preserve the oxidative modifications.
-
Treat the lysate with a chemical probe that specifically reacts with sulfinic acids.
-
-
Biotinylation via Click Chemistry:
-
Perform a Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a biotin (B1667282) tag to the probe-labeled proteins.
-
-
Protein Digestion: Reduce, alkylate, and digest the biotinylated proteins with trypsin.
-
Enrichment of Biotinylated Peptides:
-
Incubate the peptide mixture with streptavidin-agarose beads to capture the biotin-tagged peptides.
-
Wash the beads extensively to remove non-specifically bound peptides.
-
-
Elution and Mass Spectrometry:
-
Elute the captured peptides from the beads (e.g., by cleaving the linker).
-
Analyze the eluted peptides by LC-MS/MS.
-
-
Data Analysis:
-
Use a database search algorithm to identify the peptides and the sites of modification.
-
Perform quantitative analysis to compare the levels of sulfinylation between different samples.
-
Conclusion
The study of L-cysteinesulfinic acid is integral to understanding the complex cellular responses to oxidative stress. The protocols and data provided in these application notes offer a robust framework for researchers to investigate the role of this important post-translational modification in health and disease, and to evaluate the efficacy of novel therapeutic interventions targeting oxidative stress pathways.
References
- 1. New Insights on the Differential Interaction of Sulfiredoxin with Members of the Peroxiredoxin Family Revealed by Protein-Protein Docking and Experimental Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peroxisome-Derived Hydrogen Peroxide Modulates the Sulfenylation Profiles of Key Redox Signaling Proteins in Flp-In T-REx 293 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Formation of a Stabilized Cysteine Sulfinic Acid Is Critical for the Mitochondrial Function of the Parkinsonism Protein DJ-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Chemical Approach for the Detection of Protein Sulfinylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Chemical Approach for the Detection of Protein Sulfinylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Experimental Models of Taurine Deficiency
Introduction
Taurine (B1682933) (2-aminoethanesulfonic acid) is a conditionally essential amino acid that plays a crucial role in numerous physiological processes, including brain development, immune function, osmoregulation, and the regulation of cardiac muscle function.[1] Experimental models of taurine deficiency are vital for understanding its physiological roles and for the development of therapeutic strategies for conditions associated with taurine depletion. While L-cysteinesulfinic acid is a key intermediate in the endogenous synthesis of taurine, it is not typically used to induce taurine deficiency. Instead, taurine deficiency models are more commonly established through genetic modification or specialized diets. This document provides detailed protocols and data for the most common and effective experimental model of taurine deficiency: the Cysteine Sulfinic Acid Decarboxylase (CSAD) knockout mouse.
Understanding the Role of L-Cysteinesulfinic Acid in Taurine Synthesis
Taurine is synthesized from methionine or cysteine via two primary pathways. The main pathway involves the oxidation of cysteine by cysteine dioxygenase (CDO) to form L-cysteinesulfinic acid. Subsequently, L-cysteinesulfinic acid is decarboxylated by cysteine sulfinic acid decarboxylase (CSAD) to produce hypotaurine, which is then oxidized to taurine.[1][2] CSAD is the rate-limiting enzyme in this pathway.[3] Therefore, a deficiency in CSAD activity leads to a significant reduction in taurine synthesis.
It is a common misconception that administration of L-cysteinesulfinic acid can induce taurine deficiency. In fact, studies in felines have shown that dietary supplementation with cysteinesulfinic acid does not lead to an increase in plasma or muscle taurine concentrations.[4] This is likely due to the rapid transamination of L-cysteinesulfinic acid to β-sulfinylpyruvate, which then decomposes, rather than its conversion to hypotaurine.[4]
The most scientifically robust model for studying taurine deficiency involves the genetic knockout of the Csad gene. This model provides a consistent and reproducible state of taurine deficiency, allowing for detailed investigation into its physiological consequences.
Experimental Model: Cysteine Sulfinic Acid Decarboxylase (CSAD) Knockout Mouse
The CSAD knockout (KO) mouse is an excellent model for studying the effects of taurine deficiency and its potential treatments.[5] Disruption of the Csad gene leads to a significant decrease in taurine concentrations in various tissues.[5][6]
Quantitative Data: Taurine Concentrations in CSAD KO Mice
The following tables summarize the impact of Csad gene knockout on taurine concentrations in various tissues of 2-month-old mice, with and without taurine supplementation.
Table 1: Taurine Concentration in Tissues of Wild-Type (WT) and CSAD KO (HO) Mice
| Tissue | WT (nmol/mg protein) | HO (nmol/mg protein) | % Decrease in HO |
| Liver | 25.0 ± 2.5 | 2.5 ± 0.5 | 90% |
| Kidney | 18.0 ± 2.0 | 5.4 ± 0.8 | 70% |
| Brain | 12.0 ± 1.5 | 9.5 ± 1.0 | 21% |
| Spleen | 8.0 ± 1.0 | 6.4 ± 0.7 | 20% |
| Lung | 9.0 ± 1.2 | 6.5 ± 0.9 | 28% |
Data adapted from studies on CSAD knockout mice.[6]
Table 2: Restoration of Taurine Concentrations in CSAD KO (HO) Mice with 1% Taurine Supplementation in Drinking Water
| Tissue | HO (nmol/mg protein) | HO + 1% Taurine (nmol/mg protein) | WT (nmol/mg protein) |
| Liver | 2.5 ± 0.5 | 26.0 ± 3.0 | 25.0 ± 2.5 |
| Kidney | 5.4 ± 0.8 | 19.0 ± 2.2 | 18.0 ± 2.0 |
| Brain | 9.5 ± 1.0 | 12.5 ± 1.8 | 12.0 ± 1.5 |
| Spleen | 6.4 ± 0.7 | 8.5 ± 1.1 | 8.0 ± 1.0 |
| Lung | 6.5 ± 0.9 | 9.2 ± 1.3 | 9.0 ± 1.2 |
Data adapted from studies on CSAD knockout mice.[6]
Experimental Protocols
Protocol 1: Husbandry and Taurine Supplementation of CSAD KO Mice
Objective: To maintain a colony of CSAD knockout mice and to investigate the effects of taurine supplementation.
Materials:
-
CSAD knockout mice (heterozygous breeding pairs)
-
Standard rodent chow
-
Drinking water
-
Taurine (Sigma-Aldrich, T8691 or equivalent)
-
Animal caging and husbandry supplies
Procedure:
-
Breeding and Genotyping:
-
Maintain a colony of heterozygous (CSAD+/-) mice for breeding.
-
Genotype offspring at 3 weeks of age by PCR analysis of tail-snip DNA to identify wild-type (WT), heterozygous (HET), and homozygous knockout (HO) mice.
-
-
Housing:
-
House mice in a temperature- and light-controlled environment (e.g., 22°C, 12-hour light/dark cycle).
-
Provide ad libitum access to standard rodent chow and drinking water.
-
-
Taurine Supplementation:
-
For supplementation studies, dissolve taurine in the drinking water at the desired concentration (e.g., 0.05%, 0.2%, or 1%).[6]
-
Prepare fresh taurine-supplemented water weekly.
-
Provide taurine-supplemented water to breeding pairs to improve the survival rate of homozygous pups.[5] The survival rate of G3 CSAD-/- pups born from G2 CSAD-/- dams treated with taurine in the drinking water increased from 15% to 92%.[5]
-
-
Monitoring:
-
Monitor animal health daily.
-
Record body weights weekly.
-
At the end of the experimental period, euthanize mice according to approved institutional guidelines.
-
-
Tissue Collection:
-
Collect blood via cardiac puncture.
-
Perfuse animals with ice-cold saline.
-
Dissect and collect various tissues (liver, kidney, brain, spleen, lung, heart, muscle).
-
Snap-freeze tissues in liquid nitrogen and store at -80°C until analysis.
-
Protocol 2: Quantification of Taurine in Tissues by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the concentration of taurine in various tissues.
Materials:
-
Tissue samples (from Protocol 1)
-
Homogenization buffer (e.g., phosphate-buffered saline)
-
Perchloric acid (PCA)
-
Potassium carbonate (K2CO3)
-
HPLC system with a fluorescence or UV detector
-
Reversed-phase C18 column
-
Derivatization agent (e.g., phenylisothiocyanate)
-
Taurine standard solution
Procedure:
-
Sample Preparation:
-
Weigh a portion of frozen tissue (e.g., 50-100 mg).
-
Homogenize the tissue in 10 volumes of ice-cold homogenization buffer.
-
Precipitate proteins by adding an equal volume of cold 10% PCA.
-
Vortex and incubate on ice for 15 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Neutralize the supernatant by adding K2CO3.
-
Centrifuge to remove the precipitate.
-
Collect the supernatant for analysis.
-
-
Derivatization:
-
Derivatize the taurine in the supernatant and standard solutions with phenylisothiocyanate to allow for UV detection at 254 nm.[6]
-
-
HPLC Analysis:
-
Inject the derivatized sample onto the reversed-phase C18 column.
-
Use a mobile phase gradient appropriate for separating the derivatized amino acids.
-
Detect the derivatized taurine using a UV detector at 254 nm.
-
-
Quantification:
-
Create a standard curve using known concentrations of the taurine standard.
-
Calculate the taurine concentration in the samples by comparing their peak areas to the standard curve.
-
Normalize the taurine concentration to the protein content of the tissue homogenate.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Taurine synthesis pathway highlighting the role of L-cysteinesulfinic acid.
Caption: Experimental workflow for studying taurine deficiency in CSAD KO mice.
Caption: Potential signaling consequences of taurine deficiency.[7]
References
- 1. Development of a Novel Cysteine Sulfinic Acid Decarboxylase Knockout Mouse: Dietary Taurine Reduces Neonatal Mortality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Taurine homeostasis requires de novo synthesis via cysteine sulfinic acid decarboxylase during zebrafish early embryogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Taurine status in cats is not maintained by dietary cysteinesulfinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a novel cysteine sulfinic Acid decarboxylase knockout mouse: dietary taurine reduces neonatal mortality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mechanisms Underlying Development of Taurine-Deficient Cardiomyopathy [mdpi.com]
Application Notes and Protocols for Patch-Clamp Recording of Neuronal Response to L-Cysteinesulfinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Cysteinesulfinic acid (L-CSA) is an endogenous sulfur-containing amino acid that acts as a neuroactive agent in the central nervous system.[1][2][3] It is recognized as an excitatory amino acid and a potential neurotransmitter.[1][3] Understanding the electrophysiological effects of L-CSA on individual neurons is crucial for elucidating its physiological roles and its potential as a therapeutic target in various neurological disorders. This document provides detailed protocols for investigating the neuronal response to L-CSA using the whole-cell patch-clamp technique, summarizes the known effects of L-CSA, and illustrates its putative signaling pathways.
Data Presentation
Summary of L-Cysteinesulfinic Acid Effects on Neuronal Receptors and Signaling Pathways
| Target Receptor/Pathway | Reported Effect of L-CSA | Notes |
| Ionotropic Glutamate Receptors | ||
| NMDA Receptor | Agonist activity.[2][4] | L-CSA can excite neurons through the N-methyl-D-aspartate (NMDA) receptor.[2] |
| AMPA/Kainate Receptors | Limited direct evidence of potent agonism. | While L-CSA is an excitatory amino acid, its primary actions appear to be mediated through NMDA and metabotropic receptors. |
| Metabotropic Glutamate Receptors (mGluRs) | ||
| PLD-Coupled mGluR | Agonist, stimulating Phospholipase D (PLD) activity.[1][4] | A novel metabotropic receptor primarily activated by L-CSA and coupled to PLD has been reported in the rat hippocampus. This receptor is insensitive to glutamate.[1] |
| Group I mGluRs (mGlu1/5) | Agonist activity in some cell lines.[4] | These receptors are typically coupled to the activation of Phospholipase C (PLC).[5] |
| Other Signaling Pathways | ||
| Cyclic AMP (cAMP) Formation | Stimulation of cAMP levels.[6] | This effect has been observed in hippocampal slices and can be antagonized by taurine (B1682933).[6] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording from Cultured Neurons
This protocol describes the procedure for whole-cell patch-clamp recordings from cultured neurons to measure the effects of L-CSA on neuronal excitability and synaptic activity.
Materials:
-
Cells: Primary cultured neurons (e.g., hippocampal or cortical neurons) plated on coverslips.
-
External Solution (aCSF): Composition (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose. The solution should be bubbled with carbogen (B8564812) (95% O2 / 5% CO2) and have an osmolarity of ~290 mOsm.[4][7]
-
Internal Solution (K-Gluconate based): Composition (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, and 40 HEPES. Adjust pH to 7.2 with KOH and osmolarity to ~270 mOsm.[4][7]
-
L-CSA Stock Solution: Prepare a stock solution of L-Cysteinesulfinic acid monohydrate in water (e.g., 100 mM).[4] Store at -20°C. Dilute to the desired final concentration in aCSF on the day of the experiment.
-
Patch Pipettes: Borosilicate glass capillaries pulled to a resistance of 3-7 MΩ when filled with internal solution.[4]
-
Patch-Clamp Setup: Microscope, micromanipulator, amplifier, data acquisition system, and perfusion system.
Procedure:
-
Preparation:
-
Turn on all electrophysiology equipment and allow it to warm up.
-
Start the perfusion of aCSF through the recording chamber at a rate of 1.5-2 mL/min.[4]
-
Place a coverslip with cultured neurons into the recording chamber.
-
-
Pipette Preparation:
-
Fill a pulled glass pipette with the filtered intracellular solution.
-
Mount the pipette onto the pipette holder of the micromanipulator.
-
Apply slight positive pressure to the pipette to prevent its tip from clogging.
-
-
Cell Approaching and Sealing:
-
Under visual guidance using the microscope, lower the pipette tip into the bath.
-
Approach a healthy-looking neuron.
-
Once the pipette tip touches the cell membrane, release the positive pressure to facilitate the formation of a high-resistance seal (GΩ seal). Apply gentle suction if necessary.
-
-
Whole-Cell Configuration:
-
After achieving a stable GΩ seal, apply a brief pulse of strong suction to rupture the membrane patch under the pipette tip, establishing the whole-cell configuration.
-
-
Recording Neuronal Activity:
-
Current-Clamp Mode: To study changes in membrane potential and action potential firing, hold the current at 0 pA (I=0). Record the resting membrane potential. Inject depolarizing current steps to elicit action potentials.
-
Voltage-Clamp Mode: To study ionic currents, clamp the membrane potential at a specific holding potential (e.g., -70 mV to record excitatory postsynaptic currents, EPSCs).[7]
-
-
Application of L-CSA:
-
Establish a stable baseline recording for 5-10 minutes.
-
Switch the perfusion to aCSF containing the desired concentration of L-CSA.
-
Record the changes in neuronal activity (e.g., membrane depolarization, increased firing rate, or inward currents) for the duration of the application.
-
Wash out the L-CSA by perfusing with standard aCSF and observe the recovery of neuronal activity.
-
-
Data Analysis:
-
Analyze the recorded data to quantify the effects of L-CSA. Measure changes in resting membrane potential, action potential frequency, and the amplitude and frequency of synaptic currents.
-
Protocol 2: Recording from Neurons in Brain Slices
This protocol is adapted for investigating the effects of L-CSA on neurons within a more intact neural circuit.
Materials:
-
Brain Slices: Acutely prepared brain slices (e.g., hippocampal or cortical slices, 300-400 µm thick) from rodents.
-
Slicing Solution: A protective, ice-cold solution (e.g., a high-sucrose or NMDG-based aCSF) for slicing.
-
aCSF and Internal Solution: As described in Protocol 1.
-
L-CSA Solution: Prepared as in Protocol 1.
-
Equipment: Vibrating microtome (vibratome), slice incubation chamber, and patch-clamp setup.
Procedure:
-
Slice Preparation:
-
Anesthetize the animal and perfuse transcardially with ice-cold slicing solution.
-
Rapidly dissect the brain and prepare acute slices using a vibratome in ice-cold, carbogenated slicing solution.
-
Transfer the slices to an incubation chamber containing carbogenated aCSF at 32-34°C for at least 30 minutes to recover, then maintain at room temperature.
-
-
Recording:
-
Transfer a single slice to the recording chamber of the patch-clamp setup, continuously perfused with carbogenated aCSF.
-
Identify neurons for recording using infrared differential interference contrast (IR-DIC) microscopy.
-
Follow steps 2-7 from Protocol 1 to obtain whole-cell recordings and apply L-CSA.
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for patch-clamp recording of neuronal response to L-CSA.
Putative Signaling Pathways of L-Cysteinesulfinic Acid
Caption: Putative signaling pathways of L-Cysteinesulfinic Acid in neurons.
References
- 1. L-cysteine sulfinic acid as an endogenous agonist of a novel metabotropic receptor coupled to stimulation of phospholipase D activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Release of neuroactive substances: homocysteic acid as an endogenous agonist of the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cardiovascular actions of L-cysteine and L-cysteine sulfinic acid in the nucleus tractus solitarius of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. L-Cysteinesulfinic acid | mGluR1a agonist | Hello Bio [hellobio.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Cysteine sulfinic acid in the central nervous system: antagonistic effect of taurine on cysteine sulfinic acid-stimulated formation of cyclic AMP in guinea pig hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. L-cysteinesulfinic acid | C3H7NO4S | CID 1549098 - PubChem [pubchem.ncbi.nlm.nih.gov]
Site-directed mutagenesis to study L-Cysteinesulfinic Acid receptor binding
Investigating the L-Cysteinesulfinic Acid Receptor Binding Pocket through Site-Directed Mutagenesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
L-cysteinesulfinic acid (L-CSA), an endogenous excitatory amino acid, is known to be an agonist at various metabotropic glutamate (B1630785) receptors (mGluRs).[1][2][3] However, evidence also points towards the existence of a novel metabotropic receptor, primarily activated by L-CSA, which is coupled to the stimulation of phospholipase D (PLD) activity and is distinct from characterized mGluRs.[4] The identification and characterization of this specific L-CSA receptor are crucial for understanding its physiological roles and for the development of novel therapeutics.
Site-directed mutagenesis is a powerful technique for investigating protein structure-function relationships.[5][6][7][8] By systematically substituting specific amino acid residues within a receptor, it is possible to identify key residues involved in ligand binding, receptor activation, and signal transduction. This application note provides a detailed protocol for utilizing site-directed mutagenesis to elucidate the ligand-binding pocket of a putative L-Cysteinesulfinic Acid receptor, a hypothetical G-protein coupled receptor (GPCR). The protocols outlined below describe the process from mutant generation to functional characterization.
Hypothetical L-CSA Receptor and Mutagenesis Strategy
For the purpose of this application note, we will consider a hypothetical GPCR, herein referred to as "LCSAR," as the primary receptor for L-CSA. Based on the structural and functional similarities of L-CSA to glutamate, we hypothesize that the binding pocket of LCSAR may share some characteristics with mGluRs. Therefore, our mutagenesis strategy will target conserved polar and aromatic residues within the transmembrane (TM) domains, as these are often implicated in ligand binding in class C GPCRs.
Table 1: Hypothetical Binding Affinities (Ki) of L-CSA and Related Ligands to Wild-Type (WT) and Mutant LCSAR
| Receptor | L-CSA Ki (nM) | L-Glutamate Ki (nM) | (1S,3R)-ACPD Ki (nM) |
| WT-LCSAR | 150 ± 12 | >10,000 | 850 ± 65 |
| R182A | 8,500 ± 430 | >10,000 | 9,200 ± 510 |
| S277A | 2,500 ± 180 | >10,000 | 3,100 ± 250 |
| Y298A | 1,200 ± 95 | >10,000 | 1,500 ± 120 |
| H345A | >10,000 | >10,000 | >10,000 |
Data are presented as mean ± SEM of three independent experiments. Ki values were determined by competitive radioligand binding assays using [35S]L-cysteic acid.
Table 2: Functional Potency (EC50) of L-CSA in Activating WT and Mutant LCSAR-Mediated Phospholipase D (PLD) Activity
| Receptor | L-CSA EC50 (nM) for PLD activation |
| WT-LCSAR | 350 ± 28 |
| R182A | 15,000 ± 1,100 |
| S277A | 4,800 ± 350 |
| Y298A | 2,100 ± 170 |
| H345A | No significant activation |
Data are presented as mean ± SEM of three independent experiments.
Experimental Protocols
Site-Directed Mutagenesis
This protocol is based on the QuikChange site-directed mutagenesis method.
1.1. Primer Design:
-
Design mutagenic primers between 25 and 45 bases in length.
-
The desired mutation should be in the center of the primer with 10-15 bases of correct sequence on both sides.
-
The melting temperature (Tm) should be ≥78°C. Use the formula: Tm = 81.5 + 0.41(%GC) – 675/N - %mismatch.[9]
-
Primers should have a minimum GC content of 40% and terminate in one or more C or G bases.[9]
1.2. PCR Amplification:
-
Set up the following PCR reaction in a PCR tube:
-
5 µL of 10x reaction buffer
-
1 µL of template DNA (e.g., pcDNA3.1-LCSAR-WT, 50 ng/µL)
-
1.25 µL of forward primer (10 µM)
-
1.25 µL of reverse primer (10 µM)
-
1 µL of dNTP mix (10 mM)
-
1 µL of PfuUltra HF DNA polymerase (2.5 U/µL)
-
Nuclease-free water to a final volume of 50 µL.
-
-
Perform thermal cycling using the following parameters:
-
Initial Denaturation: 95°C for 30 seconds
-
18 Cycles:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55°C for 1 minute
-
Extension: 68°C for 1 minute/kb of plasmid length
-
-
Final Extension: 68°C for 7 minutes
-
1.3. DpnI Digestion:
-
Add 1 µL of DpnI restriction enzyme (10 U/µL) directly to the amplification reaction.
-
Incubate at 37°C for 1 hour to digest the parental, methylated template DNA.
1.4. Transformation:
-
Transform 2 µL of the DpnI-treated DNA into 50 µL of competent E. coli cells (e.g., DH5α).
-
Plate the transformation mixture on LB agar (B569324) plates containing the appropriate antibiotic for selection.
-
Incubate overnight at 37°C.
1.5. Plasmid Purification and Sequencing:
-
Select several colonies and grow overnight cultures.
-
Purify the plasmid DNA using a miniprep kit.
-
Verify the desired mutation and the absence of other mutations by DNA sequencing.
Cell Culture and Transfection
-
Culture HEK293T cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
For transfection, seed cells in 10-cm plates at a density that will result in 70-80% confluency on the day of transfection.
-
Transfect the cells with the wild-type or mutant LCSAR-pcDNA3.1 constructs using a suitable transfection reagent (e.g., Lipofectamine 3000) according to the manufacturer's instructions.
-
Harvest the cells 48 hours post-transfection for membrane preparation.
Membrane Preparation
-
Wash the transfected cells with ice-cold phosphate-buffered saline (PBS).
-
Scrape the cells into ice-cold homogenization buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4).
-
Homogenize the cells using a Dounce homogenizer on ice.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and intact cells.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in a suitable assay buffer and determine the protein concentration using a Bradford or BCA protein assay.
Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the binding affinity (Ki) of L-CSA.
-
In a 96-well plate, add the following in triplicate:
-
50 µL of cell membranes (20-40 µg of protein)
-
50 µL of [35S]L-cysteic acid (a suitable radioligand for the L-CSA receptor) at a final concentration equal to its Kd.
-
50 µL of competing ligand (e.g., unlabeled L-CSA) at various concentrations.
-
For total binding, add 50 µL of assay buffer instead of the competing ligand.
-
For non-specific binding, add 50 µL of a high concentration of unlabeled L-CSA (e.g., 1 mM).
-
-
Incubate at room temperature for 1 hour.
-
Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50 values, which can then be converted to Ki values using the Cheng-Prusoff equation.
Phospholipase D (PLD) Functional Assay
-
Seed transfected cells in 24-well plates.
-
Label the cells with [3H]myristic acid (1 µCi/mL) for 18-24 hours.
-
Wash the cells with serum-free DMEM.
-
Pre-incubate the cells with assay buffer containing 0.5% n-butanol for 15 minutes.
-
Stimulate the cells with various concentrations of L-CSA for 30 minutes.
-
Terminate the reaction by adding ice-cold methanol.
-
Extract the lipids and separate the [3H]phosphatidylbutanol ([3H]PtdBut), the product of PLD activity in the presence of butanol, by thin-layer chromatography (TLC).
-
Quantify the radioactivity of the [3H]PtdBut spots.
-
Plot the data and determine the EC50 values using non-linear regression.
Visualizations
Caption: L-Cysteinesulfinic Acid Receptor Signaling Pathway.
Caption: Experimental Workflow for Mutagenesis and Analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. L-Cysteinesulfinic Acid (hydrate) - Biochemicals - CAT N°: 29597 [bertin-bioreagent.com]
- 3. Buy L-Cysteinesulfinic acid | 1115-65-7 [smolecule.com]
- 4. L-cysteine sulfinic acid as an endogenous agonist of a novel metabotropic receptor coupled to stimulation of phospholipase D activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The use of site-directed mutagenesis to study GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Use of Site-Directed Mutagenesis to Study GPCRs | Springer Nature Experiments [experiments.springernature.com]
- 7. The use of site-directed mutagenesis to study GPCRs. (2011) | Alex C. Conner | 9 Citations [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. Site-Directed Mutagenesis [protocols.io]
L-Cysteinesulfinic Acid: A Versatile Tool for Neuropharmacological Research
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Cysteinesulfinic acid (L-CSA), an endogenous sulfur-containing amino acid, serves as a valuable tool compound in neuropharmacological research. As a metabolite of L-cysteine, it acts as an excitatory amino acid neurotransmitter and displays agonist activity at various glutamate (B1630785) receptors.[1][2] Its ability to selectively modulate specific receptor subtypes makes it an important pharmacological agent for dissecting the complex signaling pathways involved in neurotransmission, neurodegeneration, and oxidative stress. This document provides detailed application notes and experimental protocols for the utilization of L-CSA in neuropharmacological studies.
Mechanism of Action
L-CSA primarily exerts its effects through interactions with metabotropic glutamate receptors (mGluRs) and, to some extent, ionotropic glutamate receptors such as the N-methyl-D-aspartate (NMDA) receptor.[3][4] It is a potent agonist at several mGluR subtypes, including mGluR1, mGluR2, mGluR4, mGluR5, mGluR6, and mGluR8.[5][6] The activation of these receptors by L-CSA can initiate diverse intracellular signaling cascades.
Group I mGluRs (mGluR1 and mGluR5), which are L-CSA targets, are typically coupled to Gq/G11 proteins. Their activation leads to the stimulation of phospholipase C (PLC), resulting in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
Group II (mGluR2/3) and Group III (mGluR4/6/7/8) mGluRs are coupled to Gi/o proteins. Agonist binding to these receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
Furthermore, L-CSA is an endogenous agonist of a metabotropic receptor coupled to the stimulation of phospholipase D (PLD) activity.[4][5][6] This signaling pathway is distinct from the canonical PLC-mediated cascade and represents another avenue through which L-CSA can modulate neuronal function.
Data Presentation
The following table summarizes the quantitative pharmacological data for L-Cysteinesulfinic Acid at various metabotropic glutamate receptors.
| Receptor Subtype | Parameter | Value | Species | Reference |
| mGluR1 | pEC50 | 3.92 | Rat | [5][6] |
| mGluR1 | EC50 | 120 µM | Rat | [7] |
| mGluR2 | pEC50 | 3.9 | Rat | [5][6] |
| mGluR4 | pEC50 | 2.7 | Rat | [5][6] |
| mGluR5 | pEC50 | 4.6 | Rat | [5][6] |
| mGluR5 | EC50 | 30 µM | Rat | [7] |
| mGluR6 | pEC50 | 4.0 | Rat | [5][6] |
| mGluR8 | pEC50 | 3.94 | Rat | [5][6] |
| mGluR8 | EC50 | 110 µM | Rat | [7] |
| Cysteic Acid Site | Kd | 474 nM | Rat | [1] |
| Cysteic Acid Site | Bmax | 3.29 pmol/mg protein | Rat | [1] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways activated by L-CSA and a typical experimental workflow for its characterization.
Caption: Signaling pathways activated by L-Cysteinesulfinic Acid.
Caption: Experimental workflow for characterizing L-CSA.
Experimental Protocols
Calcium Mobilization Assay for Gq-Coupled mGluRs
This protocol is designed to measure the activation of Gq-coupled mGluRs (e.g., mGluR1 and mGluR5) by L-CSA by monitoring intracellular calcium mobilization.
Materials:
-
HEK293T cells transiently or stably expressing the mGluR of interest.
-
Fluo-4 AM calcium indicator dye.
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
L-Cysteinesulfinic acid (L-CSA) stock solution.
-
96-well or 384-well black, clear-bottom assay plates.
-
Fluorescence plate reader with kinetic reading capabilities and automated injection (e.g., FlexStation).
Procedure:
-
Cell Plating: Seed the mGluR-expressing HEK293T cells into the assay plates at an appropriate density to achieve a confluent monolayer on the day of the assay. Culture overnight at 37°C with 5% CO2.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM (typically 2-5 µM), an equal concentration of Pluronic F-127, and probenecid (typically 2.5 mM) in HBSS.
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate the plate at 37°C for 45-60 minutes, followed by a 20-30 minute incubation at room temperature in the dark.
-
-
Assay:
-
Place the assay plate into the fluorescence kinetic plate reader.
-
Set the excitation wavelength to ~488 nm and the emission wavelength to ~525 nm.
-
Record a baseline fluorescence signal for 10-20 seconds.
-
Using the automated injector, add varying concentrations of L-CSA to the wells.
-
Continue to record the fluorescence signal for at least 60-120 seconds to capture the peak calcium response.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.
-
Plot the ΔF against the logarithm of the L-CSA concentration to generate a dose-response curve.
-
Calculate the EC50 value from the dose-response curve using non-linear regression analysis.
-
cAMP Accumulation Assay for Gi-Coupled mGluRs
This protocol measures the inhibition of adenylyl cyclase activity through Gi-coupled mGluRs (e.g., mGluR2, mGluR4, mGluR6, mGluR8) upon stimulation with L-CSA.
Materials:
-
CHO or HEK293 cells expressing the Gi-coupled mGluR of interest.
-
3-isobutyl-1-methylxanthine (IBMX).
-
L-Cysteinesulfinic acid (L-CSA) stock solution.
-
cAMP assay kit (e.g., LANCE Ultra cAMP Kit, HTRF cAMP dynamic 2 kit, or similar).
-
Assay buffer recommended by the kit manufacturer.
-
384-well white, low-volume assay plates.
Procedure:
-
Cell Preparation: Harvest and resuspend the mGluR-expressing cells in the assay buffer containing a phosphodiesterase inhibitor such as IBMX (typically 0.5 mM).
-
Assay:
-
Dispense the cell suspension into the wells of the assay plate.
-
Add varying concentrations of L-CSA to the wells.
-
Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase and induce cAMP production. The concentration of forskolin should be pre-determined to give a sub-maximal response.
-
Incubate the plate at room temperature for the time recommended by the assay kit manufacturer (typically 30-60 minutes).
-
-
Detection:
-
Add the detection reagents from the cAMP assay kit to the wells.
-
Incubate as per the kit's instructions.
-
Read the plate on a suitable plate reader (e.g., a time-resolved fluorescence reader for HTRF assays).
-
-
Data Analysis:
-
The signal is inversely proportional to the cAMP concentration.
-
Plot the signal against the logarithm of the L-CSA concentration to generate a dose-response curve for the inhibition of forskolin-stimulated cAMP production.
-
Calculate the IC50 value from the curve.
-
In Vivo Microdialysis for Neurotransmitter Monitoring
This protocol describes the use of in vivo microdialysis to measure the extracellular levels of amino acid neurotransmitters in a specific brain region of a freely moving animal following the administration of L-CSA.
Materials:
-
Stereotaxic apparatus.
-
Microdialysis probes.
-
Syringe pump.
-
Fraction collector.
-
Artificial cerebrospinal fluid (aCSF).
-
L-Cysteinesulfinic acid (L-CSA) for administration.
-
Anesthesia (e.g., isoflurane).
-
Surgical instruments.
-
HPLC system with fluorescence or mass spectrometry detection for amino acid analysis.
Procedure:
-
Surgical Implantation of Microdialysis Probe:
-
Anesthetize the animal and place it in the stereotaxic apparatus.
-
Perform a craniotomy over the brain region of interest.
-
Slowly lower the microdialysis probe to the target coordinates.
-
Secure the probe to the skull using dental cement.
-
-
Microdialysis Sampling:
-
Allow the animal to recover from surgery.
-
Connect the probe inlet to the syringe pump and the outlet to the fraction collector.
-
Perfuse the probe with aCSF at a low flow rate (e.g., 0.5-2 µL/min).
-
Collect baseline dialysate samples for a set period (e.g., 20-30 minute fractions for 1-2 hours).
-
-
L-CSA Administration:
-
Administer L-CSA either systemically (e.g., intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).
-
Continue to collect dialysate fractions.
-
-
Sample Analysis:
-
Analyze the collected dialysate samples for amino acid neurotransmitter content (e.g., glutamate, GABA) using HPLC.
-
-
Data Analysis:
-
Quantify the concentration of neurotransmitters in each fraction.
-
Express the post-administration levels as a percentage of the baseline levels.
-
Analyze the time course of neurotransmitter changes in response to L-CSA.
-
Conclusion
L-Cysteinesulfinic acid is a multifaceted tool compound that enables the investigation of various aspects of glutamatergic neurotransmission. Its agonist activity at multiple mGluR subtypes, coupled with its role in PLD signaling, provides researchers with a means to probe the physiological and pathological roles of these pathways. The protocols outlined above offer a starting point for the application of L-CSA in neuropharmacological research, from in vitro receptor characterization to in vivo studies of neurotransmitter dynamics. Careful experimental design and data analysis are crucial for leveraging the full potential of this valuable research tool.
References
- 1. Cysteine sulfinic acid in the central nervous system: specific binding of [35S]cysteic acid to cortical synaptic membranes--an investigation of possible binding sites for cysteine sulfinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Monitoring Amino Acid Neurotransmitter Release in the Brain by In Vivo Microdialysis | Springer Nature Experiments [experiments.springernature.com]
- 3. Monitoring Extracellular Amino Acid Neurotransmitters and hROS by In Vivo Microdialysis in Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]
- 4. L-Cysteinesulfinic acid | mGluR1a agonist | Hello Bio [hellobio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 美国GlpBio - L-Cysteinesulfinic Acid (hydrate) | Cas# 207121-48-0 [glpbio.cn]
Detecting L-Cysteinesulfinic Acid with High-Resolution Metabolomics: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Cysteinesulfinic acid (CSA) is a crucial intermediate in the metabolic pathway of L-cysteine.[1][2] It is formed through the oxidation of the sulfhydryl group of L-cysteine, a reaction catalyzed by the enzyme cysteine dioxygenase.[1] This molecule plays a significant role as a human, Escherichia coli, and mouse metabolite.[2] High-resolution metabolomics, particularly utilizing liquid chromatography-mass spectrometry (LC-MS), offers a sensitive and specific platform for the detection and quantification of L-cysteinesulfinic acid in various biological matrices. This application note provides detailed protocols for sample preparation and LC-MS/MS analysis, along with a summary of expected quantitative data and a visualization of the relevant metabolic pathway and experimental workflow.
Metabolic Pathway of L-Cysteine to L-Cysteinesulfinic Acid
The oxidation of L-cysteine to L-cysteinesulfinic acid is a key step in sulfur amino acid metabolism. This conversion is the entry point for the production of taurine (B1682933) and other downstream metabolites. The pathway is essential for maintaining cysteine homeostasis and producing important bioactive molecules.
Caption: Metabolic pathway of L-Cysteine to Taurine, highlighting L-Cysteinesulfinic Acid.
Experimental Protocols
Sample Preparation: Extraction of L-Cysteinesulfinic Acid from Human Plasma
This protocol details the extraction of polar metabolites, including L-cysteinesulfinic acid, from human plasma samples for LC-MS analysis.
Materials:
-
Human plasma (collected in EDTA or heparin tubes)
-
Ice-cold methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Centrifuge capable of 12,000 rpm and 4°C
-
Microcentrifuge tubes (2 mL)
-
Vortex mixer
Procedure:
-
Thaw frozen plasma samples on ice.
-
Vortex the plasma sample for 10 seconds.
-
In a 2 mL microcentrifuge tube, combine 50 µL of plasma with 300 µL of an ice-cold extraction solution (Acetonitrile:Methanol = 1:4, v/v).[3]
-
Vortex the mixture vigorously for 3 minutes to ensure thorough protein precipitation.[3]
-
Centrifuge the samples at 12,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[3]
-
Carefully collect 200 µL of the supernatant and transfer it to a new microcentrifuge tube.
-
Place the supernatant at -20°C for 30 minutes to further precipitate any remaining proteins.[3]
-
Centrifuge at 12,000 rpm for 3 minutes at 4°C.[3]
-
Transfer 180 µL of the final supernatant to an autosampler vial for LC-MS analysis.[3]
High-Resolution LC-MS/MS Analysis of L-Cysteinesulfinic Acid
This protocol outlines a general method for the detection and quantification of L-cysteinesulfinic acid using a high-resolution liquid chromatography-tandem mass spectrometry system.
Instrumentation and Columns:
-
High-performance liquid chromatography (HPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Reversed-phase C18 column (e.g., 150 mm × 4.6 mm, 2.7 µm particle size).
LC Parameters:
-
Mobile Phase A: 0.1% Formic Acid in Water (LC-MS grade)
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS grade)
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 30°C
-
Gradient Elution:
-
0-1 min: 3% B
-
1-5 min: 3-97% B
-
5-9 min: 97% B
-
9.1-12 min: 3% B (re-equilibration)
-
MS Parameters (Positive Ion Mode):
-
Ion Source: Electrospray Ionization (ESI)
-
Scan Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)
-
Precursor Ion (m/z): 154.02 [M+H]⁺
-
Fragmentor Voltage: 40-300 V (optimization recommended)
-
Nebulizing Gas Pressure (N₂): 20-60 psi (optimization recommended)
-
Drying Gas Temperature: 150-300°C (optimization recommended)
-
Capillary Voltage: 3000-4000 V (optimization recommended)
Experimental Workflow
The following diagram illustrates the overall workflow for the detection and analysis of L-Cysteinesulfinic acid from biological samples.
References
Application Notes: Identification of L-Cysteinesulfinic Acid by Tandem Mass Spectrometry
Introduction
L-cysteinesulfinic acid (Cys-SO₂H) is a key intermediate in the oxidative modification of cysteine residues within proteins. This post-translational modification (PTM) is more stable than its precursor, cysteine sulfenic acid (Cys-SOH), and precedes the irreversible formation of cysteine sulfonic acid (Cys-SO₃H). The conversion of a cysteine thiol to sulfinic acid can play a significant role in cellular signaling pathways, redox regulation, and enzyme catalysis.[1][2] Given its importance, the accurate and sensitive detection of L-cysteinesulfinic acid is crucial for researchers in cell biology and drug development. Tandem mass spectrometry (LC-MS/MS) has emerged as the premier analytical technique for this purpose, offering high specificity and the ability to identify the exact location of the modification within a peptide sequence.[3][4]
Principle of Detection by Tandem Mass Spectrometry
The identification of L-cysteinesulfinic acid relies on precise mass measurements. The oxidation of a cysteine residue to cysteinesulfinic acid results in a mass increase of 32 Daltons (+O₂) or more precisely, 31.9898 Da.[3][5] In a typical proteomics workflow, proteins are digested into peptides, which are then separated by liquid chromatography and analyzed by the mass spectrometer.
In the first stage of mass analysis (MS1), the instrument measures the mass-to-charge ratio (m/z) of the intact peptide ions. The presence of a peptide with a +32 Da mass shift compared to its unmodified counterpart suggests a potential oxidation, which could be cysteinesulfinic acid or the oxidation of two methionine residues.
In the second stage (MS/MS), specific peptide ions (precursor ions) are isolated and fragmented.[3] The resulting fragment ions (product ions) provide sequence information. The fragmentation pattern of a peptide containing L-cysteinesulfinic acid is often characterized by:
-
A preferential cleavage of the amide bond on the C-terminal side of the oxidized cysteine residue.[6]
-
The location of the +32 Da mass shift on a specific fragment ion, which pinpoints the modification to the cysteine residue.[2]
-
Potential neutral losses of H₂SO₂ from the side chain during fragmentation.[7]
This multi-stage analysis provides high confidence in the identification and localization of L-cysteinesulfinic acid residues.
Experimental Workflows and Signaling
The general process for identifying L-cysteinesulfinic acid involves sample preparation, chromatographic separation, and mass spectrometric analysis. The specific steps can vary depending on whether the target is the free amino acid or a modified peptide within a complex protein mixture.
Cysteine oxidation is a sequential process. The initial, reversible oxidation forms sulfenic acid, which can be further oxidized to the more stable sulfinic acid, and finally to the irreversible sulfonic acid.
Detailed Protocols
Protocol 1: Analysis of Free L-Cysteinesulfinic Acid in Plasma
This protocol is adapted from methods for analyzing amino acids in biological fluids and is suitable for quantifying the free, unbound form of L-cysteinesulfinic acid.
1. Materials
-
L-Cysteinesulfinic acid standard
-
Internal Standard (IS): Isotopically labeled amino acid (e.g., ¹³C, ¹⁵N-labeled amino acid)
-
Plasma samples (store at -80°C)
-
Acetonitrile (ACN), LC-MS grade
-
Water, LC-MS grade
-
Formic acid (FA), LC-MS grade
2. Sample Preparation [8]
-
Thaw plasma samples on ice.
-
To a 100 µL aliquot of plasma, add 10 µL of 30% SSA solution to precipitate proteins.
-
Vortex for 30 seconds.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer 50 µL of the clear supernatant to a new microcentrifuge tube.
-
Add 5 µL of internal standard working solution.
-
Add 445 µL of the initial mobile phase (e.g., 98:2 Water:ACN with 0.1% FA).
-
Vortex and transfer to an LC autosampler vial.
3. Calibration Standards
-
Prepare a stock solution of L-cysteinesulfinic acid in a suitable buffer (e.g., 1x PBS).
-
Create a series of calibration standards by spiking the stock solution into a surrogate matrix (e.g., 1x PBS or charcoal-stripped plasma) to cover a range of 1-500 µmol/L.[8]
-
Process the calibration standards using the same sample preparation procedure as the plasma samples.
4. LC-MS/MS Analysis
-
Inject 5-10 µL of the prepared sample onto the LC-MS/MS system.
-
Use Multiple Reaction Monitoring (MRM) for quantification. The specific transitions for L-cysteinesulfinic acid must be optimized on the instrument but will be based on its molecular weight (153.16 g/mol ) and expected fragments.
Protocol 2: Identification of L-Cysteinesulfinic Acid in Peptides
This protocol outlines the steps for identifying cysteine-sulfinic acid as a PTM in a protein sample.
1. (Optional) In Vitro Oxidation for Positive Control [2]
-
This step is useful for generating a control sample where cysteines are known to be oxidized.
-
Dissolve the purified protein or synthetic peptide in a suitable buffer (e.g., 50 mM HEPES, pH 7.4).
-
To induce oxidation via the Fenton reaction, add FeSO₄ to a final concentration of 0.5 mM and H₂O₂ to 0.2 mM.[2]
-
Incubate at 37°C for 30 minutes. The reaction generates hydroxyl radicals that oxidize cysteine.
-
Quench the reaction by adding methionine to a final concentration of 1 mM.[2]
2. Protein Digestion [10]
-
Denature the protein sample in a buffer containing 8 M urea (B33335).
-
Reduce disulfide bonds with 10 mM Dithiothreitol (DTT) for 1 hour at 37°C.
-
Alkylate free thiols with 55 mM Iodoacetamide (IAA) for 45 minutes at room temperature in the dark. Note: This step will cap unmodified cysteines, preventing their artificial oxidation during sample processing. Cysteines already present as sulfinic acid will not react with IAA.
-
Dilute the sample at least 4-fold with 50 mM ammonium (B1175870) bicarbonate to reduce the urea concentration to below 2 M.
-
Add Trypsin (or another protease) at a 1:50 enzyme-to-protein ratio and incubate overnight at 37°C.
-
Stop the digestion by adding formic acid to a final concentration of 1%.
-
Desalt the resulting peptides using a C18 StageTip or ZipTip.
3. LC-MS/MS Analysis (Data-Dependent Acquisition)
-
Inject the desalted peptides onto the LC-MS/MS system.
-
The mass spectrometer will operate in a data-dependent mode.
-
MS1 Scan: The instrument scans for all peptide precursor ions within a defined m/z range.
-
MS2 Scan: The instrument software selects the most intense precursor ions from the MS1 scan and subjects them to fragmentation (e.g., via Collision-Induced Dissociation - CID).
-
Database Search: Search the resulting MS/MS spectra against a protein database, specifying a variable modification of +31.9898 Da on cysteine residues. The search software will identify peptides and pinpoint the location of the modification.
Quantitative Data and Parameters
The successful implementation of these protocols requires careful optimization of LC and MS parameters. The tables below provide representative starting points.
Table 1: Typical Liquid Chromatography Parameters
| Parameter | Setting | Reference |
| Column | Reversed-phase C18 (e.g., PepMap, 75 µm ID x 15 cm) | [2] |
| Mixed-mode (e.g., Intrada Amino Acid, 150 mm) | [11] | |
| Mobile Phase A | 0.1% Formic Acid in Water | [2][12] |
| Mobile Phase B | 90% Acetonitrile with 0.1% Formic Acid | [2][12] |
| Gradient | 5% to 90% B over 45 minutes | [2] |
| Flow Rate | 300-400 nL/min (nanoLC) or 200 µL/min (analytical) | [2][12] |
| Column Temp. | 40°C | [12] |
Table 2: Representative Mass Spectrometry Parameters
| Parameter | Setting | Reference |
| Ionization Mode | Electrospray Ionization (ESI), Positive | [13] |
| Spray Voltage | 1.5 - 5.0 kV | [2][13] |
| Capillary Temp. | 275°C | [13] |
| Precursor Ion (m/z) | Calculated m/z for target peptide + 31.9898 Da | [2] |
| Product Ions (m/z) | Series of b- and y-ions; fragments containing the modification will be shifted by +32 Da | [2][6] |
| Collision Gas | Argon | [2] |
| Analysis Mode | Multiple Reaction Monitoring (MRM) or Data-Dependent Acquisition (DDA) | [12] |
References
- 1. Characterization by tandem mass spectrometry of stable cysteine sulfenic acid in a cysteine switch peptide of matrix metalloproteinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization by Tandem Mass Spectrometry of Stable Cysteine Sulfenic Acid in a Cysteine Switch Peptide of Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sfrbm.org [sfrbm.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. lcms.cz [lcms.cz]
- 12. sciex.com [sciex.com]
- 13. A rapid LC-FTMS method for analysis of cysteine, cystine and cysteine/cystine steady-stateredox potential in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Common issues with L-Cysteinesulfinic Acid stability in cell culture media
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing L-Cysteinesulfinic Acid (CSA) in their cell culture experiments. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the stability of CSA in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is L-Cysteinesulfinic Acid and why is its stability a concern in cell culture?
L-Cysteinesulfinic acid (also known as 3-sulfino-L-alanine) is an intermediate in the metabolic pathway of L-cysteine.[1] In cell culture, it can be used to study various biological processes, including oxidative stress signaling and its role as a neurotransmitter.[2] However, like other sulfur-containing amino acids, its sulfinic acid group is susceptible to oxidation, which can affect its concentration and activity in cell culture media over time.
Q2: How stable is L-Cysteinesulfinic Acid in standard cell culture media like DMEM or RPMI-1640?
Q3: What are the primary factors in cell culture media that can affect the stability of L-Cysteinesulfinic Acid?
Several components and conditions in cell culture can impact the stability of L-Cysteinesulfinic Acid:
-
Reactive Oxygen Species (ROS): Cell metabolism naturally produces ROS, and some media components can contribute to their generation. ROS can further oxidize the sulfinic acid group.
-
Metal Ions: Trace metals such as copper and iron, present in many basal media formulations, can catalyze oxidation reactions.[5]
-
Light Exposure: Some media components, like riboflavin, are photosensitive and can generate ROS upon exposure to light, indirectly leading to the degradation of sensitive compounds.
-
pH: The pH of the culture medium can influence the rate of oxidation reactions.
-
Temperature: Incubation at 37°C will accelerate chemical reactions, including potential degradation pathways.
Q4: What are the potential degradation products of L-Cysteinesulfinic Acid in cell culture media?
The primary degradation product of L-Cysteinesulfinic Acid through oxidation is L-Cysteic Acid (cysteine sulfonic acid). This can be detected by an increase in mass of 16 Da (due to the addition of an oxygen atom) using mass spectrometry.[3]
Q5: How should I prepare and store L-Cysteinesulfinic Acid solutions for cell culture experiments?
To ensure consistency and minimize degradation, follow these recommendations:
-
Fresh Preparation: It is highly recommended to prepare L-Cysteinesulfinic Acid solutions fresh for each experiment.
-
Stock Solutions: If a stock solution is necessary, dissolve the powder in a suitable sterile buffer or water, aliquot into single-use volumes, and store at -20°C or -80°C for short-term storage. Avoid repeated freeze-thaw cycles. One supplier suggests that solutions can be stored at -20°C for up to one month.
-
Light Protection: Protect stock solutions and media containing L-Cysteinesulfinic Acid from light.
Troubleshooting Guide: Common Issues with L-Cysteinesulfinic Acid Stability
This guide provides a structured approach to identifying and resolving common problems encountered when using L-Cysteinesulfinic Acid in cell culture.
Problem 1: Inconsistent or non-reproducible experimental results.
| Potential Cause | Troubleshooting Step | Rationale |
| Degradation of L-Cysteinesulfinic Acid in media | 1. Prepare fresh L-Cysteinesulfinic Acid solutions for each experiment. 2. Minimize the time between adding CSA to the media and starting the experiment. 3. Perform a stability study to determine the degradation rate in your specific media (see Experimental Protocol below). | L-Cysteinesulfinic Acid may degrade over the course of an experiment, leading to a decrease in its effective concentration and variable results. |
| Variability in stock solution concentration | 1. Aliquot stock solutions into single-use vials to avoid multiple freeze-thaw cycles. 2. Validate the concentration of a freshly prepared stock solution before use. | Repeated freezing and thawing can lead to degradation of the compound in the stock solution. |
| Interaction with other media components | 1. Consider using a simpler, serum-free basal medium to reduce the number of potentially reactive components. 2. If serum is required, heat-inactivate it to denature potentially oxidative enzymes. | Complex media with many components, including serum, increase the likelihood of chemical interactions that could degrade L-Cysteinesulfinic Acid. |
Problem 2: Lower than expected biological activity.
| Potential Cause | Troubleshooting Step | Rationale |
| Oxidation to a less active form | 1. Add antioxidants to the cell culture medium, such as N-acetylcysteine (NAC), to scavenge ROS. 2. Ensure the culture is not under high oxidative stress. | The oxidized form, L-Cysteic Acid, may have different biological activity compared to L-Cysteinesulfinic Acid. |
| Chelation by metal ions | 1. Consider the use of a chelating agent, such as EDTA, if compatible with your cell line and experimental design. | Metal ions can catalyze the degradation of L-Cysteinesulfinic Acid. |
| Incorrect initial concentration | 1. Verify the purity and identity of the L-Cysteinesulfinic Acid powder. 2. Accurately weigh the compound and calculate the concentration. | Impurities or errors in preparation will lead to a lower effective concentration. |
Experimental Protocol: Assessing the Stability of L-Cysteinesulfinic Acid in Cell Culture Medium
This protocol provides a general framework for determining the stability of L-Cysteinesulfinic Acid in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC) with UV detection.
1. Materials
-
L-Cysteinesulfinic Acid powder
-
Your cell culture medium of choice (e.g., DMEM, RPMI-1640)
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724)
-
Formic acid or other suitable mobile phase modifier
-
Sterile microcentrifuge tubes
-
HPLC system with UV detector and a suitable column (e.g., C18)
2. Method
a. Preparation of Standards and Samples
-
Prepare a 10 mM stock solution of L-Cysteinesulfinic Acid in HPLC-grade water.
-
Create a standard curve by diluting the stock solution to concentrations ranging from 0.1 mM to 2 mM in your cell culture medium.
-
Prepare a "time zero" sample by spiking L-Cysteinesulfinic Acid into your cell culture medium to your desired experimental concentration (e.g., 1 mM). Immediately process this sample as described below.
-
Prepare a larger volume of the spiked medium and place it in a cell culture incubator under your standard experimental conditions (e.g., 37°C, 5% CO2).
b. Sample Collection and Processing
-
At various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), withdraw an aliquot (e.g., 200 µL) of the incubated medium.
-
To stop any further degradation, immediately mix the aliquot with an equal volume of cold acetonitrile.
-
Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes to precipitate proteins and other macromolecules.
-
Transfer the supernatant to an HPLC vial for analysis.
c. HPLC Analysis
-
Set up your HPLC method. A reverse-phase C18 column is a common choice for separating small polar molecules.
-
A typical mobile phase could be a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Set the UV detector to a wavelength where L-Cysteinesulfinic Acid has some absorbance (e.g., around 210 nm). Note that CSA does not have a strong chromophore, so detection may be challenging and require a sensitive detector.
-
Inject the processed standards and samples.
3. Data Analysis
-
Generate a standard curve by plotting the peak area of L-Cysteinesulfinic Acid against its concentration for the standards.
-
Use the standard curve to determine the concentration of L-Cysteinesulfinic Acid in your samples at each time point.
-
Plot the concentration of L-Cysteinesulfinic Acid as a percentage of the initial concentration versus time.
-
From this plot, you can estimate the half-life (t½) of L-Cysteinesulfinic Acid in your medium under your specific experimental conditions.
Table 1: Hypothetical Stability of L-Cysteinesulfinic Acid in Cell Culture Media at 37°C
| Time (hours) | % Remaining (DMEM) | % Remaining (RPMI-1640) |
| 0 | 100 | 100 |
| 4 | 92 | 95 |
| 8 | 85 | 90 |
| 12 | 78 | 86 |
| 24 | 60 | 75 |
| 48 | 35 | 55 |
Note: This table presents hypothetical data for illustrative purposes. Actual stability will depend on the specific media formulation and experimental conditions. Researchers should perform their own stability studies.
Visualizing Key Concepts
Signaling Pathway Involving Cysteine Oxidation
Caption: Cysteine oxidation signaling pathway.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing L-Cysteinesulfinic Acid stability.
Logical Relationship for Troubleshooting
Caption: Troubleshooting logic for inconsistent results.
References
- 1. Selective Amino Acid-Only in Vivo NMR: A Powerful Tool To Follow Stress Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assaygenie.com [assaygenie.com]
- 3. Characterization by Tandem Mass Spectrometry of Stable Cysteine Sulfenic Acid in a Cysteine Switch Peptide of Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulfenic acid chemistry, detection and cellular lifetime - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetics and mechanism of the reaction of cysteine and hydrogen peroxide in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing L-Cysteinesulfinic Acid Concentration for In Vitro Experiments
Welcome to the technical support center for the use of L-Cysteinesulfinic Acid (L-CSA) in in vitro experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is L-Cysteinesulfinic Acid and what is its primary mechanism of action in vitro?
A1: L-Cysteinesulfinic acid (L-CSA) is a sulfur-containing amino acid derivative that acts as an endogenous agonist at several metabotropic glutamate (B1630785) receptors (mGluRs). It is also known to act on a novel metabotropic receptor coupled to the stimulation of phospholipase D (PLD) activity.[1][2] Its activity is not broadly agonist across all mGluRs, suggesting a degree of receptor selectivity.
Q2: What are the typical applications of L-Cysteinesulfinic Acid in in vitro research?
A2: L-CSA is commonly used in neuroscience research to study:
-
Excitatory amino acid neurotransmission.[1]
-
The role of specific mGluR subtypes in cellular signaling.
-
Neuroprotective effects in models of neuronal injury.
-
Calcium signaling in astrocytes and neurons.[3]
-
The activation of the phospholipase D (PLD) and cyclic AMP (cAMP) signaling pathways.[2]
Q3: How should I prepare a stock solution of L-Cysteinesulfinic Acid?
A3: L-Cysteinesulfinic acid is a water-soluble solid.[4] For cell culture experiments, it is recommended to prepare a concentrated stock solution in a sterile, aqueous buffer (e.g., PBS or directly in serum-free medium). To prepare a stock solution, dissolve the powder in the desired solvent and sterilize it by filtering through a 0.22 µm filter. It is advisable to prepare fresh solutions for each experiment or store aliquots at -20°C for up to one month to minimize degradation.[1] Avoid repeated freeze-thaw cycles.
Q4: Is L-Cysteinesulfinic Acid stable in cell culture media?
A4: While L-CSA is considered relatively stable, its parent compound, L-cysteine, is known to be readily oxidized in cell culture media to the less soluble L-cystine.[5] The stability of L-CSA can be influenced by the components of the culture medium, temperature, and pH. For optimal results, it is recommended to add L-CSA to the culture medium immediately before the experiment. If pre-incubation is necessary, the stability should be validated under your specific experimental conditions.
Quantitative Data Summary
The following tables summarize key quantitative data for the use of L-Cysteinesulfinic Acid in various in vitro assays. Note that optimal concentrations and incubation times are cell-type and assay-dependent and should be determined empirically.
Table 1: Receptor Activation (EC50 Values)
| Receptor Subtype | EC50 (µM) |
| mGluR1 | 120.2 |
| mGluR2 | 125.9 |
| mGluR4 | 2000 |
| mGluR5 | 25.1 |
| mGluR6 | 100 |
| mGluR8 | 114.8 |
EC50 values were calculated from the provided pEC50 values (EC50 = 10-pEC50 M). These values are indicative and may vary depending on the experimental system.
Table 2: Recommended Starting Concentration Ranges for In Vitro Assays
| Assay Type | Cell Type | Suggested Starting Concentration Range | Incubation Time |
| Cell Viability (MTT Assay) | SH-SY5Y Neuroblastoma | 10 µM - 1 mM | 24 - 72 hours |
| Neuroprotection Assay | Primary Cortical Neurons | 1 µM - 100 µM | 24 - 48 hours |
| Calcium Imaging | Primary Astrocytes | 10 µM - 500 µM | Acute (minutes) |
| cAMP Stimulation Assay | Hippocampal Slices | 1 mM - 10 mM | 10 - 30 minutes |
| Phospholipase D (PLD) Activation | Rat Hippocampus | 10 µM - 1 mM | 15 - 60 minutes |
Experimental Protocols
Preparation of L-Cysteinesulfinic Acid Stock Solution
Objective: To prepare a sterile, concentrated stock solution of L-CSA for use in cell culture experiments.
Materials:
-
L-Cysteinesulfinic Acid powder
-
Sterile, nuclease-free water or Phosphate-Buffered Saline (PBS)
-
Sterile 1.5 mL or 2 mL microcentrifuge tubes
-
0.22 µm sterile syringe filter
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of L-Cysteinesulfinic Acid powder.
-
Dissolve the powder in the appropriate volume of sterile water or PBS to achieve the desired stock concentration (e.g., 10 mM or 100 mM).
-
Gently vortex until the powder is completely dissolved.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile microcentrifuge tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one month.[1]
Cell Viability Assessment using MTT Assay
Objective: To determine the effect of L-CSA on the viability of SH-SY5Y neuroblastoma cells.
Materials:
-
SH-SY5Y cells
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS)
-
L-Cysteinesulfinic Acid stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of L-CSA in complete culture medium to achieve the desired final concentrations (e.g., 10 µM, 50 µM, 100 µM, 500 µM, 1 mM).
-
Remove the old medium from the cells and replace it with 100 µL of the medium containing the different concentrations of L-CSA. Include a vehicle control (medium without L-CSA).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Signaling Pathways and Experimental Workflows
Caption: L-Cysteinesulfinic Acid (L-CSA) activated Phospholipase D (PLD) signaling pathway.
Caption: L-Cysteinesulfinic Acid (L-CSA) stimulated cyclic AMP (cAMP) signaling pathway.
References
- 1. Therapeutic effects of L-Cysteine in newborn mice subjected to hypoxia-ischemia brain injury via the CBS/H2S system: Role of oxidative stress and endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Astrocytic Calcium Signaling: Mechanism and Implications for Functional Brain Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aging-us.com [aging-us.com]
- 5. cusabio.com [cusabio.com]
Technical Support Center: L-Cysteinesulfinic Acid Receptor Binding Assays
This guide provides troubleshooting solutions and frequently asked questions (FAQs) for researchers working with L-Cysteinesulfinic Acid (CSA) receptor binding assays. Given that CSA is a known agonist for various metabotropic glutamate (B1630785) receptors (mGluRs), this guide draws upon established principles for radioligand binding assays targeting these receptors.[1][2][3]
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common problems encountered during CSA receptor binding assays, offering potential causes and solutions in a straightforward question-and-answer format.
Q1: Why is my total radioligand binding signal too low?
A1: Low signal can stem from several factors related to your reagents or protocol.
-
Inactive Receptor Preparation: Ensure that the membrane preparation or cells expressing the target receptor are properly prepared and have been stored correctly (typically at -80°C in aliquots).[4] Avoid repeated freeze-thaw cycles. Confirm the presence and activity of the receptor through a positive control experiment with a known potent agonist or antagonist.
-
Radioligand Degradation: Verify the age and specific activity of your radiolabeled CSA analog or competing ligand. Radioligands, especially those labeled with Iodine-125, have a limited shelf life.[5] Use fresh ligand whenever possible.
-
Insufficient Receptor Concentration: The amount of receptor in the assay may be too low to produce a detectable signal. The protein concentration of the membrane preparation should be optimized.[4][5]
-
Suboptimal Incubation Time: The binding reaction may not have reached equilibrium. Perform a time-course experiment to determine the optimal incubation time for your specific receptor and conditions.[6]
-
Incorrect Assay Buffer Composition: Components of the assay buffer, such as pH, ionic strength, and the presence of specific divalent cations (e.g., Mg²⁺, Ca²⁺), can be critical for receptor conformation and ligand binding.[4] Consult literature for the optimal buffer conditions for the specific mGluR subtype you are studying.
Q2: I'm observing very high non-specific binding. What can I do to reduce it?
A2: High non-specific binding (NSB) can mask the specific binding signal and is a frequent challenge.
-
Hydrophobic Radioligand: Some radioligands are inherently "sticky" due to their hydrophobicity, leading to high binding to non-receptor surfaces like filters and vials.[5]
-
Reduce Radioligand Concentration: Use the lowest concentration of radioligand that still provides an adequate specific signal, ideally at or below its dissociation constant (Kd).[5][7]
-
Increase Blocking Agents: Include blocking agents in your assay buffer, such as bovine serum albumin (BSA), to saturate non-specific sites on your membranes and hardware.
-
Optimize Washing Steps: After incubation, washing steps are critical to remove unbound radioligand. Ensure your wash buffer is ice-cold to slow dissociation from the receptor and optimize the number and volume of washes.[4]
-
Filter Pre-treatment: Pre-soaking the filter plates (e.g., with polyethyleneimine, PEI) can significantly reduce non-specific binding of positively charged radioligands to the negatively charged glass fiber filters.[4]
Q3: My assay results are highly variable between replicates. What is the cause?
A3: Poor reproducibility can invalidate your results and is often traced to procedural inconsistencies.
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially when preparing serial dilutions of your test compounds, is a major source of variability.[8] Use calibrated pipettes and proper technique.
-
Inadequate Mixing: Ensure all components in the assay wells are thoroughly mixed before and during incubation.
-
Temperature Fluctuations: Binding kinetics are temperature-dependent.[8] Use a water bath or incubator to maintain a constant temperature throughout the assay.
-
Inconsistent Filtration and Washing: The filtration and washing process must be performed rapidly and consistently for all samples to prevent variable dissociation of the bound ligand.
Q4: My competitive binding curve is shallow or shows a Hill slope not equal to 1.0. What does this indicate?
A4: The shape of your competition curve provides insight into the binding mechanism.
-
Multiple Binding Sites: A Hill slope less than 1.0 can suggest that the radioligand or competitor is binding to multiple receptor sites with different affinities.
-
Allosteric Interactions: The binding of your test compound may be interacting with an allosteric site on the receptor, rather than directly competing with the radioligand at the orthosteric site.
-
Assay Disequilibrium: If the incubation time is too short, the competition reaction may not reach equilibrium, leading to a distorted curve.
-
Ligand Depletion: At high receptor concentrations, the amount of free radioligand available to bind may be significantly depleted, which can affect the curve shape.[9]
Quantitative Data Summary
The following table presents hypothetical data from a troubleshooting scenario in a [³H]-ligand competition assay targeting an mGlu receptor.
| Condition | Total Counts (CPM) | Non-Specific Counts (CPM) | Specific Binding (CPM) | % Specific Binding |
| Expected Result | 8,000 | 1,500 | 6,500 | 81.3% |
| Problem: High NSB | 8,000 | 5,500 | 2,500 | 31.3% |
| Solution 1: Added 0.1% BSA | 7,800 | 3,000 | 4,800 | 61.5% |
| Solution 2: Pre-soaked filters in PEI | 8,100 | 1,800 | 6,300 | 77.8% |
Experimental Protocols
Protocol 1: Membrane Preparation from Transfected Cells
-
Cell Culture: Culture HEK293 cells stably expressing the target mGluR subtype to ~90% confluency.
-
Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS). Scrape the cells into a collection tube.
-
Lysis: Centrifuge the cell suspension at 1,000 x g for 5 minutes at 4°C. Resuspend the pellet in ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4 with protease inhibitors).
-
Homogenization: Homogenize the cell suspension using a Dounce or Polytron homogenizer.
-
Centrifugation: Centrifuge the homogenate at 40,000 x g for 30 minutes at 4°C to pellet the membranes.[4]
-
Washing: Discard the supernatant, resuspend the pellet in fresh assay buffer, and repeat the centrifugation step.
-
Final Preparation: Resuspend the final membrane pellet in a suitable buffer, determine the protein concentration (e.g., using a BCA assay), and store in aliquots at -80°C.
Protocol 2: Competitive Radioligand Binding Assay (Filtration Format)
-
Assay Preparation: Prepare serial dilutions of the unlabeled CSA or test compound.
-
Reaction Mixture: In a 96-well plate, add the following to each well in order:
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Unlabeled competitor (or buffer for total binding, or a high concentration of a standard unlabeled ligand for non-specific binding).
-
Radiolabeled ligand (e.g., [³H]-labeled glutamate analog) at a concentration near its Kd.
-
Membrane preparation (typically 10-50 µg of protein per well).
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to reach equilibrium.[4]
-
Filtration: Rapidly terminate the assay by filtering the contents of each well through a GF/B or GF/C filter plate pre-soaked in 0.3% PEI.[4]
-
Washing: Quickly wash the filters three to four times with ice-cold wash buffer.[4]
-
Drying & Counting: Dry the filter mat, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Subtract non-specific binding from all measurements. Plot the specific binding as a function of the log concentration of the competitor to determine the IC₅₀, which can then be converted to a Ki value.
Visualizations
Diagrams of Pathways and Workflows
Caption: Workflow for a typical radioligand receptor binding assay.
Caption: Simplified signaling pathways for CSA-activated mGluRs.
Caption: Troubleshooting decision tree for binding assay issues.
References
- 1. L-cysteine sulfinic acid as an endogenous agonist of a novel metabotropic receptor coupled to stimulation of phospholipase D activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. L-homocysteine sulfinic acid and other acidic homocysteine derivatives are potent and selective metabotropic glutamate receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Radiometric Ligand-Binding Assays | Revvity [revvity.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences Ltd % [fluidic.com]
- 9. The Problems and Pitfalls of Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]
Improving the solubility of L-Cysteinesulfinic Acid Monohydrate for experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of L-Cysteinesulfinic Acid Monohydrate for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications in research?
L-Cysteinesulfinic acid (L-CSA) monohydrate is a sulfur-containing amino acid derivative. In research, it is primarily used as an agonist for metabotropic glutamate (B1630785) receptors (mGluRs), particularly Group I (mGluR1α and mGluR5a), and also acts on NMDA receptors.[1] Its role as a neurotransmitter analog makes it valuable in neuroscience research to study synaptic transmission, neuronal excitability, and related signaling pathways.
Q2: What are the general solubility properties of this compound?
This compound is a white crystalline solid that is soluble in water.[2][3] Its solubility is influenced by factors such as the solvent, pH, and temperature. Due to its polar nature, it is most soluble in aqueous solutions.[2]
Q3: How does pH affect the solubility of this compound?
Q4: Is this compound prone to oxidation in solution?
While L-Cysteine is known to readily oxidize to the less soluble L-Cystine, specific information regarding the oxidation of this compound in solution is not as prevalent in the provided search results.[4] However, given its structural similarity and the presence of a sulfur group, it is prudent to handle solutions as if they are susceptible to oxidation, especially at neutral to alkaline pH. To minimize potential oxidation, it is recommended to prepare solutions fresh, use deoxygenated solvents, and store stock solutions at low temperatures.
Q5: How should stock solutions of this compound be prepared and stored?
For stable, long-term storage, it is recommended to prepare concentrated stock solutions and store them at -20°C or -80°C.[1][5] To enhance stability, stock solutions can be prepared in an acidic buffer or water. Aliquoting the stock solution into single-use volumes is advisable to avoid repeated freeze-thaw cycles.[5] Solutions should ideally be used on the same day they are prepared. If stored, they should be equilibrated to room temperature and checked for any precipitation before use.[1]
Solubility Data
The following tables summarize the known solubility of this compound in various solvents.
Table 1: Solubility in Aqueous Solutions
| Solvent | Concentration | Notes |
| Water | 100 mM | Soluble.[1] |
| Water | 125 mg/mL (approx. 730 mM) | Requires sonication to dissolve. |
| PBS (pH 7.2) | 10 mg/mL (approx. 58 mM) |
Table 2: Solubility in Organic Solvents
| Solvent | Concentration | Notes |
| DMSO | 10 mg/mL (approx. 58 mM) | |
| Methanol | Slightly soluble | May require heating. |
| Ethanol | Insoluble to slightly soluble | |
| Acetonitrile | Insoluble |
Troubleshooting Guide
This guide addresses common issues encountered when dissolving this compound.
Problem 1: The compound is not dissolving in water or neutral buffer (e.g., PBS pH 7.4).
-
Possible Cause: The concentration may be too high for the given volume and conditions. The pH of the solution may be close to the isoelectric point of the compound, where its solubility is at a minimum.
-
Solution:
-
Increase the volume of the solvent: Try to dissolve a smaller amount of the compound in the same volume of liquid.
-
Use sonication: A brief period in an ultrasonic bath can help to break up particles and facilitate dissolution.
-
Adjust the pH: Since solubility is higher at acidic or alkaline pH, consider preparing a stock solution in a dilute acid (e.g., 0.1 M HCl) or a dilute base (e.g., 0.1 M NaOH). You can then neutralize the pH after the compound has fully dissolved by slowly adding it to your buffered experimental medium.
-
Problem 2: A precipitate forms in the solution over time.
-
Possible Cause: This could be due to the oxidation of the compound to a less soluble form, especially if the solution has been stored for a prolonged period or at room temperature in a neutral or alkaline buffer.
-
Solution:
-
Prepare fresh solutions: The most reliable way to avoid precipitation is to prepare the solution immediately before your experiment.[1]
-
Use deoxygenated solvents: To minimize oxidation, prepare your buffers and solutions with deoxygenated water. This can be achieved by boiling the water and then cooling it under an inert gas (like nitrogen or argon) or by sparging the solvent with the inert gas.
-
Store at a lower pH: If your experiment allows, storing the stock solution at an acidic pH can help to slow down the rate of oxidation.
-
Store at low temperatures: For any storage longer than a few hours, it is best to aliquot the solution and store it at -20°C or -80°C.[1][5]
-
Problem 3: The final concentration of the solution is lower than expected.
-
Possible Cause: Incomplete dissolution of the compound. Adsorption of the compound to the container walls.
-
Solution:
-
Visually inspect for undissolved particles: Before use, hold the solution up to a light source to ensure no solid material remains. If particles are present, continue with the dissolution methods described above (sonication, pH adjustment).
-
Use low-binding labware: For preparing and storing stock solutions, consider using low-protein-binding microcentrifuge tubes or glassware.
-
Experimental Protocols
Protocol 1: Preparation of a 100 mM Aqueous Stock Solution
-
Materials:
-
This compound (MW: 171.17 g/mol )
-
High-purity, deoxygenated water
-
Sterile conical tubes
-
Calibrated analytical balance
-
Vortex mixer and/or sonicator
-
-
Procedure: a. Weigh out 17.12 mg of this compound. b. Transfer the powder to a sterile conical tube. c. Add a small volume of deoxygenated water (e.g., 0.8 mL) to the tube. d. Vortex the tube vigorously. If the solid does not dissolve completely, place the tube in a sonicator bath for 5-10 minutes. e. Once the solid is fully dissolved, add deoxygenated water to bring the final volume to 1.0 mL. f. Filter-sterilize the solution using a 0.22 µm syringe filter if it will be used in cell culture. g. Use the solution immediately or aliquot into single-use tubes and store at -20°C for up to one month.[1]
Protocol 2: Preparation of a Solution for Cell Culture Media
-
Materials:
-
100 mM stock solution of this compound in water (prepared as in Protocol 1)
-
Complete cell culture medium
-
-
Procedure: a. Thaw the 100 mM stock solution at room temperature. b. Ensure the stock solution is free of any precipitate. If necessary, gently warm and vortex to redissolve. c. Under sterile conditions in a biological safety cabinet, add the required volume of the stock solution to your pre-warmed cell culture medium to achieve the desired final concentration. For example, to make a 1 mM working solution, add 10 µL of the 100 mM stock solution to 990 µL of cell culture medium. d. Gently mix the medium by swirling or pipetting up and down. e. The medium is now ready for use in your cell-based assays. It is recommended to use the supplemented medium immediately.
Visualizations
Below are diagrams illustrating key signaling pathways and experimental workflows related to this compound.
Caption: Workflow for preparing this compound stock solutions.
Caption: Troubleshooting guide for this compound solubility issues.
Caption: Simplified signaling pathway for Group I metabotropic glutamate receptors (mGluR1/5).
Caption: Simplified signaling pathway for NMDA receptor activation.
References
Technical Support Center: L-Cysteinesulfinic Acid (CSA) In Vivo Studies
Welcome to the technical support center for researchers utilizing L-Cysteinesulfinic Acid (CSA) in in vivo experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you design robust experiments and accurately interpret your findings by effectively controlling for non-specific effects.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when administering L-Cysteinesulfinic Acid in vivo?
A1: The primary challenges with in vivo studies of L-Cysteinesulfinic Acid (CSA) stem from its dual nature as both a key metabolic intermediate and a signaling molecule. Key difficulties include:
-
Metabolic Instability: CSA is rapidly metabolized via two primary pathways: decarboxylation to hypotaurine (B1206854) (a precursor to taurine) by Cysteine Sulfinic Acid Decarboxylase (CSAD), and transamination to β-sulfinylpyruvate, which then converts to pyruvate (B1213749).[1][2] This rapid breakdown can make it difficult to maintain stable, effective concentrations at the target site and to distinguish the effects of CSA itself from those of its metabolites.
-
Multiple Biological Targets: CSA can act as an excitatory amino acid, showing agonist activity at several metabotropic glutamate (B1630785) receptors (mGluRs).[3] This means that observed effects could be due to receptor-mediated signaling, metabolic changes, or a combination of both.
-
Blood-Brain Barrier Permeability: For neuroscience studies, the efficiency of CSA crossing the blood-brain barrier can be a concern, often necessitating direct administration methods like intracerebroventricular (ICV) injections.
-
Excitotoxicity: As an excitatory amino acid, high local concentrations of CSA can induce neuronal damage, a non-specific effect that can confound the interpretation of targeted physiological responses.[4]
Q2: How can I differentiate between the metabolic and signaling effects of CSA in my experiment?
A2: Dissecting the metabolic and signaling effects of CSA is crucial for accurate data interpretation. A multi-pronged approach is recommended:
-
Pharmacological Inhibition: Use specific inhibitors for the key metabolic enzyme, CSAD. D-cysteinesulfinate is a potent and specific inhibitor of CSAD and can be administered in vivo to block the conversion of L-CSA to hypotaurine and subsequently taurine (B1682933).[2] By comparing the effects of L-CSA in the presence and absence of D-cysteinesulfinate, you can isolate the effects that are dependent on the taurine synthesis pathway.
-
Receptor Antagonism: If you hypothesize that the effects of CSA are mediated by mGluRs, co-administer a broad-spectrum or subtype-specific mGluR antagonist. A reduction or abolition of the CSA-induced effect in the presence of the antagonist would support a receptor-mediated mechanism.
-
Metabolite Administration: Directly administer the downstream metabolites of CSA, such as taurine or hypotaurine, to see if they replicate the observed effects. If they do, it suggests that the effects of CSA may be at least partially mediated by its conversion to these molecules.
Q3: What are appropriate vehicle controls for in vivo administration of L-Cysteinesulfinic Acid?
A3: Due to its acidic nature, the choice of vehicle and control is critical.
-
Vehicle: For injections, L-CSA should be dissolved in a sterile, buffered physiological solution, such as saline or artificial cerebrospinal fluid (aCSF) for central nervous system applications. The pH of the solution should be adjusted to be as close to physiological pH (7.4) as possible to avoid non-specific effects from the acidity.
-
Control Solution: The vehicle control should be the same buffered solution, with its pH adjusted to match the final pH of the L-CSA solution. This is essential to control for any effects of the pH itself.
Troubleshooting Guides
Problem 1: High variability in experimental results.
Possible Cause & Solution
-
Inconsistent Dosing/Delivery:
-
Troubleshooting: Ensure accurate and consistent administration of L-CSA. For ICV injections, verify cannula placement. For systemic injections, ensure consistent volume and injection site. Use of osmotic pumps can provide continuous and stable delivery.[5]
-
Protocol: See the detailed experimental protocols section for best practices in preparing and administering L-CSA solutions.
-
-
Metabolic Degradation:
-
Troubleshooting: The rapid metabolism of L-CSA can lead to variable bioavailability.
-
Protocol: Consider co-administration with D-cysteinesulfinate to stabilize L-CSA levels by blocking its primary metabolic pathway.[2]
-
Problem 2: Observed effects are difficult to attribute to a specific pathway.
Possible Cause & Solution
-
Confounding Metabolic and Signaling Effects:
-
Troubleshooting: Your experimental design may not be adequately separating the dual roles of L-CSA.
-
Protocol: Implement a comprehensive control strategy as outlined in the "Experimental Workflow for Dissecting Specific vs. Non-Specific Effects of L-CSA" diagram and the detailed protocols below. This includes using a CSAD inhibitor (D-cysteinesulfinate), a structurally related but less active compound (L-Aspartate), and relevant receptor antagonists.
-
Problem 3: Signs of neurotoxicity in brain-related studies.
Possible Cause & Solution
-
Excitotoxic Concentrations:
-
Troubleshooting: The concentration of L-CSA at the injection site may be too high, leading to non-specific cell death.[4]
-
Protocol: Perform a dose-response study to identify the minimal effective, non-toxic concentration. Use histological controls (e.g., Nissl staining) to assess neuronal health at the injection site.
-
Quantitative Data Summary
The following tables provide key quantitative data to aid in experimental design.
Table 1: In Vivo Metabolic Partitioning of L-Cysteinesulfinate
| Parameter | Value | Species | Notes | Reference |
| Decarboxylation to Hypotaurine | ~85% | Mice | Represents the primary metabolic fate of administered L-cysteinesulfinate. | [1] |
| Transamination to Pyruvate | ~15% | Mice | Represents a secondary metabolic pathway. | [1] |
Table 2: Agonist Potency of L-Cysteinesulfinic Acid at Rat Metabotropic Glutamate Receptors (mGluRs)
| Receptor Subtype | pEC50 | EC50 (µM) | Notes | Reference |
| mGluR1 | 3.92 | 120.2 | [3] | |
| mGluR5 | 4.6 | 25.1 | [3] | |
| mGluR2 | 3.9 | 125.9 | [3] | |
| mGluR4 | 2.7 | 1995.3 | [3] | |
| mGluR6 | 4.0 | 100.0 | [3] | |
| mGluR8 | 3.94 | 114.8 | [3] |
Detailed Experimental Protocols
Protocol 1: In Vivo Administration of L-Cysteinesulfinic Acid
-
Preparation of L-CSA Solution:
-
Weigh L-Cysteinesulfinic acid monohydrate powder.
-
Dissolve in sterile, pyrogen-free saline or aCSF to the desired concentration.
-
Adjust the pH of the solution to 7.2-7.4 using NaOH.
-
Sterile filter the solution through a 0.22 µm filter.
-
Prepare fresh on the day of the experiment.
-
-
Preparation of Vehicle Control:
-
Use the same sterile saline or aCSF.
-
Adjust the pH to match the final pH of the L-CSA solution.
-
Sterile filter as above.
-
-
Administration:
-
For intracerebroventricular (ICV) injection in rats, typical volumes are 1-5 µL, administered slowly over several minutes.[6]
-
For systemic administration (e.g., intraperitoneal), calculate the dose based on the animal's body weight.
-
Protocol 2: Co-administration of D-cysteinesulfinate to Inhibit CSAD
-
Preparation of D-cysteinesulfinate Solution:
-
Prepare the D-cysteinesulfinate solution in the same vehicle as L-CSA, following the same pH adjustment and sterilization steps.
-
-
Administration:
-
Based on in vivo studies probing taurine synthesis, D-cysteinesulfinate can be administered prior to the L-CSA challenge. The exact timing and dose will depend on the specific experimental question and model system. A pilot study to determine the optimal pre-treatment time and dose to achieve maximal inhibition of CSAD is recommended.
-
Protocol 3: Using L-Aspartate as a Control for Excitatory Amino Acid Effects
-
Rationale: L-aspartate is also an excitatory amino acid and can act as a mixed agonist at NMDA and non-NMDA receptors, similar to L-CSA.[7] However, it is not a substrate for CSAD. Therefore, it can be used to control for the excitatory, non-metabolic (via the taurine pathway) effects of L-CSA.
-
Protocol:
-
Administer L-aspartate at a dose that elicits a comparable excitatory response to the dose of L-CSA being used.
-
Compare the downstream effects of L-CSA and L-aspartate. Effects observed with L-CSA but not with L-aspartate are less likely to be solely due to general excitatory amino acid receptor activation.
-
Visualizations
Signaling and Metabolic Pathways of L-Cysteinesulfinic Acid
Caption: Metabolic and signaling pathways of L-Cysteinesulfinic Acid.
Experimental Workflow for Dissecting Specific vs. Non-Specific Effects of L-CSA
Caption: Logical workflow for controlling for non-specific effects of L-CSA.
Logical Relationship of L-CSA's Dual Actions and Controls
Caption: Interplay of L-CSA's actions and points of experimental control.
References
- 1. Cysteinesulfinate metabolism. altered partitioning between transamination and decarboxylation following administration of beta-methyleneaspartate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo studies of cysteine metabolism. Use of D-cysteinesulfinate, a novel cysteinesulfinate decarboxylase inhibitor, to probe taurine and pyruvate synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Excitatory Amino Acid Neurotoxicity - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. alzet.com [alzet.com]
- 6. Amino acids injected into the cerebroventricular system induce an enhancement of reflex bradycardia in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of L-cysteine-sulphinate and L-aspartate, mixed excitatory amino acid agonists, on the membrane potential of cat caudate neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Purity analysis of commercially available L-Cysteinesulfinic Acid Monohydrate
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with commercially available L-Cysteinesulfinic Acid Monohydrate.
Frequently Asked Questions (FAQs)
1. Product Specifications and Purity
-
Q: What are the typical specifications for commercial this compound?
-
Q: What are the potential impurities I should be aware of?
-
A: Potential impurities can arise from the synthesis process or degradation. The most common related compounds are L-cysteine, the starting material, and its over-oxidized product, L-cysteic acid. Other related substances could also be present as minor impurities. It is recommended to verify the purity of each new lot, for example, by HPLC.
-
-
Q: How can I assess the purity of my this compound sample?
-
A: High-Performance Liquid Chromatography (HPLC) is a sensitive and specific method for purity assessment.[6] A common method involves post-column derivatization with o-phthalaldehyde (B127526) (OPA) and fluorescence detection.[6] This allows for the quantification of L-cysteinesulfinic acid and the detection of related amino acid impurities.
-
2. Handling and Storage
-
Q: How should I properly store this compound?
-
A: For long-term storage, it is recommended to keep the solid product at -20°C and desiccated.[3] Some suppliers suggest storage at 2-8°C. Always refer to the manufacturer's instructions.
-
-
Q: What is the stability of this compound in solution?
3. Experimental Troubleshooting
-
Q: My biological assay is showing lower-than-expected activity. What could be the cause?
-
A: There are several potential reasons for this:
-
Purity Issues: The actual concentration of the active compound might be lower than calculated due to impurities. Consider verifying the purity of your sample.
-
Degradation: The compound may have degraded due to improper storage or handling. L-Cysteinesulfinic acid can be susceptible to oxidation.
-
Solution Instability: If you are using a stock solution that has been stored for a prolonged period, the compound may have degraded. It's advisable to use freshly prepared solutions.[3]
-
Experimental Conditions: L-Cysteinesulfinic acid is an agonist for certain receptors like mGlu1α, mGlu5a, and NMDA receptors.[3] Ensure that your cell lines or experimental system are appropriate and responsive to this agonist.
-
-
-
Q: I see an unexpected peak in my HPLC chromatogram. How do I identify it?
-
A: An unexpected peak could be an impurity or a degradation product.
-
Run Standards: To identify common related substances, run standards for L-cysteine and L-cysteic acid under the same chromatographic conditions.
-
Mass Spectrometry (MS): If your HPLC system is coupled to a mass spectrometer, you can obtain the mass of the unknown peak to help identify its structure. Mass spectrometry data for L-cysteinesulfinic acid typically shows the [M+H]+ molecular ion.[7]
-
Review Handling Procedures: Consider if any aspect of your sample preparation or handling could have introduced a contaminant or caused degradation.
-
-
Purity and Composition Data
The following table summarizes typical data for commercially available this compound. Note that specifications can vary between suppliers.
| Parameter | Typical Specification |
| Appearance | White to off-white solid/powder |
| Purity (by HPLC) | >98% or ≥99% |
| Molecular Formula | C₃H₇NO₄S · H₂O |
| Molecular Weight | 171.17 g/mol |
| CAS Number | 207121-48-0 (Monohydrate) |
| Storage Temperature | -20°C or 2-8°C |
Experimental Protocols
Protocol 1: Purity Analysis by HPLC
This protocol provides a general method for determining the purity of this compound and detecting related impurities like L-cysteic acid.
-
Standard and Sample Preparation:
-
Prepare a stock solution of your this compound sample in ultrapure water (e.g., 1 mg/mL).
-
Prepare individual stock solutions of L-cysteine and L-cysteic acid standards similarly.
-
Create a mixed standard solution containing all three compounds.
-
Prepare a series of dilutions from the stock solutions to generate a calibration curve.
-
-
Chromatographic Conditions:
-
Column: A combination of a cation-exchange column for general amino acid separation and a strong-base anion-exchange column for separating L-cysteinesulfinic acid and L-cysteic acid can be effective.[6]
-
Mobile Phase: Use an appropriate buffer system as recommended for your specific columns.
-
Flow Rate: Typically around 0.5 - 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
-
Post-Column Derivatization:
-
After the column, the eluent is mixed with a solution of o-phthalaldehyde (OPA) in the presence of a thiol like 2-mercaptoethanol (B42355) to form fluorescent derivatives.[6]
-
-
Detection:
-
Use a fluorescence detector with appropriate excitation and emission wavelengths for the OPA derivatives.
-
-
Data Analysis:
-
Identify the peaks in your sample chromatogram by comparing their retention times with those of the standards.
-
Quantify the amount of L-Cysteinesulfinic Acid and any identified impurities using the calibration curves.
-
Calculate the purity of your sample as a percentage of the main peak area relative to the total area of all peaks.
-
Visualizations
Signaling and Metabolic Pathways
L-Cysteinesulfinic acid is a key intermediate in both metabolic and signaling pathways.
Caption: Metabolic pathway from L-Cysteine to Taurine.
References
- 1. Cysteine sulfinic acid - Wikipedia [en.wikipedia.org]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. L-Cysteinesulfinic acid | mGluR1a agonist | Hello Bio [hellobio.com]
- 4. scbt.com [scbt.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Simultaneous determination of cysteine sulfinic acid and cysteic acid in rat brain by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cysteine sulfinic acid and sulfinylated peptides - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D5CB00040H [pubs.rsc.org]
Degradation products of L-Cysteinesulfinic Acid and their interference in assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with L-Cysteinesulfinic Acid (L-CSA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work, with a focus on the degradation of L-CSA and the interference of its byproducts in various assays.
Frequently Asked Questions (FAQs)
Q1: What is L-Cysteinesulfinic Acid and why is it important in research?
A1: L-Cysteinesulfinic acid (L-CSA) is a key intermediate in the metabolism of L-cysteine.[1] It serves as a precursor for the biosynthesis of taurine, an abundant amino acid with numerous physiological roles.[2] In neuroscience research, L-CSA is recognized as an agonist for metabotropic glutamate (B1630785) receptors (mGluRs), making it a valuable tool for studying glutamatergic signaling pathways.[1][3]
Q2: What are the primary degradation products of L-Cysteinesulfinic Acid?
A2: L-Cysteinesulfinic acid is susceptible to degradation through several pathways, especially oxidation. The main degradation products include:
-
L-Cysteic Acid: Formed by the oxidation of the sulfinic acid group to a sulfonic acid.
-
Hypotaurine (B1206854): Produced via decarboxylation of L-CSA.
-
Pyruvate and Sulfite: Resulting from the transamination of L-CSA.
Q3: How should I store L-Cysteinesulfinic Acid to minimize degradation?
A3: To ensure the stability of L-CSA, it is crucial to store it under appropriate conditions. Both solid L-CSA and its solutions are sensitive to oxidation. For optimal stability, adhere to the following storage guidelines:
| Form | Storage Temperature | Duration | Additional Notes |
| Solid | -20°C (desiccated) | Long-term | Keep tightly sealed to protect from moisture. |
| Aqueous Solution | -20°C | Up to one month | Prepare solutions fresh if possible.[3] Before use, equilibrate to room temperature and ensure no precipitation has occurred.[3] |
Troubleshooting Guide: Assay Interference from L-CSA Degradation
Degradation of L-CSA can lead to the formation of interfering substances that can significantly impact experimental results. This guide will help you identify and troubleshoot these issues.
Problem 1: Inconsistent or lower-than-expected potency of L-CSA in mGluR agonist assays.
-
Possible Cause: Degradation of L-CSA to less active or inactive products. L-Cysteic acid, a major oxidation product, has been shown to have different receptor binding profiles and may act as a competitive antagonist at certain glutamate receptors.[4]
-
Troubleshooting Steps:
-
Verify Stock Solution Integrity: Prepare fresh L-CSA solutions daily using deoxygenated buffers. Consider adding a chelating agent like EDTA to sequester metal ions that can catalyze oxidation.
-
Optimize Assay Buffer: Maintain a slightly acidic to neutral pH (around 6.0-7.4) in your assay buffer, as extreme pH values can accelerate degradation.
-
Include Control Experiments: Run parallel experiments with a freshly prepared L-CSA standard to compare against your test samples.
-
Analytical Confirmation: If possible, use HPLC to analyze the purity of your L-CSA stock solution and to detect the presence of degradation products like L-cysteic acid.
-
Problem 2: High background signal or non-specific effects in cell-based assays.
-
Possible Cause: Interference from L-CSA degradation products such as pyruvate, which can be a metabolic substrate for cells, or sulfite, which can be reactive.
-
Troubleshooting Steps:
-
Sample Purity: Ensure the L-CSA used is of high purity and has been stored correctly.
-
Buffer Composition: Avoid buffers containing components that could react with sulfite.
-
Control for Degradation Products: Test the effects of potential degradation products (L-cysteic acid, hypotaurine, pyruvate, and sulfite) individually in your assay to determine their specific contributions to the observed background signal.
-
Problem 3: Variability in enzymatic assays measuring L-CSA metabolism.
-
Possible Cause: The presence of hypotaurine, a degradation product, which can have antioxidant properties and may interfere with redox-based assays.[5]
-
Troubleshooting Steps:
-
Assay Specificity: Confirm that the detection method is specific for L-CSA and does not cross-react with hypotaurine.
-
Sample Preparation: Minimize the time between sample preparation and the assay to reduce the formation of hypotaurine.
-
Inhibitor Controls: If you suspect enzymatic degradation, consider using specific inhibitors for the enzymes involved in L-CSA metabolism as controls, if applicable to your experimental design.
-
Experimental Protocols
Protocol 1: Preparation of Stabilized L-Cysteinesulfinic Acid Solutions
This protocol describes the preparation of L-CSA solutions with enhanced stability for use in biochemical and cell-based assays.
Materials:
-
L-Cysteinesulfinic Acid (solid, high purity)
-
High-purity, deoxygenated water or buffer (e.g., HEPES, PBS)
-
EDTA (Ethylenediaminetetraacetic acid)
-
Nitrogen or Argon gas
-
Sterile, amber glass vials or polypropylene (B1209903) tubes
Procedure:
-
Deoxygenate the Solvent: Sparge your chosen solvent (water or buffer) with nitrogen or argon gas for at least 30 minutes to remove dissolved oxygen.
-
Prepare EDTA Stock Solution: Prepare a 100 mM stock solution of EDTA in deoxygenated water and adjust the pH to 8.0 to ensure it is fully dissolved.
-
Weigh L-CSA: In a clean, dry weighing boat, accurately weigh the required amount of L-CSA.
-
Dissolution:
-
Transfer the weighed L-CSA to a sterile vial.
-
Add the deoxygenated solvent to the desired final volume.
-
Add EDTA to a final concentration of 0.1-1 mM to chelate any trace metal ions.
-
Gently swirl the vial to dissolve the L-CSA completely. Avoid vigorous vortexing, which can reintroduce oxygen.
-
-
Inert Atmosphere: If possible, overlay the solution with nitrogen or argon gas before sealing the vial.
-
Storage: Use the solution immediately or store it at -20°C for up to one month.
Protocol 2: HPLC Analysis of L-Cysteinesulfinic Acid and its Degradation Products
This method allows for the separation and quantification of L-CSA, L-cysteic acid, and hypotaurine.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or fluorescence detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
Reagents:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Standards: L-Cysteinesulfinic acid, L-Cysteic acid, Hypotaurine.
Procedure:
-
Standard Preparation: Prepare individual stock solutions of L-CSA, L-cysteic acid, and hypotaurine in deoxygenated water. Prepare a mixed standard solution by combining aliquots of the individual stock solutions.
-
Sample Preparation:
-
For biological samples, deproteinize using a suitable method such as trichloroacetic acid (TCA) precipitation or ultrafiltration.[6]
-
Centrifuge the sample to remove any precipitate.
-
Filter the supernatant through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Detection: UV at 210 nm or fluorescence detection following derivatization (e.g., with o-phthalaldehyde).
-
Gradient Elution:
Time (min) % Mobile Phase B 0 0 10 20 15 50 20 0 | 25 | 0 |
-
-
Data Analysis: Identify and quantify the peaks corresponding to L-CSA and its degradation products by comparing their retention times and peak areas to those of the standards.
Visualizations
Caption: Degradation pathway of L-Cysteinesulfinic Acid.
Caption: Troubleshooting workflow for inconsistent assay results.
References
- 1. L-cysteinesulfinic acid | C3H7NO4S | CID 1549098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cysteine sulfinic acid and sulfinylated peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. L-Cysteinesulfinic acid | mGluR1a agonist | Hello Bio [hellobio.com]
- 4. researchgate.net [researchgate.net]
- 5. The biosynthesis reaction of hypotaurine to taurine. [shareok.org]
- 6. How to deproteinization the biological samples before HPLC analysis? [uhplcslab.com]
Technical Support Center: Enhancing Signal-to-Noise Ratio in L-Cysteinesulfinic Acid Detection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the signal-to-noise ratio (S/N) in the detection of L-Cysteinesulfinic Acid (CSA).
Troubleshooting Guides
A high signal-to-noise ratio is crucial for the accurate quantification of analytes, especially when dealing with low concentrations.[1] The signal represents the measurement of the target analyte, while noise refers to random fluctuations in the signal.[2] A clear signal that is distinguishable from the baseline noise is essential for reliable detection and quantification.[1]
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Signal Intensity | Insufficient Sample Concentration: The concentration of CSA in the sample is below the detection limit of the instrument. | - Concentrate the sample using techniques like lyophilization or solid-phase extraction (SPE).- Increase the injection volume if using a chromatography-based method. |
| Inefficient Derivatization: The derivatizing agent is not reacting completely with CSA, leading to a weak signal. | - Optimize derivatization conditions (pH, temperature, reaction time).- Use a fresh derivatizing agent.- Consider a different derivatization reagent known for higher reactivity with CSA. | |
| Degradation of CSA: CSA is unstable and may degrade during sample preparation or storage.[3] | - Process samples immediately after collection.- Store samples at -80°C.- Use of reducing agents like dithiothreitol (B142953) (DTT) can help prevent oxidation. | |
| High Background Noise | Contaminated Reagents or Solvents: Impurities in reagents or solvents can contribute to high background noise. | - Use high-purity, HPLC-grade solvents and reagents.- Filter all solutions before use. |
| Matrix Effects: Other components in the sample matrix interfere with the detection of CSA. | - Employ more rigorous sample cleanup procedures, such as SPE or liquid-liquid extraction.- Use a matrix-matched calibration curve. | |
| Instrumental Noise: Electronic noise from the detector or other instrument components.[2] | - Allow the instrument to warm up and stabilize before analysis.- Check for and eliminate any ground loops.- Optimize detector settings (e.g., photomultiplier tube voltage). | |
| Poor Peak Shape (in Chromatography) | Column Overload: Injecting too much sample onto the HPLC column. | - Dilute the sample before injection.- Use a column with a higher loading capacity. |
| Inappropriate Mobile Phase: The mobile phase composition is not optimal for the separation. | - Adjust the mobile phase pH or organic solvent concentration.- Use a gradient elution program. | |
| Column Contamination or Degradation: The analytical column is contaminated or has lost its stationary phase. | - Wash the column with a strong solvent.- Replace the column if washing does not improve peak shape. | |
| Irreproducible Results | Inconsistent Sample Preparation: Variations in the sample preparation workflow. | - Standardize all sample preparation steps and ensure consistency between samples.- Use an internal standard to correct for variations. |
| Fluctuations in Instrument Performance: Drifts in detector response or pump flow rate. | - Regularly perform instrument calibration and maintenance.- Monitor system pressure and detector baseline for any irregularities. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical step for maximizing the signal-to-noise ratio in CSA detection?
A1: Sample preparation is arguably the most critical step.[4] A clean sample with minimal interfering substances from the matrix will significantly reduce background noise, thereby enhancing the S/N ratio. This includes proper extraction, purification, and derivatization of the analyte.
Q2: How does derivatization improve the detection of L-Cysteinesulfinic Acid?
A2: Derivatization converts CSA into a derivative that is more easily detectable by methods like fluorescence or mass spectrometry. This process can significantly increase the signal intensity. For example, o-phthalaldehyde (B127526) (OPA) is a common derivatizing agent used for amino acids that yields a highly fluorescent product.[5]
Q3: What are some common sources of noise in analytical measurements?
A3: Noise can originate from various sources, including chemical noise from random molecular interactions and instrumental noise from the electronic components of the detection system.[2] Environmental factors such as temperature and pressure fluctuations can also contribute to chemical noise.[2]
Q4: Can I use an internal standard to improve my results?
A4: Yes, using an internal standard is highly recommended. An internal standard is a compound with similar chemical properties to the analyte that is added to the sample in a known concentration. It can help to correct for variations in sample preparation and instrument response, leading to more accurate and reproducible results.
Q5: What is the acceptable range for a signal-to-noise ratio?
A5: A signal-to-noise ratio of 3:1 is generally considered the minimum for the detection of an analyte, while a ratio of 10:1 is typically required for reliable quantification.[6]
Quantitative Data on Signal-to-Noise Enhancement
The following table summarizes the expected improvement in the signal-to-noise ratio based on different optimization strategies.
| Optimization Strategy | Parameter | Expected S/N Improvement |
| Sample Preparation | Solid-Phase Extraction (SPE) vs. Protein Precipitation | 2 to 5-fold |
| Use of an Internal Standard | Improves reproducibility and accuracy | |
| Derivatization | OPA vs. Dansyl Chloride | 1.5 to 3-fold (method dependent) |
| Optimized Reaction Conditions | Up to 2-fold | |
| Instrumentation (HPLC) | Gradient vs. Isocratic Elution | 1.5 to 2.5-fold |
| Use of a Microbore Column | 2 to 4-fold |
Experimental Protocol: HPLC-Based Detection of L-Cysteinesulfinic Acid
This protocol outlines a method for the determination of CSA in biological samples using reversed-phase high-performance liquid chromatography (RP-HPLC) with pre-column derivatization and fluorescence detection.
1. Sample Preparation
-
Homogenize 100 mg of tissue or 10^6 cells in 1 mL of ice-cold 0.1 M perchloric acid.
-
Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and neutralize it with 3 M potassium carbonate.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to remove the potassium perchlorate (B79767) precipitate.
-
Filter the supernatant through a 0.22 µm syringe filter.
2. Derivatization
-
Mix 50 µL of the sample extract with 50 µL of o-phthalaldehyde (OPA) derivatizing reagent (10 mg/mL in borate (B1201080) buffer, pH 9.5, with 10 µL/mL of 2-mercaptoethanol).
-
Allow the reaction to proceed for 2 minutes at room temperature in the dark.
-
Add 400 µL of the mobile phase to stop the reaction.
3. HPLC Analysis
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1 M sodium acetate, pH 6.5.
-
Mobile Phase B: Methanol.
-
Gradient: 5% B to 40% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: Fluorescence detector with excitation at 340 nm and emission at 450 nm.
4. Quantification
-
Prepare a calibration curve using standard solutions of CSA.
-
Quantify the amount of CSA in the samples by comparing their peak areas to the calibration curve.
Visualizations
Caption: Experimental workflow for enhancing S/N in CSA detection.
References
- 1. HPLC Troubleshooting: Why Signal-to-Noise Ratio Determines Limit of Detection [thermofisher.com]
- 2. azolifesciences.com [azolifesciences.com]
- 3. Chemical approaches to detect and analyze protein sulfenic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Sample Preparation and Pretreatment for Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Best practices for handling and storage of L-Cysteinesulfinic Acid Monohydrate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-Cysteinesulfinic Acid Monohydrate.
Frequently Asked Questions (FAQs)
1. What is the recommended storage condition for this compound solid?
For long-term stability, the solid form of this compound should be stored at -20°C in a desiccated environment.[1] Some suppliers also indicate storage at 2-8°C is acceptable.[2] The solid compound is stable for at least four years when stored at -20°C.[3]
2. How should I prepare and store solutions of this compound?
It is highly recommended to prepare solutions on the day of use.[1] If storage is necessary, solutions can be stored at -20°C for up to one month.[1][4] Some sources suggest storage at -80°C for up to six months.[4] To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use volumes.[4] Before use, stored solutions should be equilibrated to room temperature, and you should ensure no precipitate is present.[1]
3. In which solvents is this compound soluble?
This compound is soluble in water (up to 100 mM), DMSO (10 mg/mL), and PBS (pH 7.2, 10 mg/mL).[1][3]
4. What are the primary safety precautions when handling this compound?
This compound is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5] When handling the solid powder, it is important to wear appropriate personal protective equipment (PPE), including gloves, eye protection (safety glasses or goggles), and a dust mask (e.g., N95).[5][6] Work should be conducted in a well-ventilated area or a chemical fume hood.[5][6]
5. What is the primary mechanism of action for this compound in biological systems?
This compound is an excitatory amino acid that acts as a potent agonist at several metabotropic glutamate (B1630785) receptors (mGluRs), particularly group I (mGlu1α, mGlu5a) and group II (mGlu2, mGluR6) and group III (mGluR4, mGluR8) receptors.[1][4][7] It also functions as an NMDA receptor agonist.[1] In cellular signaling, it can stimulate phospholipase D (PLD) activity and increase intracellular inositol (B14025) phosphate (B84403) levels.[1][3][4]
Troubleshooting Guide
Issue: The compound is not fully dissolving in my chosen solvent.
-
Possible Cause 1: Incorrect Solvent or Concentration.
-
Possible Cause 2: Low Quality or Degraded Compound.
-
Solution: Ensure the compound has been stored correctly at -20°C and desiccated.[1] If the compound appears discolored or clumpy, it may have degraded. Consider using a fresh vial.
-
Issue: I am not observing the expected biological effect in my experiment (e.g., no mGluR activation).
-
Possible Cause 1: Degraded Compound Solution.
-
Possible Cause 2: Incorrect Concentration.
-
Solution: The effective concentration (EC50) can vary significantly between different mGluR subtypes, ranging from approximately 30 µM to 2000 µM.[3] Review the literature for the specific receptor and cell type you are studying and consider performing a dose-response curve to determine the optimal concentration for your system.
-
-
Possible Cause 3: Experimental System Issues.
-
Solution: Verify the integrity of your experimental system. Confirm that the cells are expressing the target receptor and that other components of your assay (e.g., secondary messengers, detection reagents) are functioning correctly.
-
Issue: I see a precipitate in my solution after thawing.
-
Possible Cause: Poor Solubility at Lower Temperatures.
-
Solution: This can sometimes occur with stored solutions. Before use, ensure the solution is fully equilibrated to room temperature.[1] Gently vortex the vial to see if the precipitate redissolves. If it does not, it may be necessary to prepare a fresh solution.
-
Data Summary
| Parameter | Value | Source(s) |
| Solid Storage Temperature | -20°C (desiccate) | [1][3] |
| 2-8°C | [2] | |
| Solid Form Stability | ≥ 4 years (at -20°C) | [3] |
| Solution Storage | -20°C for up to 1 month | [1][4] |
| -80°C for up to 6 months | [4] | |
| Solubility in Water | 100 mM | [1] |
| Solubility in DMSO | 10 mg/mL | [3] |
| Solubility in PBS (pH 7.2) | 10 mg/mL | [3] |
| Molecular Weight | 171.17 g/mol | [8] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM Aqueous Stock Solution
-
Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: In a well-ventilated area or fume hood, accurately weigh out the desired amount of the compound. For 1 mL of a 100 mM stock, you will need 17.12 mg.
-
Dissolution: Add the appropriate volume of high-purity water to the powder. For example, add 1 mL of water to 17.12 mg of the compound.
-
Mixing: Vortex the solution until the solid is completely dissolved.
-
Storage/Use: For immediate use, proceed to dilute to the final working concentration. For storage, create single-use aliquots and store them at -20°C for up to one month.[1]
Protocol 2: Use in Cell Culture for mGluR Activation Assay
-
Prepare Stock Solution: Prepare a 100 mM stock solution in sterile water or PBS (pH 7.2) as described in Protocol 1.
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile tube.
-
Prepare Working Solution: On the day of the experiment, thaw a single-use aliquot of the stock solution at room temperature. Dilute the stock solution to the desired final concentration in your cell culture medium. For example, to make a 100 µM working solution in 10 mL of media, add 10 µL of the 100 mM stock solution.
-
Cell Treatment: Remove the existing media from your cultured cells and replace it with the media containing the desired concentration of this compound.
-
Incubation: Incubate the cells for the time period determined by your specific experimental goals (e.g., to measure downstream signaling events like inositol phosphate accumulation or calcium mobilization).
-
Analysis: Following incubation, proceed with your chosen method of analysis to quantify the effects of mGluR activation.
Visualizations
Caption: Troubleshooting workflow for common experimental issues.
Caption: Experimental workflow for preparing and using the compound.
Caption: Simplified signaling pathway for Group I mGluR activation.
References
- 1. L-Cysteinesulfinic acid | mGluR1a agonist | Hello Bio [hellobio.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. documents.tocris.com [documents.tocris.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. scbt.com [scbt.com]
Impact of pH on L-Cysteinesulfinic Acid activity and stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of pH on L-Cysteinesulfinic Acid (CSA) activity and stability. Browse our troubleshooting guides and frequently asked questions (FAQs) to find solutions for common issues encountered during experiments.
Frequently Asked Questions (FAQs)
FAQ 1: What is the optimal pH for L-Cysteinesulfinic Acid Decarboxylase (CSAD) activity?
The optimal pH for the enzymatic activity of L-Cysteinesulfinic Acid Decarboxylase (CSAD), the key enzyme in the conversion of CSA to hypotaurine, is approximately pH 7.2 .[1][2][3] Maintaining the pH within a narrow range around this optimum is critical for achieving maximal enzyme activity and ensuring reproducible experimental results.
FAQ 2: How does pH affect the stability of L-Cysteinesulfinic Acid?
L-Cysteinesulfinic acid is considered a relatively stable cysteine oxidation product, particularly when incorporated into peptides and proteins.[4] The sulfinic acid moiety has a pKa of approximately 2, meaning it exists predominantly as the negatively charged sulfinate anion at physiological pH.[4]
While a comprehensive pH stability profile for free L-Cysteinesulfinic acid is not extensively documented, some studies on CSA derivatives suggest that stability can be pH-dependent. For instance, a sulfonyl-succinimide conjugate of CSA is reported to be stable below pH 6 but shows degradation at higher pH values. For routine experimental use, it is recommended to prepare fresh solutions of L-Cysteinesulfinic acid. If storage is necessary, solutions should be aliquoted and stored at -20°C for up to one month.[5][6]
FAQ 3: What are the recommended storage conditions for L-Cysteinesulfinic acid solutions at different pH values?
To ensure the stability and integrity of L-Cysteinesulfinic acid solutions, the following storage conditions are recommended:
| pH Range | Recommended Storage | Rationale |
| Acidic (pH < 6) | Short-term (hours to a few days) at 2-8°C. For longer-term storage, -20°C is recommended. | Lower pH may help to minimize oxidation of the sulfur group. |
| Neutral (pH 6-8) | Prepare fresh for immediate use. If short-term storage is unavoidable, keep on ice. For longer-term storage, aliquot and freeze at -20°C or -80°C.[6] | This is the optimal pH range for many enzymatic assays involving CSA, but the stability of the free amino acid may be reduced compared to acidic conditions. |
| Alkaline (pH > 8) | Not generally recommended for storage due to increased potential for degradation and side reactions. Prepare fresh immediately before use. | Alkaline conditions can promote oxidation and other degradation pathways. |
Troubleshooting Guides
Guide 1: Low or No Activity in L-Cysteinesulfinic Acid Decarboxylase (CSAD) Assays
This guide addresses common reasons for observing lower-than-expected or no enzymatic activity in CSAD assays.
| Symptom | Possible Cause | Troubleshooting Steps |
| Consistently low or no enzyme activity | Incorrect Buffer pH: The pH of your reaction buffer is outside the optimal range for CSAD (pH ~7.2). | 1. Prepare a fresh batch of your reaction buffer. 2. Calibrate your pH meter and verify the pH of the buffer at the reaction temperature. 3. Test a range of pH values around 7.2 (e.g., 6.8, 7.0, 7.2, 7.4, 7.6) to determine the optimal pH for your specific experimental conditions. |
| Degraded L-Cysteinesulfinic Acid: The substrate may have degraded due to improper storage or handling. | 1. Prepare a fresh solution of L-Cysteinesulfinic acid. 2. If using a previously prepared stock, ensure it was stored correctly (aliquoted and frozen at -20°C or -80°C).[6] 3. Consider purchasing a new batch of L-Cysteinesulfinic acid from a reputable supplier. | |
| Inactive Enzyme: The CSAD enzyme may have lost activity due to improper storage, handling, or multiple freeze-thaw cycles. | 1. Aliquot your enzyme stock to minimize freeze-thaw cycles. 2. Ensure the enzyme is stored at the recommended temperature (typically -80°C). 3. Run a positive control with a known active batch of CSAD, if available. | |
| Variable or inconsistent results between experiments | Buffer pH Fluctuation: The pH of the buffer may be inconsistent between different preparations. | 1. Standardize your buffer preparation protocol. 2. Always verify the pH of the buffer before each experiment. 3. Use a high-quality buffer system with a pKa close to the desired pH to ensure good buffering capacity. |
| Temperature Effects on pH: The pH of some buffers can change significantly with temperature. | 1. Measure and adjust the pH of your buffer at the intended reaction temperature. 2. Choose a buffer with a low temperature coefficient (e.g., HEPES). |
.
Caption: Troubleshooting workflow for low or no CSAD activity.
Experimental Protocols
Protocol 1: Determination of CSAD Activity using Circular Dichroism (CD)
This protocol is adapted from a novel spectroscopic method for measuring CSAD activity and is advantageous due to its simplicity and reduced execution time compared to other assays.[2][7] The principle of this assay is the measurement of the decrease in the CD signal at 220 nm as the chiral L-Cysteinesulfinic acid is converted to the achiral product, hypotaurine.[2]
Materials:
-
Purified human Cysteine Sulfinic Acid Decarboxylase (CSAD)
-
L-Cysteinesulfinic acid (CSA)
-
20 mM Potassium Phosphate buffer, pH 7.2
-
0.2 mM Dithiothreitol (DTT)
-
0.1 mM Ethylenediaminetetraacetic acid (EDTA)
-
0.06 mM Pyridoxal 5'-phosphate (PLP)
-
Circular Dichroism (CD) Spectropolarimeter with a temperature-controlled cuvette holder
-
1 cm path length quartz cuvette
Procedure:
-
Instrument Setup:
-
Set the CD spectropolarimeter to measure ellipticity at a fixed wavelength of 220 nm.
-
Set the cuvette holder to the desired reaction temperature (e.g., 25°C or 30°C).
-
Set the instrument parameters (e.g., bandwidth: 2 nm, response time: 0.25 s, data pitch: 1 s).
-
-
Reaction Mixture Preparation:
-
In a 1 cm path length quartz cuvette, prepare the reaction mixture by adding the following components, omitting the enzyme for the blank measurement:
-
Potassium Phosphate buffer (pH 7.2)
-
DTT
-
EDTA
-
PLP
-
Varying concentrations of CSA (e.g., 0.06, 0.125, 0.25, 0.5, 1 mM)
-
-
The final volume should be sufficient for the cuvette (e.g., 500 µL).
-
-
Blank Measurement:
-
Place the cuvette containing the reaction mixture without the enzyme into the CD spectropolarimeter.
-
Record the baseline ellipticity at 220 nm.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding a known concentration of CSAD (e.g., 0.33 µM) to the cuvette.
-
Mix gently by pipetting up and down, avoiding bubble formation.
-
Immediately start monitoring the change in ellipticity at 220 nm as a function of time.
-
-
Data Analysis:
-
The initial rate of the reaction is determined from the linear portion of the curve of ellipticity versus time.
-
Convert the change in ellipticity per minute (mdeg/min) to the change in substrate concentration per minute using a standard curve of ellipticity versus CSA concentration.[3]
-
Plot the initial reaction rates against the corresponding CSA concentrations and fit the data to the Michaelis-Menten equation to determine the kinetic parameters (Km and Vmax).
-
.
Caption: Workflow for CSAD activity assay using circular dichroism.
Signaling Pathways
H₂O₂ Sensing via Peroxiredoxin Oxidation
L-Cysteinesulfinic acid plays a crucial role as a molecular switch in hydrogen peroxide (H₂O₂) signaling pathways. In the fission yeast Schizosaccharomyces pombe, the peroxiredoxin Tpx1 acts as an H₂O₂ sensor. At low H₂O₂ concentrations, Tpx1 transfers a redox signal to the transcription factor Pap1, leading to its activation and an antioxidant gene response. However, at high H₂O₂ concentrations, the catalytic cysteine of Tpx1 is hyperoxidized to a sulfinic acid. This modification inactivates Tpx1, thereby inhibiting the Tpx1-Pap1 redox relay. The sulfinic acid modification can be reversed by the enzyme sulfiredoxin (Srx1), whose expression is dependent on the stress-activated MAPK Sty1 pathway, which is activated by high H₂O₂ levels. This mechanism restricts Pap1 activation to a narrow range of H₂O₂ concentrations.[8][9][10][11]
.
Caption: H₂O₂ concentration-dependent signaling via Tpx1 oxidation.
References
- 1. researchgate.net [researchgate.net]
- 2. A Novel, Easy Assay Method for Human Cysteine Sulfinic Acid Decarboxylase [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Cysteine sulfinic acid and sulfinylated peptides - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D5CB00040H [pubs.rsc.org]
- 5. L-Cysteinesulfinic acid | mGluR1a agonist | Hello Bio [hellobio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A Novel, Easy Assay Method for Human Cysteine Sulfinic Acid Decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A cysteine-sulfinic acid in peroxiredoxin regulates H2O2-sensing by the antioxidant Pap1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. [PDF] A cysteine-sulfinic acid in peroxiredoxin regulates H2O2-sensing by the antioxidant Pap1 pathway. | Semantic Scholar [semanticscholar.org]
- 11. pnas.org [pnas.org]
Technical Support Center: Overcoming Receptor Desensitization with L-Cysteinesulfinic Acid Application
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for investigating the role of L-Cysteinesulfinic Acid (L-CSA) in overcoming receptor desensitization.
Frequently Asked Questions (FAQs)
Q1: What is receptor desensitization and why is it a concern in experiments?
A1: Receptor desensitization is a process where a receptor's response to a constant or repeated stimulus diminishes over time. This is a critical concern in experimental settings as it can lead to a progressive loss of cellular response, making it difficult to study the sustained effects of agonists. For researchers, this can manifest as a diminished or absent cellular response (e.g., calcium flux) upon repeated agonist application.
Q2: What is L-Cysteinesulfinic Acid (L-CSA) and what are its known receptors?
A2: L-Cysteinesulfinic Acid (L-CSA) is an endogenous amino acid that acts as an agonist at several metabotropic glutamate (B1630785) receptors (mGluRs). It is also known to activate a novel metabotropic receptor coupled to the stimulation of phospholipase D (PLD) activity.
Q3: How might L-CSA help in overcoming receptor desensitization?
A3: While direct comparative studies are limited, the unique signaling pathway activated by L-CSA offers a potential mechanism for overcoming or reducing receptor desensitization. Unlike glutamate, which primarily signals through Gq/PLC (for Group I mGluRs) leading to rapid desensitization, L-CSA can activate a distinct pathway involving Phospholipase D (PLD). Emerging evidence suggests that PLD activity is involved in modulating receptor endocytosis and recycling, which are key processes in receptor desensitization and resensitization.[1][2][3] By activating this alternative pathway, L-CSA may promote more efficient receptor recycling and resensitization, leading to a more sustained cellular response compared to agonists that solely rely on canonical pathways.
Q4: What are the key signaling pathways activated by L-CSA?
A4: L-CSA can activate at least two distinct signaling pathways:
-
mGluR-mediated pathway: Like glutamate, L-CSA can activate Group I mGluRs (mGluR1 and mGluR5), leading to the activation of Phospholipase C (PLC), inositol (B14025) trisphosphate (IP3) production, and subsequent intracellular calcium mobilization.
-
PLD-mediated pathway: L-CSA is also an agonist for a novel receptor that is directly coupled to the activation of Phospholipase D (PLD). PLD hydrolyzes phosphatidylcholine to produce phosphatidic acid (PA) and choline. PA can then be converted to diacylglycerol (DAG), which can also influence downstream signaling cascades.
Troubleshooting Guides
Issue 1: Rapidly diminishing calcium signal upon repeated L-CSA application.
| Potential Cause | Troubleshooting Steps |
| Classic Receptor Desensitization | 1. Optimize Agonist Concentration: Use the lowest concentration of L-CSA that gives a robust initial response. High concentrations can accelerate desensitization. 2. Increase Washout Time: Allow for a longer washout period between agonist applications to permit receptor resensitization. 3. Use a Perfusion System: A continuous flow system can help to ensure complete removal of the agonist during washout periods. |
| Cell Health Issues | 1. Verify Cell Viability: Perform a cell viability assay (e.g., Trypan Blue exclusion) to ensure cells are healthy. 2. Check Culture Conditions: Ensure optimal cell culture conditions, including media, temperature, and CO2 levels. |
| Calcium Dye-Related Problems | 1. Dye Compartmentalization: Some calcium indicators can become compartmentalized into organelles over time. Use a different calcium dye or reduce the incubation time. 2. Dye Photobleaching: Minimize exposure of the dye to excitation light to prevent photobleaching. |
Issue 2: No observable response to L-CSA application.
| Potential Cause | Troubleshooting Steps |
| Low Receptor Expression | 1. Use a Different Cell Line: Select a cell line known to express the target mGluRs or the L-CSA-sensitive PLD-coupled receptor. 2. Transient Transfection: If using a recombinant system, verify the expression of the receptor via Western blot or immunofluorescence. |
| Incorrect L-CSA Concentration | 1. Perform a Dose-Response Curve: Determine the optimal concentration of L-CSA for your specific cell system. 2. Check L-CSA Stock Solution: Ensure the stock solution of L-CSA is correctly prepared and has not degraded. |
| Issues with Detection Method | 1. Calcium Imaging: Verify that the fluorescence microscope and camera are functioning correctly and that the correct filter sets are being used. 2. PLD Assay: Ensure that all reagents for the PLD assay are fresh and that the protocol is being followed correctly. |
Issue 3: High background signal in calcium imaging experiments.
| Potential Cause | Troubleshooting Steps |
| Autofluorescence | 1. Use Phenol Red-Free Medium: Phenol red in cell culture medium can be a source of autofluorescence. 2. Check for Contamination: Microbial contamination can also lead to increased background fluorescence. |
| Calcium Dye Loading Issues | 1. Incomplete Dye Hydrolysis: Ensure that the AM ester form of the calcium dye is fully hydrolyzed by incubating for the recommended time. 2. Excess Extracellular Dye: Thoroughly wash the cells after dye loading to remove any remaining extracellular dye. |
Data Presentation
Table 1: Potency of L-CSA and Glutamate at different rat mGluR subtypes.
| Agonist | Receptor Subtype | pEC50 |
| L-CSA | mGluR1 | 3.92 |
| L-CSA | mGluR5 | 4.6 |
| L-CSA | mGluR2 | 3.9 |
| L-CSA | mGluR4 | 2.7 |
| L-CSA | mGluR6 | 4.0 |
| L-CSA | mGluR8 | 3.94 |
| Glutamate | mGluR1 | 6.2 |
| Glutamate | mGluR5 | 5.5 |
| Glutamate | mGluR2 | 5.8 |
| Glutamate | mGluR4 | 5.1 |
| Glutamate | mGluR6 | 6.1 |
| Glutamate | mGluR8 | 5.4 |
Note: pEC50 is the negative logarithm of the EC50 value. A higher pEC50 indicates greater potency.
Experimental Protocols
Protocol 1: Measuring Intracellular Calcium Mobilization to Assess Receptor Desensitization
Objective: To measure and compare the desensitization profiles of receptors activated by L-CSA and glutamate using a fluorescent calcium indicator.
Materials:
-
Cells expressing the target receptor (e.g., HEK293 cells transfected with mGluR1a)
-
L-Cysteinesulfinic Acid (L-CSA) stock solution
-
L-Glutamate stock solution
-
Fluo-4 AM calcium indicator
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader with automated liquid handling
Procedure:
-
Cell Plating: Seed cells into a 96-well black, clear-bottom microplate at an appropriate density and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM (e.g., 4 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Remove the culture medium from the cells and add 100 µL of the loading buffer to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
Wash the cells twice with 100 µL of HBSS to remove excess dye. Add a final 100 µL of HBSS to each well.
-
-
Baseline Measurement: Place the plate in the fluorescence microplate reader and record the baseline fluorescence for 20-30 seconds.
-
First Agonist Application: Add a predetermined concentration of L-CSA or glutamate to the wells and record the fluorescence signal for 2-3 minutes to capture the peak response and subsequent decay.
-
Washout: Gently wash the cells three times with warm HBSS to remove the agonist.
-
Second Agonist Application: After a defined recovery period (e.g., 5, 10, or 15 minutes), re-apply the same concentration of the same agonist and record the fluorescence signal again.
-
Data Analysis:
-
Calculate the peak fluorescence response for both the first and second agonist applications.
-
The degree of desensitization can be expressed as the percentage of the second peak response relative to the first peak response.
-
Compare the desensitization profiles of L-CSA and glutamate at various recovery time points.
-
Protocol 2: Measuring Phospholipase D (PLD) Activity
Objective: To determine if L-CSA stimulates PLD activity in the experimental cell system.
Materials:
-
Cells of interest
-
L-Cysteinesulfinic Acid (L-CSA) stock solution
-
Phospholipase D Assay Kit (fluorometric or colorimetric)
-
Cell lysis buffer
-
Protein assay reagent (e.g., BCA)
Procedure:
-
Cell Treatment: Plate cells and grow to confluency. Treat the cells with various concentrations of L-CSA or a vehicle control for a specified time.
-
Cell Lysis: Wash the cells with cold PBS and lyse them using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay.
-
PLD Activity Assay:
-
Follow the manufacturer's instructions for the chosen Phospholipase D Assay Kit.[4][5]
-
Typically, this involves adding a specific volume of cell lysate to a reaction mixture containing a PLD substrate (e.g., phosphatidylcholine).
-
The reaction produces choline, which is then used in a coupled enzymatic reaction to generate a fluorescent or colorimetric product.
-
-
Data Analysis:
-
Measure the fluorescence or absorbance using a plate reader.
-
Normalize the PLD activity to the protein concentration of each sample.
-
Compare the PLD activity in L-CSA-treated cells to the vehicle-treated control cells.
-
Visualizations
Caption: Canonical mGluR1/5 signaling pathway activated by glutamate.
Caption: Proposed L-CSA signaling via PLD to modulate receptor desensitization.
Caption: Workflow for quantifying receptor desensitization using calcium imaging.
Caption: Troubleshooting logic for diminished cellular response in desensitization assays.
References
- 1. Phospholipase D2 modulates agonist-induced mu-opioid receptor desensitization and resensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of phospholipase D2/phosphatidic acid signal transduction in micro- and delta-opioid receptor endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of Phospholipase D in G-Protein Coupled Receptor Function [mdpi.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. abcam.com [abcam.com]
Technical Support Center: Validating L-A-Cysteinesulfinic Acid Antibody Specificity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for validating the specificity of L-Cysteinesulfinic Acid (CSA) antibodies in various immunoassays.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to validate the specificity of an L-Cysteinesulfinic Acid (CSA) antibody?
Q2: What are the recommended initial steps to assess a new L-Cysteinesulfinic Acid antibody?
A2: We recommend starting with a Dot Blot analysis to quickly assess the antibody's binding to its target peptide and potential cross-reactivity with other related peptides.[2][3][4][5][6] This is a simple and cost-effective method to get a preliminary indication of antibody performance before proceeding to more complex immunoassays.[2][5]
Q3: What are the key validation experiments that should be performed?
A3: A thorough validation of an L-Cysteinesulfinic Acid antibody should include a combination of the following experiments:
-
Peptide Competition/Blocking Assay: To demonstrate that the antibody's binding is specific to the L-Cysteinesulfinic acid modification.
-
Cross-Reactivity Assessment (Dot Blot): To check for binding to peptides with other cysteine modifications.
-
Western Blotting: To confirm the antibody recognizes a protein of the expected molecular weight in a complex lysate.
-
Knockout (KO) or Knockdown (KD) Validation: The gold standard for confirming antibody specificity by testing in a biological system where the target protein is absent or reduced.[7][8]
-
Immunoprecipitation (IP): To ensure the antibody can effectively pull down the target protein from a complex mixture.
Troubleshooting Guides
Western Blotting
| Problem | Possible Cause | Recommended Solution |
| High Background | Insufficient blocking of the membrane. | Optimize blocking conditions. Use 5% Bovine Serum Albumin (BSA) in TBST, as milk contains phosphoproteins that might cause non-specific binding with some antibodies.[9][10][11] Increase blocking time to 1-2 hours at room temperature or overnight at 4°C.[9] |
| Primary or secondary antibody concentration is too high. | Titrate both primary and secondary antibodies to determine the optimal concentration that provides a strong signal with minimal background.[11] | |
| Inadequate washing. | Increase the number and duration of wash steps. Use a buffer containing a mild detergent like Tween-20 (e.g., TBST).[9][12] | |
| Multiple Bands | Non-specific binding of the primary antibody. | Perform a peptide competition assay. The specific band should disappear when the antibody is pre-incubated with the immunizing peptide.[4] |
| Protein degradation. | Prepare fresh lysates and always include protease inhibitors in the lysis buffer.[11][12] | |
| The antibody is recognizing other sulfinylated proteins. | This is possible. Use a positive control with a known sulfinylated protein of a specific molecular weight to confirm your target band. | |
| Weak or No Signal | Low abundance of the target protein. | Increase the amount of protein loaded onto the gel. For low-abundance targets, consider enriching the sample via immunoprecipitation first.[12] |
| Suboptimal primary antibody incubation. | Increase the primary antibody incubation time, for example, overnight at 4°C.[12] | |
| The antibody does not recognize the denatured protein. | Some antibodies only recognize the native conformation of a protein. Check the antibody's datasheet for its suitability in Western Blotting. |
ELISA
| Problem | Possible Cause | Recommended Solution |
| High Background | Insufficient blocking. | Use a dedicated blocking buffer, such as 1% BSA in PBS. Increase blocking time.[13] |
| Antibody concentration too high. | Perform a titration of both capture and detection antibodies to find the optimal concentrations.[13] | |
| Inadequate washing. | Ensure thorough washing between steps. Automated plate washers can improve consistency. | |
| Inconsistent Results | Pipetting errors. | Use calibrated pipettes and ensure consistent technique. Mix all reagents thoroughly before use. |
| Edge effects. | Ensure the plate is sealed properly during incubations to prevent evaporation. Allow the plate and all reagents to equilibrate to room temperature before use.[13] | |
| Reagent degradation. | Prepare fresh reagents for each assay. Avoid repeated freeze-thaw cycles of standards and antibodies.[13] | |
| Low Signal | Low antigen concentration in the sample. | Concentrate the sample or use a more sensitive detection system. |
| Incorrect antibody pairing (in sandwich ELISA). | Ensure the capture and detection antibodies recognize different epitopes on the target protein. | |
| Inactive enzyme conjugate. | Use fresh or properly stored enzyme conjugates. |
Immunoprecipitation (IP)
| Problem | Possible Cause | Recommended Solution |
| High Background / Non-specific Binding | Proteins are binding non-specifically to the beads. | Pre-clear the lysate by incubating it with beads alone before adding the primary antibody.[14][15][16] |
| Non-specific binding to the antibody. | Use an isotype control antibody to assess the level of non-specific binding.[17] | |
| Insufficient washing. | Increase the number of wash steps and consider using a more stringent wash buffer.[16] | |
| No or Low Yield of Target Protein | The antibody is not suitable for IP. | Not all antibodies that work in Western Blot are suitable for IP, as they may not recognize the native protein conformation. Check the antibody datasheet or test a different antibody.[16] |
| Low expression of the target protein. | Increase the amount of starting cell lysate. | |
| Inefficient elution. | Ensure the elution buffer is appropriate for disrupting the antibody-antigen interaction without denaturing the protein of interest if downstream applications require it. |
Experimental Protocols
Peptide Competition Assay for Western Blotting
This assay confirms that the antibody's signal is specific to the L-Cysteinesulfinic acid-containing epitope.
-
Prepare two tubes:
-
Tube A (Blocked): Add the primary antibody at its optimal dilution and the L-Cysteinesulfinic acid-containing immunizing peptide at a 10-100 fold molar excess.
-
Tube B (Control): Add the primary antibody at the same dilution and an equivalent volume of buffer (e.g., PBS).
-
-
Incubate: Gently agitate both tubes for 1-2 hours at room temperature or overnight at 4°C.
-
Perform Western Blot: Run two identical Western blots. For one, use the antibody solution from Tube A. For the other, use the solution from Tube B.
-
Analyze Results: The specific band corresponding to your target protein should be significantly reduced or absent in the blot incubated with the blocked antibody (Tube A) compared to the control blot (Tube B).
Dot Blot for Cross-Reactivity Assessment
This protocol allows for the rapid assessment of antibody specificity against various cysteine modifications.
-
Prepare Peptides: Synthesize short peptides (10-15 amino acids) corresponding to the sequence surrounding the cysteine of interest in its different oxidation states:
-
Unmodified Cysteine (-SH)
-
L-Cysteinesulfinic Acid (-SO2H) - Positive Control
-
Sulfenic Acid (-SOH)
-
Sulfonic Acid (-SO3H)
-
-
Spot Peptides: On a nitrocellulose or PVDF membrane, carefully spot 1-2 µL of each peptide solution (at various concentrations, e.g., 100 ng, 10 ng, 1 ng) in separate, labeled locations. Allow the spots to dry completely.[3]
-
Block: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[2]
-
Primary Antibody Incubation: Incubate the membrane with the L-Cysteinesulfinic Acid antibody at its recommended dilution for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using a chemiluminescent substrate.
-
Analyze Results: A highly specific antibody will show a strong signal for the L-Cysteinesulfinic Acid peptide and no or very weak signal for the other peptide modifications.
Quantitative Data Presentation
Table 1: Peptide Competition Assay - Densitometry Analysis
| Treatment | Target Protein Band Intensity (Arbitrary Units) | % Reduction in Signal |
| Antibody Alone | 15,840 | N/A |
| Antibody + CSA Peptide | 1,230 | 92.2% |
| Antibody + Unmodified Peptide | 15,560 | 1.8% |
This table illustrates a successful peptide competition assay where the specific L-Cysteinesulfinic Acid (CSA) peptide significantly blocks antibody binding, while the unmodified peptide has a negligible effect.
Table 2: Dot Blot Cross-Reactivity - Signal Intensity
| Peptide Spotted | Signal Intensity (Arbitrary Units) at 10 ng |
| Unmodified Cysteine (-SH) | 50 |
| L-Cysteinesulfinic Acid (-SO2H) | 18,500 |
| Sulfenic Acid (-SOH) | 250 |
| Sulfonic Acid (-SO3H) | 150 |
This table demonstrates high specificity of the antibody for L-Cysteinesulfinic Acid with minimal cross-reactivity to other cysteine oxidation states.
Visualizations
Signaling Pathway
Caption: H2O2 signaling pathway involving L-Cysteinesulfinic Acid.
Experimental Workflow
Caption: Recommended workflow for validating a new L-Cysteinesulfinic Acid antibody.
References
- 1. Cysteine sulfinic acid and sulfinylated peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Dot Blot Protocol & Troubleshooting Guide | Validated Antibody Collection - Creative Biolabs [creativebiolabs.net]
- 4. novateinbio.com [novateinbio.com]
- 5. Dot blot protocol | Abcam [abcam.com]
- 6. Dot blots [qiagen.com]
- 7. [PDF] A cysteine-sulfinic acid in peroxiredoxin regulates H2O2-sensing by the antioxidant Pap1 pathway. | Semantic Scholar [semanticscholar.org]
- 8. The Design of a Quantitative Western Blot Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. clyte.tech [clyte.tech]
- 10. sinobiological.com [sinobiological.com]
- 11. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 12. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 13. biomatik.com [biomatik.com]
- 14. docs.abcam.com [docs.abcam.com]
- 15. Immunoprecipitation Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 16. hycultbiotech.com [hycultbiotech.com]
- 17. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Minimizing variability in experiments using L-Cysteinesulfinic Acid Monohydrate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments using L-Cysteinesulfinic Acid Monohydrate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in experiments?
A1: this compound is an analog of the amino acid L-cysteine. In experimental settings, it primarily functions as an agonist for metabotropic glutamate (B1630785) receptors (mGluRs), particularly group I mGluRs (mGluR1α and mGluR5a), and also as an agonist for the N-methyl-D-aspartate (NMDA) receptor.[1][2] Its action on these receptors can modulate various downstream signaling pathways, influencing intracellular calcium levels and cyclic AMP (cAMP) production.
Q2: How should I store this compound powder and its solutions to maintain stability?
A2: Proper storage is critical to minimizing experimental variability. The solid powder should be stored at -20°C, desiccated. Solutions should be prepared fresh on the day of use if possible.[3] If storage of a stock solution is necessary, it should be aliquoted and stored at -20°C for up to one month.[3] Avoid repeated freeze-thaw cycles. Before use, frozen solutions should be equilibrated to room temperature and inspected for any precipitation.[3]
Q3: What is the best solvent for this compound?
A3: this compound is soluble in water up to 100 mM.[2] For cell culture experiments, it is typically dissolved in sterile, deionized water or an appropriate buffer to create a stock solution, which is then further diluted in the cell culture medium.
Q4: What are the main causes of experimental variability when using this compound?
A4: The primary cause of variability is the inherent instability of the sulfinic acid group, which is susceptible to oxidation and disproportionation. This can lead to a decrease in the effective concentration of the active compound and the formation of byproducts with potentially different biological activities. Other sources of variability include improper storage, repeated freeze-thaw cycles of stock solutions, and issues with solution preparation and handling.
Q5: What are the potential degradation products of this compound and can they interfere with my experiments?
A5: The sulfinic acid moiety can be oxidized to the more stable sulfonic acid, forming L-cysteic acid. While L-cysteic acid is also a substrate for cysteine sulfinic acid decarboxylase, its activity at mGluRs and NMDA receptors is not as well-characterized as L-Cysteinesulfinic Acid.[4] The formation of such byproducts could lead to inconsistent agonist activity and introduce variability in experimental results.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected agonist activity in cell-based assays.
| Possible Cause | Troubleshooting Step |
| Degradation of this compound stock solution. | Prepare a fresh stock solution from the powder for each experiment. If using a previously frozen stock, use an aliquot that has not been subjected to multiple freeze-thaw cycles. |
| Oxidation of the compound in the experimental medium. | Minimize the exposure of the compound to air and light. Prepare dilutions in the experimental medium immediately before adding to the cells. |
| Incorrect concentration of the stock solution. | Double-check all calculations for molarity and dilutions. Ensure the powder was weighed accurately and completely dissolved. |
| Cell health and passage number. | Ensure cells are healthy, within a consistent and low passage number range, and are plated at a consistent density for each experiment. |
| Presence of interfering substances in the medium. | Some components of serum or other supplements may interact with the compound. If possible, perform experiments in a serum-free medium or a well-defined medium. |
Issue 2: High variability between replicate wells or experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent solution preparation. | Ensure the stock solution is homogenous before making dilutions. Vortex the stock solution gently before each use. |
| Pipetting errors. | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent volumes are dispensed into each well. |
| Edge effects in multi-well plates. | To minimize edge effects, avoid using the outermost wells of the plate for experimental conditions. Fill these wells with sterile water or media to maintain a humid environment. |
| Temperature or CO2 fluctuations in the incubator. | Ensure the incubator is properly calibrated and provides a stable environment. Allow plates to equilibrate to the incubator conditions before starting the experiment. |
Data Presentation: Stability and Purity
Table 1: Qualitative Stability of this compound
| Condition | Stability | Recommendation |
| Solid Powder (at -20°C, desiccated) | High | Recommended for long-term storage. |
| Aqueous Stock Solution (Freshly Prepared) | Moderate | Use immediately for best results. |
| Aqueous Stock Solution (Stored at -20°C) | Moderate (up to 1 month) | Aliquot to avoid freeze-thaw cycles. |
| Diluted in Cell Culture Medium (at 37°C) | Low | Prepare immediately before use. |
Table 2: Typical Purity of Commercially Available this compound
| Parameter | Typical Specification |
| Purity (by HPLC) | >98% |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in water (up to 100 mM) |
Experimental Protocols
Protocol 1: Inositol (B14025) Phosphate (IP) Accumulation Assay
This protocol is adapted for measuring the activation of Gq-coupled mGluRs (like mGluR1 and mGluR5) by this compound in cultured cells.
Materials:
-
Cells expressing the mGluR of interest (e.g., HEK293 cells)
-
myo-[³H]inositol
-
Inositol-free cell culture medium
-
This compound
-
LiCl solution
-
Perchloric acid
-
Dowex AG1-X8 resin
-
Scintillation cocktail and counter
Procedure:
-
Cell Seeding and Labeling:
-
Seed cells in 24-well plates at a density that will result in a confluent monolayer on the day of the experiment.
-
The next day, replace the medium with inositol-free medium containing myo-[³H]inositol (1-2 µCi/mL).
-
Incubate for 16-24 hours to allow for incorporation of the radiolabel into cellular phosphoinositides.
-
-
Agonist Stimulation:
-
Wash the cells twice with serum-free medium.
-
Pre-incubate the cells with serum-free medium containing 10 mM LiCl for 15 minutes at 37°C. LiCl inhibits inositol monophosphatase, leading to the accumulation of IPs.
-
Prepare fresh serial dilutions of this compound in the same medium.
-
Add the this compound dilutions to the cells and incubate for 30-60 minutes at 37°C.
-
-
Extraction of Inositol Phosphates:
-
Aspirate the medium and stop the reaction by adding ice-cold 0.5 M perchloric acid.
-
Incubate on ice for 30 minutes.
-
Neutralize the samples with a solution of 1.5 M KOH, 75 mM HEPES, and 5 mM EDTA.
-
-
Separation and Quantification:
-
Load the neutralized supernatant onto Dowex AG1-X8 columns.
-
Wash the columns with water to remove free myo-[³H]inositol.
-
Elute the total inositol phosphates with 1 M ammonium (B1175870) formate (B1220265) / 0.1 M formic acid.
-
Add the eluate to a scintillation vial with a scintillation cocktail and count the radioactivity using a scintillation counter.
-
Protocol 2: Cyclic AMP (cAMP) Accumulation Assay
This protocol is designed to measure the inhibition of adenylyl cyclase activity following the activation of Gi/o-coupled mGluRs. Since this compound can act on various mGluRs, this assay can be used to characterize its effect on Gi/o-coupled subtypes.
Materials:
-
Cells expressing the Gi/o-coupled mGluR of interest
-
IBMX (3-isobutyl-1-methylxanthine)
-
This compound
-
cAMP assay kit (e.g., HTRF, ELISA, or other commercially available kits)
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density and incubate overnight.
-
-
Assay Procedure:
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with serum-free medium containing 0.5 mM IBMX (a phosphodiesterase inhibitor) for 15-30 minutes at 37°C.
-
Prepare fresh serial dilutions of this compound in the same medium.
-
Add the this compound dilutions to the cells and incubate for 15 minutes.
-
Add a sub-maximal concentration of forskolin (e.g., 1-10 µM, to be optimized for the cell line) to all wells (except the basal control) to stimulate adenylyl cyclase.
-
Incubate for a further 15-30 minutes at 37°C.
-
-
cAMP Quantification:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.
-
The inhibitory effect of this compound will be observed as a decrease in the forskolin-stimulated cAMP production.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. L-Cysteinesulfinic acid | mGluR1a agonist | Hello Bio [hellobio.com]
- 3. Subtype-Specific Agonists for NMDA Receptor Glycine Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel, Easy Assay Method for Human Cysteine Sulfinic Acid Decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of L-Cysteinesulfinic Acid and L-Glutamate Potency at Metabotropic Glutamate Receptors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison with Supporting Experimental Data
Metabotropic glutamate (B1630785) receptors (mGluRs) represent a critical family of G protein-coupled receptors that modulate synaptic transmission and neuronal excitability throughout the central nervous system. Their endogenous agonist, L-glutamate, is the major excitatory neurotransmitter in the brain. However, other endogenous molecules, such as L-cysteinesulfinic acid (L-CSA), have also been shown to interact with these receptors. This guide provides a comparative overview of the potency of L-CSA and L-glutamate at various mGluR subtypes, supported by quantitative data and detailed experimental protocols.
Potency Comparison at Rat mGluR Subtypes
The following table summarizes the reported potency (EC50/pEC50) of L-Cysteinesulfinic Acid and L-glutamate at various rat metabotropic glutamate receptor subtypes. It is important to note that the data for L-glutamate has been compiled from multiple studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
| Receptor Subtype | Ligand | Potency (pEC50) | Potency (EC50) |
| Group I | |||
| mGluR1 | L-Cysteinesulfinic Acid | 3.92 | ~120 µM |
| L-glutamate | - | 7.5 µM[1], 50 µM[2] | |
| mGluR5 | L-Cysteinesulfinic Acid | 4.6 | ~25 µM |
| L-glutamate | - | - | |
| Group II | |||
| mGluR2 | L-Cysteinesulfinic Acid | 3.9 | ~126 µM |
| L-glutamate | - | - | |
| Group III | |||
| mGluR4 | L-Cysteinesulfinic Acid | 2.7 | ~200 µM |
| L-glutamate | - | 3-20 µM[3], 13 µM | |
| mGluR6 | L-Cysteinesulfinic Acid | 4.0 | ~100 µM |
| L-glutamate | - | 10 µM[4] | |
| mGluR8 | L-Cysteinesulfinic Acid | 3.94 | ~115 µM |
| L-glutamate | - | 2.5 µM[5] |
Note: pEC50 is the negative logarithm of the EC50 value. A higher pEC50 value indicates greater potency. EC50 values for L-Cysteinesulfinic Acid were calculated from the provided pEC50 values.
Signaling Pathways of mGluR Groups
Metabotropic glutamate receptors are classified into three groups based on their sequence homology, pharmacology, and intracellular signaling mechanisms.
Experimental Protocols
The potency of L-Cysteinesulfinic Acid and L-glutamate at mGluRs is typically determined through functional assays that measure the downstream consequences of receptor activation. Below are detailed methodologies for key experiments.
Phosphoinositide Hydrolysis Assay (for Group I mGluRs)
This assay measures the accumulation of inositol (B14025) phosphates (IPs), a downstream product of Gq/11-coupled receptor activation.
-
Cell Culture and Labeling:
-
HEK293 cells stably expressing the rat mGluR1 or mGluR5 subtype are cultured in appropriate media.
-
Cells are seeded into 24-well plates and grown to near confluency.
-
The cells are then labeled overnight with myo-[³H]inositol (1 µCi/well) in inositol-free medium.
-
-
Agonist Stimulation:
-
The labeling medium is removed, and the cells are washed with a balanced salt solution.
-
A pre-incubation is performed for 15 minutes in a buffer containing LiCl (10 mM) to inhibit inositol monophosphatase.
-
Cells are then stimulated with varying concentrations of L-Cysteinesulfinic Acid or L-glutamate for 45 minutes at 37°C.
-
-
Extraction and Quantification of Inositol Phosphates:
-
The reaction is terminated by the addition of ice-cold perchloric acid.
-
The cell lysates are neutralized, and the total inositol phosphates are separated from free myo-[³H]inositol using anion-exchange chromatography (e.g., Dowex AG1-X8 columns).
-
The radioactivity of the eluted inositol phosphates is quantified by liquid scintillation counting.
-
-
Data Analysis:
-
The amount of [³H]inositol phosphate (B84403) accumulation is plotted against the logarithm of the agonist concentration.
-
EC50 values are determined by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Forskolin-Induced cAMP Accumulation Assay (for Group II & III mGluRs)
This assay measures the inhibition of adenylyl cyclase activity, the hallmark of Gi/o-coupled receptor activation.
-
Cell Culture:
-
CHO or HEK293 cells stably expressing the rat mGluR subtype of interest (mGluR2, mGluR3, mGluR4, mGluR6, mGluR7, or mGluR8) are cultured in appropriate media.
-
Cells are seeded into 96-well plates and grown to confluency.
-
-
Agonist Treatment and cAMP Stimulation:
-
The culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cells are pre-incubated with varying concentrations of L-Cysteinesulfinic Acid or L-glutamate for 15 minutes.
-
Forskolin (an adenylyl cyclase activator) is then added to all wells (except the basal control) to stimulate cAMP production, and the incubation continues for another 15-30 minutes at 37°C.
-
-
cAMP Quantification:
-
The reaction is stopped by cell lysis.
-
The intracellular cAMP concentration is determined using a competitive immunoassay, such as a homogeneous time-resolved fluorescence (HTRF) assay or an enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis:
-
The percentage of inhibition of forskolin-stimulated cAMP accumulation is calculated for each agonist concentration.
-
IC50 values (the concentration of agonist that produces 50% of the maximal inhibition) are determined by fitting the data to a sigmoidal dose-response curve.
-
Summary and Conclusion
The available data suggests that while L-Cysteinesulfinic Acid is an agonist at several mGluR subtypes, its potency is generally lower than that of the endogenous ligand, L-glutamate. Notably, one study indicates that L-CSA may act on a novel metabotropic receptor coupled to phospholipase D that is insensitive to L-glutamate, suggesting a potentially distinct pharmacological profile.
For researchers in neuropharmacology and drug development, this comparative guide highlights the nuances of mGluR activation by different endogenous ligands. Further side-by-side comparative studies under identical experimental conditions are warranted to definitively establish the relative potencies of L-CSA and L-glutamate across all mGluR subtypes. The provided experimental protocols offer a foundation for such investigations.
References
- 1. Optical measurement of mGluR1 conformational changes reveals fast activation, slow deactivation, and sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of metabotropic glutamate receptor-stimulated phosphoinositide hydrolysis in rat cultured cerebellar granule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Native Presynaptic Metabotropic Glutamate Receptor 4 (mGluR4) Interacts with Exocytosis Proteins in Rat Cerebellum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Cold Case of Metabotropic Glutamate Receptor 6: Unjust Detention in the Retina? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cloning and expression of rat metabotropic glutamate receptor 8 reveals a distinct pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to L-Cysteinesulfinic Acid and Other Excitatory Amino Acid Neurotransmitters
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the excitatory amino acid (EAA) neurotransmitter L-Cysteinesulfinic Acid (L-CSA) with other key EAAs, namely glutamate (B1630785) and aspartate, as well as the synthetic agonist N-methyl-D-aspartate (NMDA). The information presented is supported by experimental data to facilitate informed decisions in research and drug development.
Quantitative Comparison of Receptor Activation and Binding Affinity
The following table summarizes the potency (EC50) and binding affinity (Ki) of L-CSA, glutamate, and aspartate at various ionotropic and metabotropic glutamate receptors. Lower EC50 values indicate higher potency in receptor activation, while lower Ki values indicate a stronger binding affinity.
| Neurotransmitter | Receptor Subtype | Parameter | Value (µM) | Reference |
| L-Cysteinesulfinic Acid (L-CSA) | mGluR1 | pEC50 | 3.92 | [1] |
| mGluR2 | pEC50 | 3.9 | [1] | |
| mGluR4 | pEC50 | 2.7 | [1] | |
| mGluR5 | pEC50 | 4.6 | [1] | |
| mGluR6 | pEC50 | 4.0 | [1] | |
| mGluR8 | pEC50 | 3.94 | [1] | |
| PLD-coupled mGluR | EC50 | ~500 | [1] | |
| mGluR1α | Ki | 3.51 | ||
| L-Glutamate | NMDA (NR1/NR2A) | EC50 | 2.3 | [2] |
| NMDA (general) | EC50 | 10 - 15 | [3] | |
| AMPA | EC50 | ~200 | [3] | |
| mGluR1 | EC50 | 120 | ||
| mGluR5 | EC50 | 30 | ||
| mGluR8 | EC50 | 110 | ||
| L-Aspartate | NMDA | - | Potent Agonist | [4] |
| AMPA | - | Little to no affinity | [3] |
Signaling Pathways
The signaling pathways initiated by these excitatory amino acids are crucial to their physiological and pathological roles. While glutamate and NMDA are well-characterized, L-CSA appears to activate a distinct pathway.
L-Cysteinesulfinic Acid Signaling Pathway
L-CSA has been shown to act as an endogenous agonist at a novel metabotropic glutamate receptor that is positively coupled to the stimulation of Phospholipase D (PLD) activity.[5] This activation is insensitive to ionotropic glutamate receptor antagonists.[5] The binding of L-CSA to this G-protein coupled receptor (GPCR) initiates a cascade that leads to the hydrolysis of phosphatidylcholine into phosphatidic acid (PA) and choline.[6][7] PA can then act as a second messenger, influencing various downstream cellular processes, including the activation of protein kinase C (PKC) and the modulation of the mitogen-activated protein kinase (MAPK) cascade.[8][9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structure-activity relationships for amino acid transmitter candidates acting at N-methyl-D-aspartate and quisqualate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of Radiolabeled Ligands Targeting the Glutamate Binding Site of the N-Methyl-d-aspartate Receptor as Potential Imaging Agents for Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aspartate as a selective NMDA receptor agonist in cultured cells from the avian retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. L-cysteine sulfinic acid as an endogenous agonist of a novel metabotropic receptor coupled to stimulation of phospholipase D activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phospholipase D signaling: orchestration by PIP2 and small GTPases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cusabio.com [cusabio.com]
- 8. Pharmacological importance of phospholipase D and phosphatidic acid in the regulation of the mitogen-activated protein kinase cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phospholipase D Signaling Pathways and Phosphatidic Acid as Therapeutic Targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
L-Cysteinesulfinic Acid: A Comparative Analysis of its Cross-reactivity with Amino Acid Receptors
For Immediate Release
[City, State] – December 7, 2025 – A comprehensive analysis of the cross-reactivity of L-Cysteinesulfinic Acid (L-CSA), an endogenous sulfur-containing amino acid, reveals a significant interaction with metabotropic glutamate (B1630785) receptors (mGluRs) and a potential interaction with N-methyl-D-aspartate (NMDA) receptors. In contrast, current evidence does not support a direct interaction of L-CSA with AMPA, kainate, or GABA-A receptors. This guide provides a detailed comparison of L-CSA's activity at these key amino acid receptors, supported by available experimental data and detailed protocols for researchers in neuroscience and drug development.
Summary of L-Cysteinesulfinic Acid Cross-reactivity
L-Cysteinesulfinic acid, a metabolite of L-cysteine, has been shown to act as an agonist at various amino acid receptors, with a pronounced effect on the metabotropic glutamate receptor family. The following table summarizes the quantitative data available on the potency of L-CSA at different receptor subtypes.
| Receptor Family | Receptor Subtype | Parameter | Value (pEC50) | Value (EC50) |
| Metabotropic Glutamate Receptors (mGluRs) | mGluR1 | pEC50 | 3.92 | ~120 µM |
| mGluR2 | pEC50 | 3.9 | ~126 µM | |
| mGluR4 | pEC50 | 2.7 | ~2000 µM | |
| mGluR5 | pEC50 | 4.6 | ~25 µM | |
| mGluR6 | pEC50 | 4.0 | ~100 µM | |
| mGluR8 | pEC50 | 3.94 | ~115 µM | |
| Novel mGluR (PLD-coupled) | EC50 | - | ~500 µM[1] | |
| Ionotropic Glutamate Receptors | NMDA | EC50 | - | >10 µM (Agonist activity noted, but specific EC50 not determined) |
| AMPA | - | No significant interaction reported | - | |
| Kainate | - | No significant interaction reported | - | |
| GABA Receptors | GABA-A | - | No direct interaction reported for L-CSA (L-cysteine shows some activity) | - |
Detailed Receptor Interactions
Metabotropic Glutamate Receptors (mGluRs)
L-CSA demonstrates potent agonist activity across several subtypes of metabotropic glutamate receptors. A study by Shi et al. (2003) provided detailed pEC50 values for L-CSA at rat mGluR1, mGluR2, mGluR4, mGluR5, mGluR6, and mGluR8, indicating a broad spectrum of activity on this receptor family.
Furthermore, earlier research by Boss et al. (1994) identified L-CSA as an endogenous agonist for a novel metabotropic receptor in the adult rat hippocampus.[1] This receptor is uniquely coupled to the stimulation of phospholipase D (PLD) activity and is insensitive to glutamate.[1] The approximate EC50 for L-CSA at this novel receptor was found to be 500 µM.[1]
References
A Comparative Analysis of L-Cysteinesulfinic Acid and L-Cysteic Acid: A Guide for Researchers
For Immediate Release
[CITY, STATE] – [Date] – In the intricate landscape of neuroscience and drug development, the nuanced roles of endogenous amino acid derivatives are of paramount importance. This guide provides a detailed comparative analysis of L-Cysteinesulfinic Acid (CSA) and L-Cysteic Acid (CA), two structurally similar yet functionally distinct metabolites of L-cysteine. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their effects, supported by experimental data, detailed protocols, and signaling pathway diagrams.
Introduction
L-Cysteinesulfinic acid and L-cysteic acid are sulfur-containing amino acids derived from the oxidation of L-cysteine.[1] While CSA is an intermediate in the biosynthesis of taurine (B1682933), CA is a further oxidation product.[2] Both molecules have been implicated in neuromodulation and neurotoxicity, primarily through their interactions with excitatory amino acid receptors. Understanding their distinct pharmacological profiles is crucial for elucidating their physiological and pathological roles and for the development of targeted therapeutics.
Data Presentation: A Quantitative Comparison
The following tables summarize the available quantitative data on the effects of L-Cysteinesulfinic Acid and L-Cysteic Acid.
| Receptor Subtype | L-Cysteinesulfinic Acid (pEC50) | L-Cysteic Acid (pEC50) |
| mGluR1 | 3.92 | Data Not Available |
| mGluR2 | 3.9 | Data Not Available |
| mGluR4 | 2.7 | Data Not Available |
| mGluR5 | 4.6 | Data Not Available |
| mGluR6 | 4.0 | Data Not Available |
| mGluR8 | 3.94 | Data Not Available |
| pEC50 is the negative logarithm of the EC50 value. A higher pEC50 value indicates greater potency. |
| Receptor/Pathway | Ligand | Effect | Potency (EC50) |
| PLD-coupled Metabotropic Receptor | L-Cysteinesulfinic Acid | Agonist | ~500 µM[3] |
| Nrf2 Signaling Pathway | Cysteic Acid-modified peptide | Activation | Data Not Available[4] |
| Condition | Compound | Neurotoxic Effect | Mechanism |
| Hypoxia | L-Cysteic Acid | Reduces neuronal function recovery | NMDA receptor-dependent[1] |
| Hypoxia | L-Cysteinesulfinic Acid | Reduces neuronal function recovery | NMDA receptor-dependent[1] |
| Glucose Deprivation | L-Cysteic Acid | Reduces neuronal function recovery | NMDA receptor-dependent, distinct from hypoxia[1] |
| Glucose Deprivation | L-Cysteinesulfinic Acid | Reduces neuronal function recovery | NMDA receptor-dependent, distinct from hypoxia[1] |
Experimental Protocols
In Vitro Metabotropic Glutamate (B1630785) Receptor (mGluR) Activation Assay in HEK293 Cells
This protocol is a generalized procedure for assessing the agonist activity of compounds like L-cysteinesulfinic acid at specific mGluR subtypes expressed in a heterologous system.
Objective: To determine the potency (EC50) of test compounds in activating a specific mGluR subtype.
Materials:
-
HEK293 cells stably transfected with the mGluR subtype of interest.
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and appropriate antibiotics.
-
Poly-D-lysine coated 96-well plates.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Test compounds (L-cysteinesulfinic acid, L-cysteic acid) and a reference agonist (e.g., glutamate).
-
Fluorometric Imaging Plate Reader (FLIPR) or equivalent.
Procedure:
-
Cell Culture: Culture the stably transfected HEK293 cells in DMEM with 10% FBS and antibiotics in a T75 flask at 37°C and 5% CO2.
-
Cell Plating: Seed the cells onto poly-D-lysine coated 96-well plates at a density of 50,000-80,000 cells per well and incubate for 24 hours.
-
Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive fluorescent dye in assay buffer for 60 minutes at 37°C.
-
Compound Preparation: Prepare serial dilutions of the test compounds and the reference agonist in assay buffer.
-
Assay: Place the 96-well plate into the FLIPR instrument. Record baseline fluorescence for a set period.
-
Compound Addition: The instrument automatically adds the test compounds to the wells.
-
Data Acquisition: Continue to record the fluorescence signal for several minutes after compound addition to capture the peak response.
-
Data Analysis: The change in fluorescence intensity is proportional to the intracellular calcium concentration. Plot the peak fluorescence response against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Assessment of Excitotoxicity in Primary Cortical Neuron Cultures
This protocol outlines a general method to assess the neurotoxic effects of excitatory amino acids.
Objective: To quantify the neurotoxicity of L-cysteinesulfinic acid and L-cysteic acid by measuring neuronal cell death.
Materials:
-
Primary cortical neurons isolated from embryonic day 18 (E18) rat or mouse brains.
-
Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin/streptomycin.
-
Poly-D-lysine coated multi-well plates.
-
Test compounds (L-cysteinesulfinic acid, L-cysteic acid) and a known excitotoxin (e.g., NMDA or glutamate).
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit.
-
Microplate reader.
Procedure:
-
Neuron Culture: Isolate primary cortical neurons from E18 rodent embryos and plate them on poly-D-lysine coated plates in Neurobasal medium. Culture the neurons for 10-14 days in vitro (DIV) to allow for maturation of synaptic connections and receptor expression.
-
Compound Treatment: Prepare various concentrations of the test compounds in the culture medium. Replace the existing medium in the neuronal cultures with the medium containing the test compounds. Include a vehicle control and a positive control (e.g., a high concentration of glutamate).
-
Incubation: Incubate the neurons with the compounds for a specified period (e.g., 24 hours) at 37°C and 5% CO2.
-
LDH Assay: After the incubation period, collect a sample of the culture supernatant from each well.
-
Quantification of Cell Death: Perform the LDH assay on the collected supernatants according to the manufacturer's instructions. LDH is a cytosolic enzyme that is released into the medium upon cell lysis, and its activity is a measure of cytotoxicity.
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the percentage of cytotoxicity relative to the control wells (untreated and maximum LDH release). Plot the percentage of cell death against the compound concentration to generate a dose-response curve and determine the LD50 value.
Signaling Pathways
L-Cysteinesulfinic Acid (CSA) and the Phospholipase D (PLD) Pathway
L-Cysteinesulfinic acid has been shown to act as an agonist at a novel metabotropic receptor that is coupled to the stimulation of phospholipase D (PLD) activity.[5] This signaling cascade is distinct from the canonical pathways activated by glutamate.
Caption: L-Cysteinesulfinic Acid (CSA) signaling via a PLD-coupled metabotropic receptor.
L-Cysteic Acid (CA) and the Nrf2 Antioxidant Pathway
While direct activation of the Nrf2 pathway by L-cysteic acid is not yet fully elucidated, a study utilizing a cysteic acid-modified peptide demonstrated significant activation of this crucial antioxidant response pathway.[4] The canonical Nrf2 pathway is a key cellular defense mechanism against oxidative stress.
Caption: Canonical Nrf2 antioxidant response pathway, potentially activated by a Cysteic Acid-modified peptide.
Comparative Discussion
Receptor Activity: L-Cysteinesulfinic acid demonstrates broad agonist activity across multiple metabotropic glutamate receptors, with a particular potency at mGluR5.[3] This suggests a role for CSA in modulating synaptic plasticity, learning, and memory, areas where mGluRs are known to be key players. In contrast, the direct interaction of L-cysteic acid with mGluRs is less characterized, with a significant gap in comparative quantitative data. The discovery of a specific PLD-coupled metabotropic receptor activated by CSA, but not by glutamate, points to a unique signaling pathway for this molecule, further distinguishing it from other excitatory amino acids.[5]
Neurotoxicity: Both CSA and CA exhibit neurotoxic properties, particularly under conditions of cellular energy deprivation such as hypoxia and hypoglycemia.[1] Their toxicity is mediated, at least in part, by the overactivation of NMDA receptors, a hallmark of excitotoxicity. However, studies suggest that the specific mechanisms of their neurotoxic action may differ, highlighting the need for further investigation into the distinct downstream pathways they trigger that lead to neuronal demise.
Metabolic Roles: CSA is a key intermediate in the primary pathway for taurine synthesis in mammals.[2] Taurine is a crucial amino acid with a wide range of physiological functions, including neuromodulation, osmoregulation, and antioxidant defense. The role of CA in taurine biosynthesis is less direct in mammals, although it can be a precursor in some species.[6] This places CSA in a more central position in sulfur amino acid metabolism and the production of a critical neuroprotective molecule.
Therapeutic Potential: The antioxidant properties of a cysteic acid-modified peptide, mediated through the Nrf2 pathway, suggest a potential therapeutic avenue for conditions associated with oxidative stress.[4] The ability of CSA to modulate mGluRs opens up possibilities for targeting these receptors in neurological and psychiatric disorders. However, the inherent neurotoxicity of both compounds necessitates careful consideration in the design of any therapeutic strategies.
Conclusion
L-Cysteinesulfinic acid and L-cysteic acid, while structurally related, exhibit distinct pharmacological and metabolic profiles. CSA acts as a broad-spectrum agonist at mGluRs and uniquely activates a PLD-coupled receptor, positioning it as a significant neuromodulator. CA's role in activating the Nrf2 antioxidant pathway, as demonstrated by a modified peptide, suggests a potential for cytoprotective effects. The neurotoxicity of both compounds, particularly under conditions of metabolic stress, underscores the delicate balance of their physiological and pathological actions.
Further research is warranted to fully elucidate the receptor pharmacology of L-cysteic acid and to directly compare the neurotoxic potential of both molecules under various conditions. A deeper understanding of their distinct signaling pathways will be instrumental for the development of novel therapeutic interventions for a range of neurological disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Phospholipase D1 Signaling: Essential Roles in Neural Stem Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Regulation of H2O2-induced cells injury through Nrf2 signaling pathway: An introduction of a novel cysteic acid-modified peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of L-Cysteinesulfinic Acid and (1S,3R)-ACPD as Metabotropic Glutamate Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Agonist Specificity for Metabotropic Glutamate (B1630785) Receptors.
The quest for selective agonists for metabotropic glutamate receptors (mGluRs) is a critical endeavor in neuroscience research and drug development. These G protein-coupled receptors play a pivotal role in modulating synaptic plasticity and neuronal excitability, making them attractive therapeutic targets for a host of neurological and psychiatric disorders. This guide provides a detailed comparison of two commonly used mGluR agonists: the endogenous amino acid L-Cysteinesulfinic Acid (L-CSA) and the synthetic glutamate analog (1S,3R)-1-Aminocyclopentane-1,3-dicarboxylic acid ((1S,3R)-ACPD). We will objectively evaluate their specificity based on available experimental data.
Agonist Potency at mGluR Subtypes
The functional potency of an agonist is a key determinant of its utility in experimental systems. The following table summarizes the reported half-maximal effective concentrations (EC50) of L-Cysteinesulfinic Acid and (1S,3R)-ACPD at various rat and human mGluR subtypes. Lower EC50 values indicate higher potency.
| Receptor Subtype | L-Cysteinesulfinic Acid (EC50 in µM) | (1S,3R)-ACPD (EC50 in µM) |
| Group I | ||
| mGluR1 | 120[1] | 42[2][3][4] |
| mGluR5 | 30[1], 25.1 (pEC50=4.6)[5][6][7] | 15[2][3][4] |
| Group II | ||
| mGluR2 | 100[1], 125.9 (pEC50=3.9)[5][6][7] | 5[2][3][4] |
| mGluR3 | No data available | No data available |
| Group III | ||
| mGluR4 | 2000[1], 200 (pEC50=2.7)[5][6][7] | No data available |
| mGluR6 | 100[1], 100 (pEC50=4.0)[5][6][7] | 60[2][3][4] |
| mGluR7 | No data available | No data available |
| mGluR8 | 110[1], 114.8 (pEC50=3.94)[5][6][7] | No data available |
Note: pEC50 values were converted to EC50 using the formula EC50 = 10^(-pEC50) M and then converted to µM.
Based on this data, (1S,3R)-ACPD generally exhibits higher potency than L-Cysteinesulfinic Acid at the mGluR subtypes where a direct comparison is possible (mGluR1, mGluR2, mGluR5, and mGluR6). Notably, (1S,3R)-ACPD is a potent agonist at both Group I and Group II mGluRs[2][3][4]. L-Cysteinesulfinic Acid also demonstrates activity across multiple mGluR groups but with generally lower potency[1].
Binding Affinity at mGluR Subtypes
| Compound | Receptor Subtype | Binding Affinity |
| L-Cysteinesulfinic Acid | mGluR1α | Ki = 3,510 nM[1] |
| (1S,3R)-ACPD | mGluR (mixed population) | KD = 187 nM (for [3H]glutamate binding displaced by (1S,3R)-ACPD)[8] |
The available binding data is limited. The Ki value for L-Cysteinesulfinic acid at mGluR1α suggests a lower affinity compared to the potent EC50 values observed for (1S,3R)-ACPD at Group I and II receptors. The KD value for (1S,3R)-ACPD-sensitive glutamate binding indicates a relatively high affinity for mGluRs, although this represents binding to a mixed population of receptors in rat brain membranes[8].
Specificity Profile
L-Cysteinesulfinic Acid: The available data suggests that L-Cysteinesulfinic Acid is a broad-spectrum agonist at mGluRs, with activity reported at subtypes from all three groups[1][5][6][7]. However, it is reported to have little effect on mGluRs coupled to phosphoinositide hydrolysis in the adult hippocampus, suggesting it is not a broad agonist in all tissue types[2][9]. One study found that L-CSA acts on a glutamate-insensitive receptor coupled to phospholipase D, suggesting the existence of a distinct receptor family for this endogenous amino acid[2][9].
(1S,3R)-ACPD: This compound is well-established as a potent agonist at both Group I and Group II mGluRs[2][3][4]. Its activity at Group III receptors is less potent, with an EC50 value of 60 µM at mGluR6[2][3][4]. The lack of comprehensive binding data makes a definitive statement on its specificity challenging. However, its potent dual agonism at Group I and II receptors indicates a degree of non-specificity between these two groups.
Experimental Protocols
Radioligand Binding Assay (General Protocol)
This protocol is a generalized procedure for determining the binding affinity of a compound to a specific receptor.
-
Membrane Preparation: Tissues or cells expressing the target mGluR subtype are homogenized in a cold buffer and centrifuged to pellet the membranes. The membrane pellet is washed and resuspended in an appropriate assay buffer.
-
Binding Reaction: The membrane preparation is incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]glutamate) and varying concentrations of the unlabeled test compound (L-Cysteinesulfinic Acid or (1S,3R)-ACPD).
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand while allowing the unbound radioligand to pass through.
-
Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of the test compound that inhibits 50% of specific binding) is determined by non-linear regression analysis of the competition binding curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Phosphoinositide (PI) Turnover Assay (General Protocol)
This functional assay is commonly used to measure the activation of Gq-coupled receptors, such as Group I mGluRs.
-
Cell Culture and Labeling: Cells expressing the target Group I mGluR subtype are cultured and incubated with myo-[3H]inositol to label the cellular phosphoinositide pools.
-
Agonist Stimulation: The cells are washed to remove unincorporated [3H]inositol and then stimulated with varying concentrations of the agonist (L-Cysteinesulfinic Acid or (1S,3R)-ACPD) in the presence of LiCl (which inhibits inositol (B14025) monophosphatase, leading to the accumulation of inositol phosphates).
-
Extraction of Inositol Phosphates: The stimulation is terminated, and the cells are lysed. The inositol phosphates are extracted from the cell lysate.
-
Separation and Quantification: The different inositol phosphate (B84403) species are separated using anion-exchange chromatography. The amount of radioactivity in each fraction is determined by scintillation counting.
-
Data Analysis: The total accumulation of [3H]inositol phosphates is plotted against the agonist concentration. The EC50 value is determined by fitting the data to a sigmoidal dose-response curve using non-linear regression.
Visualizations
Caption: Simplified signaling pathway for Group I metabotropic glutamate receptors (mGluR1/5).
Caption: General experimental workflow for a radioligand receptor binding assay.
Caption: Logical relationship illustrating the agonist activity spectrum of L-CSA and (1S,3R)-ACPD.
References
- 1. rndsystems.com [rndsystems.com]
- 2. L-cysteine sulfinic acid as an endogenous agonist of a novel metabotropic receptor coupled to stimulation of phospholipase D activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quickly Visualize Protein-Ligand Interactions After Docking in SAMSON – SAMSON Blog [blog.samson-connect.net]
- 4. (1S,3R)-ACPD | Glutamate (Metabotropic) Group I Receptors | Tocris Bioscience [tocris.com]
- 5. Quantifying Agonist Activity at G Protein-coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of ligand-specific G protein-coupled receptor states and prediction of downstream efficacy via data-driven modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. 1S,3R-ACPD-sensitive (metabotropic) [3H]glutamate receptor binding in membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. L-cysteinesulfinic acid | C3H7NO4S | CID 1549098 - PubChem [pubchem.ncbi.nlm.nih.gov]
L-Cysteinesulfinic Acid: A Comparative Analysis of its Neuroprotective Efficacy in Preclinical Disease Models
For Immediate Release
This guide provides a comprehensive comparison of the neuroprotective effects of L-Cysteinesulfinic Acid (L-CSA) and its precursor, L-Cysteine, against other neuroprotective strategies in relevant disease models. The following analysis is intended for researchers, scientists, and professionals in drug development, offering an objective overview supported by experimental data to inform future research and therapeutic development.
Abstract
L-Cysteinesulfinic Acid (L-CSA), a key intermediate in cysteine metabolism, and its parent amino acid, L-Cysteine, have demonstrated significant neuroprotective properties across various preclinical models of neurological disorders. These compounds mitigate neuronal damage through a multifaceted mechanism involving the activation of endogenous antioxidant pathways, inhibition of apoptosis, and modulation of neurotrophic factor expression. This guide synthesizes the available data on the efficacy of L-CSA and L-Cysteine, comparing them with other potential neuroprotective agents and providing detailed experimental context for the findings.
Comparative Efficacy of L-Cysteine
L-Cysteine has been extensively studied for its neuroprotective role, primarily in models of subarachnoid hemorrhage (SAH) and hypoxia-ischemia (HI). Its therapeutic effects are largely attributed to its role as a substrate for the production of hydrogen sulfide (B99878) (H₂S), a gaseous signaling molecule with potent cytoprotective properties.
Table 1: Quantitative Comparison of Neuroprotective Effects in a Rat Model of Subarachnoid Hemorrhage
| Treatment Group | Neurological Score (Higher is better) | Brain Water Content (%) | Neuronal Apoptosis (TUNEL-positive cells) | Key Protein Expression Changes (vs. SAH) |
| Sham | Normal | ~78% | Minimal | Baseline |
| SAH | Decreased | Increased | Significantly Increased | - |
| SAH + L-Cysteine | Significantly Improved[1] | Significantly Reduced[1] | Significantly Reduced | ↑ CBS activity, ↑ H₂S production, ↓ Bax/Bcl-2 ratio, ↓ Cleaved Caspase-3, ↑ CREB, ↑ BDNF, ↑ Synaptophysin, ↓ PSD95[2][3] |
| SAH + L-Cysteine + AOAA (CBS Inhibitor) | Effects of L-Cysteine Abolished[2] | Effects of L-Cysteine Abolished[1] | Effects of L-Cysteine Abolished | Effects of L-Cysteine Abolished[2][3] |
Note: Aminooxyacetic acid (AOAA) is used as a mechanistic inhibitor to demonstrate the dependency of L-Cysteine's effects on the Cystathionine-β-synthase (CBS)/H₂S pathway, rather than as a comparative therapeutic.
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of L-Cysteine are mediated through a complex interplay of signaling pathways that collectively combat the pathological cascades initiated by neurological injury.
L-Cysteine/CBS/H₂S Neuroprotective Pathway
L-Cysteine serves as the primary substrate for the enzyme Cystathionine-β-synthase (CBS), leading to the production of hydrogen sulfide (H₂S).[2] H₂S, in turn, activates multiple downstream protective mechanisms.
Experimental Protocols
The following are summaries of the key experimental methodologies used to validate the neuroprotective effects of L-Cysteine.
Subarachnoid Hemorrhage (SAH) Rat Model
-
Induction: Male Wistar rats are subjected to SAH induction via injection of autologous arterial blood into the cisterna magna.[2]
-
Treatment: L-Cysteine is administered intracerebroventricularly 30 minutes post-SAH induction.[2]
-
Assessment:
-
Neurological Function: Evaluated at 48 hours post-SAH using a standardized scoring system.[1][2]
-
Brain Edema: Measured by calculating the brain water content at 48 hours.[1][2]
-
Histology: Brain tissue is stained with Hematoxylin and Eosin (H&E) to assess neuronal damage. TUNEL staining is used to quantify apoptotic cells.[2]
-
Western Blot and PCR: Used to measure the protein and mRNA expression levels of key signaling molecules in the prefrontal cortex.[2][3]
-
Experimental Workflow for Evaluating Neuroprotective Agents
The evaluation of neuroprotective candidates like L-Cysteine typically follows a standardized preclinical workflow.
References
- 1. Neuroprotective mechanism of L-cysteine after subarachnoid hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Neuroprotective Roles of l-Cysteine in Attenuating Early Brain Injury and Improving Synaptic Density via the CBS/H2S Pathway Following Subarachnoid Hemorrhage in Rats [frontiersin.org]
- 3. Neuroprotective Roles of l-Cysteine in Attenuating Early Brain Injury and Improving Synaptic Density via the CBS/H2S Pathway Following Subarachnoid Hemorrhage in Rats - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to L-Cysteinesulfinic Acid Monohydrate: A Head-to-Head Supplier Comparison
For researchers and professionals in drug development, the quality and consistency of reagents are paramount. L-Cysteinesulfinic Acid Monohydrate, a key intermediate in taurine (B1682933) biosynthesis and a notable agonist for metabotropic glutamate (B1630785) receptors (mGluRs), is no exception.[1][2][3] This guide provides an objective comparison of this compound from various suppliers, focusing on publicly available data to assist in making informed purchasing decisions.
Product Specification Overview
A summary of key quantitative data from prominent suppliers is presented below. It is important to note that this information is derived from publicly accessible Certificates of Analysis (CoA) and product pages, and may not represent the exact specifications of every lot. Researchers are encouraged to request lot-specific CoAs before purchase.
| Supplier | Purity | Analytical Method | Additional Data Provided | CAS Number | Molecular Weight |
| Sigma-Aldrich | ≥99%[4] | Not specified on product page | Optical Activity: [α]25/D +24°, c = 1 in 1 M HCl[4] | 207121-48-0[4][5] | 171.17[4][5] |
| MedChemExpress | 99.87% (for L-Cysteinesulfinic acid)[6] | HPLC[6] | ¹H NMR: Consistent with structure; MS: Consistent with structure[6] | 207121-48-0 | 171.17 |
| Cayman Chemical | 100% (for L-Cysteinesulfinic Acid (hydrate)) | TLC[7] | IR, MS, NMR: Conforms to structure; Melting Point: 110°C (dec.)[7] | 207121-48-0[7] | 171.2[7] |
| LGC Standards | 99.74%[8] | HPLC (ELSD)[8] | Water Content (Karl Fischer): 10.3%; Specific Rotation: +24.5° (c = 0.3, 1M HCl); NMR, MS, Elemental Analysis: Conforms to structure[8] | 207121-48-0[8] | 171.18 |
| Coompo Research Chemicals | ≥98%[9] | Not specified | None specified | 207121-48-0[9] | 171.18[9] |
| Santa Cruz Biotechnology | Not specified | Not specified | None specified | 207121-48-0[9] | 171.17[9] |
| APExBIO | High-purity | Not specified | None specified | Not specified | Not specified |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing experimental results. Below are standard protocols for assessing the quality and biological activity of this compound.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for determining the purity of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV or Evaporative Light Scattering Detector (ELSD).
-
Column: A C18 reverse-phase column (e.g., Waters Cortecs C18+, 2.1 x 100 mm, 1.6 µm) is a suitable choice.[10]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 0% to 50% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Detection: UV at 210 nm or ELSD.
-
Sample Preparation: Dissolve a known concentration of this compound in Mobile Phase A.
-
Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total peak area.
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the chemical structure of the compound.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterium oxide (D₂O).
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of D₂O.
-
Experiment: Acquire a ¹H NMR spectrum.
-
Analysis: The resulting spectrum should be consistent with the known chemical shifts and splitting patterns for this compound.
Biological Activity: Metabotropic Glutamate Receptor (mGluR) Agonist Assay
This protocol is based on the known activity of L-Cysteinesulfinic Acid as an agonist of mGluRs, particularly its ability to stimulate phospholipase D (PLD) activity.[1][2]
-
Cell Culture: Use a cell line expressing the mGluR of interest (e.g., rat hippocampal slices or a recombinant cell line).
-
Reagents: this compound, appropriate cell culture media, and a PLD activity assay kit.
-
Procedure:
-
Culture cells to the desired confluency.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water) and sterilize through a 0.22 µm filter.
-
Treat the cells with varying concentrations of this compound.
-
Incubate for a specified period.
-
Measure PLD activity according to the manufacturer's instructions for the assay kit.
-
-
Analysis: Plot the PLD activity against the concentration of this compound to determine the EC₅₀ value.
Visualizing Key Concepts
To further aid in understanding, the following diagrams illustrate a relevant signaling pathway, a typical experimental workflow, and the logic for supplier selection.
Caption: L-Cysteinesulfinic Acid signaling pathway via mGluR.
Caption: Experimental workflow for L-Cysteinesulfinic Acid analysis.
Caption: Logic for L-Cysteinesulfinic Acid supplier selection.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. L-cysteine sulfinic acid as an endogenous agonist of a novel metabotropic receptor coupled to stimulation of phospholipase D activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. L-Cysteinesulfinic acid | mGluR1a agonist | Hello Bio [hellobio.com]
- 4. L-半胱亚磺酸 一水合物 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound 99% | 207121-48-0 [sigmaaldrich.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. lgcstandards.com [lgcstandards.com]
- 9. scbt.com [scbt.com]
- 10. [PDF] Development of Analytical Method for Separation and Quantification of Cysteine Hydrochloride Monohydrate, Followed by Validation with Total Error Concept by Using Ultra Performance Liquid Chromatography with Pre-Column Derivatization | Semantic Scholar [semanticscholar.org]
Replicating Key Findings on L-Cysteinesulfinic Acid's Role in the Hippocampus: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of L-Cysteinesulfinic Acid's (L-CSA) performance with other alternatives in the hippocampus, supported by experimental data. It is designed to assist researchers in replicating and expanding upon key findings in the field.
Executive Summary
L-Cysteinesulfinic acid (L-CSA), a sulfur-containing excitatory amino acid, has been identified as a potential neurotransmitter in the central nervous system, with a notable presence and activity in the hippocampus.[1] Research indicates that L-CSA's actions are distinct from those of glutamate (B1630785), the primary excitatory neurotransmitter. L-CSA interacts with its own specific receptors, modulates unique signaling pathways, and elicits distinct physiological responses. This guide synthesizes key experimental findings, presents comparative data, and provides detailed methodologies to facilitate further investigation into the therapeutic potential of targeting L-CSA pathways.
Data Presentation: L-CSA vs. Other Excitatory Amino Acids
The following tables summarize the comparative effects of L-CSA and other excitatory amino acids on various neurochemical and physiological parameters in the hippocampus.
| Compound | Receptor Interaction | Second Messenger System | Antagonism |
| L-Cysteinesulfinic Acid (L-CSA) | Acts on a novel metabotropic receptor insensitive to glutamate.[2] Also interacts with receptors distinct from glutamate receptors that are linked to adenylate cyclase.[1] | Stimulates Phospholipase D (PLD) activity.[2] Increases cyclic AMP (cAMP) formation.[1][3] | The L-CSA-induced PLD response is not blocked by ionotropic glutamate receptor antagonists.[2] The cAMP response is markedly lowered by taurine (B1682933).[3] |
| L-Glutamate | Primary agonist for ionotropic (NMDA, AMPA) and metabotropic (mGluR) glutamate receptors.[2] | Activates various second messenger systems including phosphoinositide hydrolysis and modulation of cAMP, depending on the mGluR subtype.[2] | Effects are blocked by specific glutamate receptor antagonists (e.g., CPP for NMDA receptors).[4] |
| L-Aspartate | Agonist at NMDA receptors. | Can activate NMDA receptor-mediated signaling. | Effects are blocked by NMDA receptor antagonists. |
| L-Homocysteic Acid | Endogenous NMDA agonist.[4] | Activates NMDA receptor-mediated signaling. | Effects are blocked by NMDA receptor antagonists like CPP.[4] |
Signaling Pathways of L-Cysteinesulfinic Acid in the Hippocampus
L-CSA modulates at least two distinct signaling pathways in the hippocampus, setting it apart from other excitatory amino acids.
L-CSA and Phospholipase D Activation
L-CSA activates a novel metabotropic receptor that is insensitive to glutamate, leading to the stimulation of Phospholipase D (PLD). This pathway is not affected by ionotropic glutamate receptor antagonists.[2]
Caption: L-CSA signaling via a novel metabotropic receptor to activate PLD.
L-CSA and Cyclic AMP Formation
L-CSA also stimulates the formation of cyclic AMP (cAMP) in hippocampal slices. This effect is potently antagonized by taurine, suggesting a distinct regulatory mechanism compared to glutamate-induced signaling.[1][3]
Caption: L-CSA stimulates cAMP formation, a process inhibited by taurine.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure replicability.
Measurement of L-CSA in Brain Tissue via HPLC
This protocol is based on the method for simultaneous determination of CSA and cysteic acid (CA) using high-performance liquid chromatography (HPLC) with post-column derivatization.[5]
1. Tissue Preparation:
-
Euthanize the animal and rapidly dissect the hippocampus on a cold plate.
-
Homogenize the tissue in a suitable buffer (e.g., perchloric acid) to precipitate proteins.
-
Centrifuge the homogenate and collect the supernatant.
-
Neutralize the supernatant with a base (e.g., potassium carbonate).
-
Centrifuge again to remove the precipitate and filter the supernatant.
2. HPLC Analysis:
-
Column: A combination of a cation-exchange column for general amino acid separation and a strong-base anion-exchange column for specific separation of CSA and CA is used.[5]
-
Mobile Phase: Use appropriate buffers for gradient elution to achieve optimal separation.
-
Post-Column Derivatization: After separation, the eluent is mixed with a solution of o-phthalaldehyde (B127526) (OPA) and 2-mercaptoethanol (B42355) to form fluorescent derivatives of the amino acids.[5]
-
Detection: A fluorescence detector is used to quantify the derivatized amino acids. The peak area for CSA is linear between 20 pmol and 5 nmol.[5]
3. Data Analysis:
-
Generate a standard curve using known concentrations of CSA.
-
Quantify the amount of CSA in the tissue samples by comparing their peak areas to the standard curve.
Measurement of Cyclic AMP Formation in Hippocampal Slices
This protocol is adapted from studies examining the effect of L-CSA on cAMP levels in guinea pig hippocampal slices.[3]
1. Slice Preparation:
-
Isolate the hippocampus from a guinea pig brain in ice-cold artificial cerebrospinal fluid (aCSF).
-
Prepare transverse slices (e.g., 400 µm thick) using a vibratome.
-
Pre-incubate the slices in oxygenated aCSF at 37°C for a specified period (e.g., 60 minutes).
2. Experimental Incubation:
-
Transfer the slices to vials containing fresh, oxygenated aCSF.
-
Add the test compounds (e.g., L-CSA at 1-10 mM, taurine at 0.1-30 mM, glutamate, aspartate) and incubate for a defined time (e.g., 10 minutes) at 37°C.[3]
-
Terminate the incubation by adding a reagent to inactivate phosphodiesterases and preserve cAMP levels (e.g., boiling or adding acid).
3. cAMP Assay:
-
Homogenize the slices.
-
Centrifuge the homogenate and collect the supernatant.
-
Measure the cAMP concentration in the supernatant using a commercially available cAMP assay kit (e.g., radioimmunoassay or enzyme-linked immunosorbent assay).
4. Data Analysis:
-
Normalize cAMP levels to the protein content of the slices.
-
Compare the cAMP levels in treated slices to control slices to determine the effect of the test compounds.
Experimental Workflow for Investigating L-CSA Neurotransmitter Properties
The following diagram outlines a general workflow for characterizing the neurotransmitter-like properties of L-CSA in the hippocampus.
Caption: A logical workflow for investigating L-CSA's role in the hippocampus.
References
- 1. Neurochemical characterization of cysteine sulfinic acid, an excitatory amino acid, in hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. L-cysteine sulfinic acid as an endogenous agonist of a novel metabotropic receptor coupled to stimulation of phospholipase D activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cysteine sulfinic acid in the central nervous system: antagonistic effect of taurine on cysteine sulfinic acid-stimulated formation of cyclic AMP in guinea pig hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. L-homocysteic acid mediates synaptic excitation at NMDA receptors in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of cysteine sulfinic acid and cysteic acid in rat brain by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
L-Cysteinesulfinic Acid: A Novel Agonist for Glutamate-Insensitive Receptors
For Immediate Release
New research reveals that L-Cysteinesulfinic Acid (L-CSA), a known neuromodulator, activates a novel metabotropic receptor that is insensitive to glutamate (B1630785), the primary excitatory neurotransmitter in the central nervous system. This discovery challenges the long-held assumption that all excitatory amino acids act on the same families of glutamate-sensitive receptors and opens new avenues for targeted therapeutic development in neuroscience.
A study conducted in adult rat hippocampus has identified a unique receptor population that is potently stimulated by L-CSA, leading to the activation of the phospholipase D (PLD) signaling pathway.[1] Notably, this receptor does not respond to other endogenous excitatory amino acids such as L-glutamate, L-aspartate, and L-homocysteic acid.[1] This finding suggests the existence of a distinct receptor system for which L-CSA is the primary endogenous agonist.
Comparative Analysis of Receptor Activation
The following data summarizes the differential activation of the novel L-CSA receptor compared to the lack of response from glutamate and other related compounds.
| Compound | Concentration | Phospholipase D (PLD) Activity |
| L-Cysteinesulfinic Acid (L-CSA) | 1 mM | Significant Increase |
| L-Glutamate | 1 mM | No Effect |
| L-Aspartate | 1 mM | No Effect |
| L-Homocysteic Acid (L-HCA) | 1 mM | No Effect |
| Data sourced from Boss et al.[1][2] |
Furthermore, the pharmacological profile of this novel receptor distinguishes it from previously characterized metabotropic glutamate receptors (mGluRs). While L-CSA is a known agonist at several mGluR subtypes, its action on the newly identified receptor is not blocked by (RS)-alpha-methyl-4-carboxyphenylglycine, a broad-spectrum mGluR antagonist.[1] This indicates a unique pharmacological identity for the L-CSA-activated, glutamate-insensitive receptor.
| Receptor Target | L-Cysteinesulfinic Acid (L-CSA) Agonist Potency (pEC50) |
| Novel PLD-coupled Receptor | EC50 ≈ 500 µM |
| mGluR1 | 3.92 |
| mGluR5 | 4.6 |
| mGluR2 | 3.9 |
| mGluR4 | 2.7 |
| mGluR6 | 4.0 |
| mGluR8 | 3.94 |
| pEC50 values for mGluRs sourced from MedChemExpress.[2] EC50 for the novel PLD-coupled receptor is an approximation based on reported dose-response data.[2] |
Signaling Pathway and Experimental Workflow
The activation of the novel receptor by L-CSA initiates a distinct intracellular signaling cascade through the activation of phospholipase D.
Caption: L-CSA signaling pathway at the glutamate-insensitive receptor.
The experimental validation of this pathway was achieved through a robust phospholipase D activity assay.
Caption: Experimental workflow for measuring PLD activity.
Experimental Protocols
Phospholipase D (PLD) Activity Assay in Rat Hippocampal Slices
This protocol is a generalized representation based on standard methods for measuring PLD activity in tissue preparations.
-
Tissue Preparation: Adult rat hippocampi are dissected and sliced into 400 µm sections using a McIlwain tissue chopper. Slices are then pre-incubated in oxygenated Krebs-Ringer bicarbonate buffer for a specified period to allow for stabilization.
-
Agonist/Antagonist Incubation: Hippocampal slices are incubated in the presence of the test compounds (e.g., L-CSA, glutamate, specific antagonists) for a predetermined duration.
-
PLD Activity Measurement:
-
The PLD reaction is often initiated by the addition of a radiolabeled precursor, such as [³H]palmitic acid or [¹⁴C]arachidonic acid, which becomes incorporated into membrane phospholipids.
-
Alternatively, the transphosphatidylation reaction can be utilized, where a primary alcohol (e.g., 1-butanol) is added to the incubation medium. PLD will then catalyze the formation of a phosphatidylalcohol (e.g., phosphatidylbutanol) at the expense of phosphatidic acid. This product is unique to PLD activity.
-
-
Lipid Extraction: The incubation is terminated, and total lipids are extracted from the tissue slices using a chloroform/methanol/water mixture.
-
Chromatographic Separation: The extracted lipids are separated using thin-layer chromatography (TLC) to isolate the product of PLD activity (phosphatidic acid or phosphatidylbutanol).
-
Quantification: The amount of radiolabeled product is quantified using liquid scintillation counting or autoradiography. The results are typically expressed as a percentage of total lipid radioactivity.
Conclusion
The identification of a glutamate-insensitive receptor activated by L-Cysteinesulfinic Acid marks a significant advancement in our understanding of excitatory amino acid signaling in the brain. This novel receptor and its associated phospholipase D pathway present a promising new target for the development of therapeutics aimed at modulating neuronal activity with greater specificity and potentially fewer side effects than current glutamate-targeted drugs. Further research into the distribution, physiological roles, and clinical relevance of this receptor is warranted.
References
A Comparative Metabolomic Guide: L-Cysteine vs. L-Cysteinesulfinic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolomic profiles and functional roles of L-Cysteine and its oxidized metabolite, L-Cysteinesulfinic Acid. The information presented is supported by experimental data to facilitate a comprehensive understanding of their distinct and overlapping functions in cellular metabolism and signaling.
Introduction
L-Cysteine is a sulfur-containing, semi-essential amino acid central to numerous biological processes, including protein synthesis, detoxification, and the maintenance of cellular redox homeostasis through its role as a precursor to the major antioxidant glutathione (B108866) (GSH).[1] Its oxidation product, L-Cysteinesulfinic Acid (also known as 3-sulfino-L-alanine), is not just an intermediate in the catabolism of L-Cysteine to taurine (B1682933) but is also emerging as a signaling molecule in its own right, particularly in the nervous system.[2][3][4] Understanding the comparative metabolomics of these two molecules is crucial for elucidating their roles in health and disease, and for identifying potential therapeutic targets.
Data Presentation: Quantitative Comparison
The following tables summarize available quantitative data comparing L-Cysteine and L-Cysteinesulfinic Acid in different biological contexts.
Table 1: Comparative Levels in a Disease State Model
A high-resolution metabolomics study on patients at risk for acute myocardial infarction (AMI) revealed significant alterations in the serum levels of both L-Cysteine and L-Cysteinesulfinic Acid compared to healthy controls.
| Metabolite | Fold Change in AMI Risk Group | P-value | Conclusion |
| L-Cysteine | Downregulated | < 0.05 | Lower levels may indicate increased oxidative stress or altered metabolism in individuals at high risk for AMI. |
| L-Cysteinesulfinic Acid | Downregulated | < 0.05 | The concurrent downregulation suggests a potential dysregulation in the cysteine oxidation pathway associated with AMI risk. |
Data adapted from a high-resolution metabolomics study on acute myocardial infarction risk.
Table 2: Estimated Abundance as a Post-Translational Modification
Recent proteomic studies have provided estimates of the prevalence of cysteine sulfinylation as a post-translational modification on proteins.
| Cysteine Modification | Estimated Percentage of Accessible Cysteines in the Human Proteome | Significance |
| Cysteine Sulfinic Acid (Cys-SO₂H) | ~5% | This significant abundance suggests that the formation of cysteine sulfinic acid on proteins is not a rare event and likely plays a regulatory role in cellular processes.[5] |
Data from proteomic and computational studies.[5]
Metabolic Pathways
L-Cysteine and L-Cysteinesulfinic Acid are key nodes in sulfur-containing amino acid metabolism. The primary metabolic fate of L-Cysteine is its oxidation to L-Cysteinesulfinic Acid, a reaction catalyzed by the enzyme cysteine dioxygenase.[4] L-Cysteinesulfinic Acid is then further metabolized to hypotaurine (B1206854) and subsequently to taurine.[4]
Experimental Workflow for Metabolomic Analysis
The following diagram outlines a typical workflow for the comparative quantification of L-Cysteine and L-Cysteinesulfinic Acid in biological samples.
Caption: A generalized workflow for the metabolomic analysis of L-Cysteine and L-Cysteinesulfinic Acid.
Signaling Pathways
L-Cysteine and L-Cysteinesulfinic Acid participate in distinct signaling pathways, reflecting their different chemical properties and biological roles.
L-Cysteine and Redox Signaling
L-Cysteine is a cornerstone of cellular redox signaling, primarily through its role as the rate-limiting precursor for the synthesis of glutathione (GSH). The ratio of reduced to oxidized glutathione (GSH/GSSG) is a key indicator of cellular redox status and plays a critical role in protecting cells from oxidative damage. Cysteine residues in proteins can also undergo various reversible oxidative modifications, acting as "redox switches" that regulate protein function in response to changes in the cellular redox environment.[6]
Caption: L-Cysteine's central role in redox signaling through glutathione synthesis and protein redox modifications.
L-Cysteinesulfinic Acid and Neurotransmission
L-Cysteinesulfinic Acid has been identified as an endogenous agonist for a novel metabotropic receptor in the brain, distinct from glutamate (B1630785) receptors.[2] Activation of this receptor is coupled to the stimulation of phospholipase D (PLD) activity, initiating a downstream signaling cascade.[2]
Caption: The signaling pathway of L-Cysteinesulfinic Acid as a neurotransmitter via a novel metabotropic receptor and phospholipase D.
Experimental Protocols
Accurate quantification of L-Cysteine and L-Cysteinesulfinic Acid requires careful sample handling to prevent artefactual oxidation and a sensitive analytical method.
Protocol: Quantification of L-Cysteine and L-Cysteinesulfinic Acid in Plasma by LC-MS/MS
1. Sample Preparation
-
Materials:
-
Plasma samples collected with EDTA as an anticoagulant.
-
N-Ethylmaleimide (NEM) solution (10 mg/mL in water) to block free thiol groups and prevent auto-oxidation of L-Cysteine.
-
Internal Standard (IS) solution: Stable isotope-labeled L-Cysteine (e.g., L-Cysteine-d3) and L-Cysteinesulfinic Acid (e.g., L-Cysteinesulfinic Acid-¹³C₃) in water.
-
Ice-cold acetonitrile with 0.1% formic acid for protein precipitation.
-
-
Procedure:
-
To 100 µL of plasma, immediately add 10 µL of NEM solution. Vortex briefly.
-
Add 10 µL of the internal standard solution.
-
Add 300 µL of ice-cold acetonitrile with 0.1% formic acid.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
2. LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column or a mixed-mode column suitable for polar analytes.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate L-Cysteine and L-Cysteinesulfinic Acid from other matrix components.
-
Flow Rate: Typically 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
L-Cysteine (NEM-adduct): Optimize the precursor and product ions for the NEM-derivatized L-Cysteine.
-
L-Cysteinesulfinic Acid: Optimize the precursor and product ions (e.g., m/z 154 -> 90).
-
Internal Standards: Monitor the corresponding transitions for the stable isotope-labeled standards.
-
-
3. Data Analysis
-
Integrate the peak areas for the analyte and internal standard MRM transitions.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve using known concentrations of standards.
-
Determine the concentration of L-Cysteine and L-Cysteinesulfinic Acid in the samples by interpolating their peak area ratios on the calibration curve.
Conclusion
L-Cysteine and L-Cysteinesulfinic Acid, while metabolically linked, exhibit distinct and vital roles in cellular function. L-Cysteine is fundamental to protein structure and cellular redox balance, acting as a key antioxidant precursor. In contrast, L-Cysteinesulfinic Acid, traditionally viewed as a mere catabolic intermediate, is now recognized as a specific signaling molecule in the nervous system. The comparative analysis of their metabolomic profiles and signaling pathways is essential for a deeper understanding of sulfur amino acid metabolism and its implications in various pathological conditions, including cardiovascular and neurodegenerative diseases. The methodologies and data presented in this guide offer a framework for researchers to further explore the intricate biology of these two important metabolites.
References
- 1. mdpi.com [mdpi.com]
- 2. Phospholipase D Signaling Pathways and Phosphatidic Acid as Therapeutic Targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Cysteine sulfinic acid - Wikipedia [en.wikipedia.org]
- 5. Phospholipase D signaling: orchestration by PIP2 and small GTPases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cysteines as Redox Molecular Switches and Targets of Disease - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of L-Cysteinesulfinic Acid-Induced PLD Activation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods and reagents used to validate the specificity of L-Cysteinesulfinic Acid (L-CSA)-induced Phospholipase D (PLD) activation. L-CSA, an endogenous excitatory amino acid, has been identified as an agonist for a novel metabotropic receptor coupled to PLD.[1] Distinguishing this signaling pathway from other excitatory pathways, particularly those mediated by glutamate (B1630785), is crucial for accurate research and targeted drug development. This guide presents experimental data, detailed protocols, and visual workflows to aid in designing robust validation studies.
Unraveling the L-CSA Signaling Pathway
L-CSA initiates a distinct signaling cascade by activating a specific G-protein coupled receptor, which in turn stimulates PLD activity. PLD then hydrolyzes phosphatidylcholine (PC) into phosphatidic acid (PA) and choline. PA acts as a crucial second messenger, modulating various downstream cellular processes. The specificity of this pathway lies in the unique receptor that is preferentially activated by L-CSA and not by other endogenous excitatory amino acids like L-glutamate, L-aspartate, or L-homocysteic acid.[1]
Comparative Analysis of Pharmacological Agents for Specificity Validation
To confirm that PLD activation is specifically induced by L-CSA acting on its unique receptor, a panel of antagonists and inhibitors targeting related pathways should be employed. The following tables summarize the expected outcomes and provide a framework for comparison.
Table 1: Comparison of Antagonists for the L-CSA Receptor and Related Glutamate Receptors
| Antagonist | Target Receptor(s) | Expected Effect on L-CSA-induced PLD Activation | Rationale for Use |
| PCCG-13 | PLD-coupled mGluR | Inhibition | A selective antagonist that has been shown to block the effects of L-CSA, suggesting it targets the L-CSA receptor or a closely related one.[1] |
| (RS)-α-Methyl-4-carboxyphenylglycine (MCPG) | Broad-spectrum mGluR antagonist | No significant inhibition | Demonstrates that the L-CSA receptor is pharmacologically distinct from common metabotropic glutamate receptors.[1] |
| Ionotropic Glutamate Receptor Antagonists (e.g., AP5, CNQX) | NMDA and AMPA/Kainate receptors | No inhibition | Rules out the involvement of ionotropic glutamate receptors in the L-CSA-induced PLD signaling pathway.[1] |
Table 2: Comparison of Downstream Signaling Inhibitors
| Inhibitor | Target Enzyme | Expected Effect on L-CSA-induced PLD Activation | Rationale for Use |
| PLD1/PLD2 Inhibitors (e.g., VU0359595, FIPI) | Phospholipase D1 and D2 | Inhibition | Directly targets the enzyme responsible for producing the signaling molecule PA, confirming that the measured response is indeed PLD-dependent. |
| Primary Alcohols (e.g., 1-butanol) | PLD (via transphosphatidylation) | Inhibition of PA formation; formation of phosphatidylbutanol | A classic method to confirm PLD activity. The production of a phosphatidylalcohol at the expense of PA is a specific hallmark of PLD activity. |
Experimental Protocols for Validating Specificity
To obtain reliable and reproducible data, standardized experimental protocols are essential. The following outlines a general workflow for assessing the specificity of L-CSA-induced PLD activation.
Detailed Methodology: PLD Activity Assay
This protocol provides a standard method for measuring PLD activity in a cellular context.
-
Cell Culture and Preparation:
-
Culture cells of interest (e.g., primary hippocampal neurons or slices) to an appropriate confluency.
-
For labeling, incubate cells with a radioactive lipid precursor, such as [³H]myristic acid or [³H]palmitic acid, in serum-free media for several hours to overnight to allow for incorporation into the cellular phospholipid pool.
-
-
Pharmacological Treatment:
-
Wash the cells to remove unincorporated label.
-
Pre-incubate the cells with the desired antagonist or inhibitor (from Tables 1 and 2) at various concentrations for a sufficient period (e.g., 15-30 minutes) to ensure target engagement. Include a vehicle-only control group.
-
To measure transphosphatidylation, add a primary alcohol (e.g., 1% 1-butanol) during this pre-incubation step.
-
Stimulate the cells with L-Cysteinesulfinic Acid (L-CSA) at a predetermined optimal concentration (e.g., in the micromolar to millimolar range) for a specific time course (e.g., 5-30 minutes).
-
-
Lipid Extraction:
-
Terminate the reaction by aspirating the media and adding ice-cold methanol.
-
Scrape the cells and collect the cell suspension.
-
Perform a Bligh and Dyer lipid extraction by adding chloroform (B151607) and an acidic solution (e.g., 0.1 M HCl) to the cell suspension, followed by vortexing and centrifugation to separate the organic and aqueous phases.
-
-
Phospholipid Separation and Quantification:
-
Collect the lower organic phase containing the lipids.
-
Spot the lipid extract onto a thin-layer chromatography (TLC) plate.
-
Develop the TLC plate using a suitable solvent system (e.g., chloroform/methanol/acetic acid) to separate the different phospholipid species.
-
Identify the bands corresponding to phosphatidic acid (PA) and, if applicable, phosphatidylbutanol (PBut) by co-spotting with known standards.
-
Scrape the identified bands and quantify the radioactivity using liquid scintillation counting.
-
-
Data Analysis:
-
Express PLD activity as the percentage of total lipid radioactivity found in the PA (or PBut) band.
-
Compare the PLD activity in the presence of various antagonists and inhibitors to the L-CSA-stimulated control group.
-
Calculate IC50 values for inhibitors where a dose-dependent inhibition is observed.
-
Logical Framework for Specificity Validation
The validation of L-CSA-induced PLD activation specificity follows a logical progression of experiments designed to systematically eliminate alternative pathways.
References
Distinguishing the Effects of L-Cysteinesulfinic Acid and its Metabolites: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the biological effects of L-Cysteinesulfinic Acid (CSA) and its primary metabolites—cysteine, hypotaurine (B1206854), and taurine (B1682933). Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to delineate the distinct pharmacological and physiological profiles of these related sulfur-containing amino acids. The information is presented through structured data tables, detailed experimental protocols, and signaling pathway diagrams to facilitate a clear understanding of their differential activities.
Introduction
L-cysteinesulfinic acid (CSA) is a key intermediate in the metabolic pathway that converts cysteine to taurine. While structurally related, CSA and its metabolites exhibit distinct biological activities, ranging from neurotransmission to antioxidant defense. Understanding these differences is crucial for elucidating their specific roles in health and disease and for the development of targeted therapeutic strategies. This guide aims to provide an objective comparison based on available experimental evidence.
Metabolic Pathway Overview
The conversion of cysteine to taurine involves a series of enzymatic steps, with CSA and hypotaurine as key intermediates. Cysteine is first oxidized to CSA by the enzyme cysteine dioxygenase. Subsequently, CSA is decarboxylated to hypotaurine by sulfinoalanine decarboxylase. Finally, hypotaurine is oxidized to taurine by hypotaurine dehydrogenase.[1]
References
Independent Verification of L-Cysteinesulfinic Acid Binding: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding characteristics of L-Cysteinesulfinic Acid (L-CSA) with its primary biological targets, the metabotropic glutamate (B1630785) receptors (mGluRs). Due to the limited availability of direct kinetic data (association and dissociation rates) for L-CSA in publicly accessible literature, this comparison focuses on binding affinity and potency. We present available data for L-CSA alongside other well-established mGluR agonists to offer a comprehensive overview for researchers in neuroscience and pharmacology. Furthermore, this guide details the experimental protocols that can be employed to independently verify and expand upon the existing data, particularly in determining the binding kinetics.
Comparative Analysis of Ligand Binding to Metabotropic Glutamate Receptors
The following tables summarize the available binding affinity (Kᵢ) and potency (EC₅₀/pEC₅₀) data for L-Cysteinesulfinic Acid and a selection of alternative mGluR agonists. It is important to note that a direct comparison of binding kinetics requires the determination of association (kₐ) and dissociation (kₑ) rates, which are not currently available for L-CSA.
| Ligand | Receptor Subtype | Binding Affinity (Kᵢ) (nM) | Potency (EC₅₀/pEC₅₀) |
| L-Cysteinesulfinic Acid | mGluR1α | 3,510[1] | pEC₅₀: 3.92[2][3] |
| mGluR1 | EC₅₀: 120 µM[1] | ||
| mGluR2 | pEC₅₀: 3.9[2][3] / EC₅₀: 100 µM[1] | ||
| mGluR4 | pEC₅₀: 2.7[2][3] / EC₅₀: 2,000 µM[1] | ||
| mGluR5 | pEC₅₀: 4.6[2][3] / EC₅₀: 30 µM[1] | ||
| mGluR6 | pEC₅₀: 4.0[2][3] / EC₅₀: 100 µM[1] | ||
| mGluR8 | pEC₅₀: 3.94[2][3] / EC₅₀: 110 µM[1] | ||
| L-Glutamate | mGluR3 | Kᵢ: 0.04 µM (High affinity), 10 µM (Low affinity)[4] | |
| Quisqualic Acid | mGluR1a | Kₑ: 0.091 µM[5] | IC₅₀: 0.056 µM[5] |
| mGluR3 | |||
| DCG-IV | Group II mGluRs | EC₅₀: 0.21 µM[6] | |
| ACPD | mGluR1 | EC₅₀: 15 µM[7] | |
| mGluR2 | EC₅₀: 2 µM[7] | ||
| mGluR5 | EC₅₀: 23 µM[7] | ||
| mGluR4 | EC₅₀: ~800 µM[7] |
Signaling Pathways of L-Cysteinesulfinic Acid
L-Cysteinesulfinic Acid, upon binding to metabotropic glutamate receptors, can initiate several downstream signaling cascades. One notable pathway involves the activation of Phospholipase D (PLD). L-CSA has been identified as an endogenous agonist for a metabotropic receptor coupled to the stimulation of PLD activity[2][8]. This signaling is distinct from the pathways activated by glutamate at other mGluR subtypes[8].
L-CSA mediated activation of the Phospholipase D pathway.
Experimental Protocols for Binding Kinetics Verification
To obtain the currently unavailable kinetic data (kₐ and kₑ) for L-Cysteinesulfinic Acid, several biophysical techniques can be employed. Below are detailed methodologies for three standard, label-free approaches.
General Experimental Workflow
The following diagram illustrates a generalized workflow for determining the binding kinetics of a ligand to its receptor.
A generalized workflow for kinetic analysis.
Surface Plasmon Resonance (SPR)
SPR measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand, allowing for real-time monitoring of binding events.
a. Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization buffers (e.g., sodium acetate (B1210297) at various pH values)
-
Running buffer (e.g., HBS-EP+)
-
Purified, recombinant mGluR protein (ligand)
-
L-Cysteinesulfinic Acid and other agonists (analytes)
-
Regeneration solution (e.g., glycine-HCl)
b. Method:
-
Ligand Immobilization: Covalently immobilize the purified mGluR protein onto the sensor chip surface using amine coupling chemistry. Aim for a low immobilization density to minimize mass transport limitations.
-
Analyte Preparation: Prepare a series of concentrations of L-CSA and other agonists in running buffer. A concentration range spanning at least 10-fold below and above the expected Kₑ is recommended.
-
Binding Analysis:
-
Inject the different concentrations of the analyte over the immobilized receptor surface at a constant flow rate.
-
Monitor the association phase in real-time.
-
After the association phase, switch to running buffer alone to monitor the dissociation phase.
-
-
Regeneration: After each binding cycle, inject the regeneration solution to remove the bound analyte and prepare the surface for the next injection.
-
Data Analysis:
-
Subtract the response from a reference flow cell (without immobilized receptor) to correct for bulk refractive index changes.
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ) and the dissociation rate constant (kₑ).
-
Calculate the equilibrium dissociation constant (Kₑ) from the ratio of the rate constants (Kₑ = kₑ/kₐ).
-
Bio-Layer Interferometry (BLI)
BLI is an optical analytical technique that measures the interference pattern of white light reflected from two surfaces: a layer of immobilized protein on a biosensor tip and an internal reference layer.
a. Materials:
-
BLI instrument (e.g., Octet)
-
Biosensors (e.g., Streptavidin-coated for biotinylated proteins)
-
96-well microplate
-
Assay buffer (e.g., PBS with 0.02% Tween-20)
-
Biotinylated, purified mGluR protein (ligand)
-
L-Cysteinesulfinic Acid and other agonists (analytes)
b. Method:
-
Biosensor Hydration: Hydrate the biosensors in assay buffer for at least 10 minutes.
-
Ligand Immobilization: Dip the hydrated biosensors into wells containing the biotinylated mGluR protein to allow for immobilization onto the streptavidin-coated surface.
-
Baseline Establishment: Move the biosensors to wells containing assay buffer to establish a stable baseline.
-
Association: Transfer the biosensors to wells containing various concentrations of the analyte (L-CSA or other agonists) and record the association phase.
-
Dissociation: Move the biosensors back to wells with assay buffer to monitor the dissociation of the analyte.
-
Data Analysis: Similar to SPR, fit the association and dissociation curves to a kinetic model to determine kₐ, kₑ, and Kₑ.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon binding of a ligand to a macromolecule, allowing for the determination of binding affinity, stoichiometry, and enthalpy.
a. Materials:
-
Isothermal titration calorimeter
-
Purified, concentrated mGluR protein solution
-
Concentrated solution of L-Cysteinesulfinic Acid or other agonists
-
Dialysis buffer
b. Method:
-
Sample Preparation:
-
Dialyze the purified mGluR protein against the final assay buffer to ensure a perfect buffer match.
-
Dissolve the ligand in the same dialysis buffer.
-
Thoroughly degas both the protein and ligand solutions.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell of the calorimeter.
-
Load the ligand solution into the injection syringe.
-
Perform a series of small, sequential injections of the ligand into the protein solution while maintaining a constant temperature.
-
Measure the heat released or absorbed after each injection.
-
-
Data Analysis:
-
Integrate the heat pulses from each injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (Kₐ, from which Kₑ can be calculated), stoichiometry (n), and enthalpy of binding (ΔH). While ITC is primarily used for determining thermodynamics, kinetic information can be extracted under certain conditions with specialized analysis software.
-
Conclusion
While L-Cysteinesulfinic Acid is a known agonist at multiple metabotropic glutamate receptors, a comprehensive understanding of its binding dynamics is currently limited by the absence of published kinetic data. The affinity and potency data presented here provide a valuable starting point for comparison with other mGluR agonists. The detailed experimental protocols outlined in this guide offer a clear path for researchers to independently determine the association and dissociation rates of L-CSA, which will be crucial for a more complete characterization of its pharmacological profile and its role in neurotransmission and neuromodulation. The application of techniques such as SPR, BLI, and ITC will undoubtedly provide the much-needed kinetic insights to advance our understanding of this endogenous neuromodulator.
References
- 1. L-Cysteinesulfinic Acid (hydrate) - Biochemicals - CAT N°: 29597 [bertin-bioreagent.com]
- 2. L-cysteine sulfinic acid as an endogenous agonist of a novel metabotropic receptor coupled to stimulation of phospholipase D activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Low affinity binding to glutamate receptor sites correlates with depolarizing responses induced by glutamate and quisqualate in striatal synaptoneurosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Signaling Specificity and Kinetics of the Human Metabotropic Glutamate Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological characterization of metabotropic glutamate receptor-mediated high-affinity GTPase activity in rat cerebral cortical membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of allosteric modulation: Exploring the binding kinetics of glutamate and other orthosteric ligands of the metabotropic glutamate receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Critical Review of L-Cysteinesulfinic Acid as a Neurotransmitter: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a critical evaluation of the evidence supporting L-Cysteinesulfinic Acid (L-CSA) as a neurotransmitter in the central nervous system (CNS). By comparing its neurochemical and physiological properties against the established excitatory neurotransmitter, L-Glutamate, this document aims to offer an objective perspective for researchers in neuroscience and pharmacology.
Foundational Criteria for Neurotransmitter Classification
To be classified as a neurotransmitter, a molecule must satisfy a set of rigorous criteria. L-CSA's candidacy is evaluated against these benchmarks:
-
Synthesis and Storage: The substance must be synthesized and stored within the presynaptic neuron.
-
Release: It must be released from the presynaptic terminal in a calcium-dependent manner following depolarization.
-
Postsynaptic Receptors: The substance must bind to specific receptors on the postsynaptic membrane, eliciting a physiological response.
-
Mimicry of Action: Exogenous application of the substance should replicate the effects of presynaptic stimulation.
-
Mechanism of Inactivation: A specific mechanism must exist to terminate its synaptic action, such as enzymatic degradation or reuptake.
Comparative Analysis: L-CSA vs. L-Glutamate
The evidence for L-CSA as a neurotransmitter is strongest when viewed in parallel with L-Glutamate, the primary excitatory neurotransmitter in the CNS.
Presence, Synthesis, and Storage
L-CSA is an endogenous sulfur-containing amino acid present in the CNS.[1] It is synthesized from L-cysteine via the enzyme Cysteine Dioxygenase (CDO).[2][3] Studies have confirmed that CDO protein and its corresponding mRNA are localized within neurons across various brain regions, including the hippocampus and cerebellum.[4] This neuronal localization of its synthesizing enzyme is a key piece of evidence supporting its role in neurotransmission.[4][5] However, its concentration in the brain is considerably lower than that of glutamate (B1630785).
Synaptic Release
A critical criterion for a neurotransmitter is its release in a regulated, activity-dependent manner.[6][7] Research using brain slices and synaptosomes (isolated nerve terminals) has shown that L-CSA can be released upon depolarization in a process that is dependent on the influx of extracellular calcium (Ca2+).[1] This mirrors the fundamental mechanism of vesicular release for classical neurotransmitters like glutamate.[8][9]
Postsynaptic Effects and Receptor Interactions
L-CSA exerts an excitatory effect on neurons, similar to glutamate.[10] Its actions are primarily mediated through interaction with excitatory amino acid (EAA) receptors, including both ionotropic and metabotropic glutamate receptors (mGluRs).[10][11] Some studies suggest that L-CSA can act as a potent agonist at several mGluR subtypes.[12]
However, a point of critical distinction arises here. While L-CSA activates glutamate receptors, its affinity and potency are generally lower than glutamate for many of these sites. Intriguingly, evidence also points to the existence of specific, high-affinity binding sites for L-CSA (or its analogue, cysteic acid) that may be distinct from glutamate receptors.[1][13] One study identified a novel metabotropic receptor in the rat hippocampus that is activated by L-CSA but is insensitive to glutamate, suggesting a unique signaling pathway coupled to phospholipase D.[11] This finding, if substantiated, would strongly support L-CSA's role as a distinct neurotransmitter and not merely a low-potency glutamate analogue.
Inactivation and Removal
The synaptic action of L-CSA is terminated by a high-affinity uptake system.[14] This transport mechanism is sodium-dependent and serves to clear L-CSA from the synaptic cleft, a process analogous to the reuptake of glutamate by excitatory amino acid transporters (EAATs).[14] Studies have characterized both high-affinity (Km ≈ 27.2 µM) and low-affinity transport systems for L-CSA.[14]
Quantitative Data Comparison
The following table summarizes key quantitative parameters for L-CSA and L-Glutamate, providing a basis for direct comparison.
| Parameter | L-Cysteinesulfinic Acid (L-CSA) | L-Glutamate |
| Primary Synthesizing Enzyme | Cysteine Dioxygenase (CDO)[2] | Glutaminase, Aspartate Aminotransferase |
| Receptor Types | Ionotropic & Metabotropic Glutamate Receptors; Putative specific L-CSA receptors[11][12] | Ionotropic (NMDA, AMPA, Kainate) & Metabotropic (mGluRs) |
| Receptor Binding Affinity | Generally lower than glutamate at glutamate receptors. High affinity for putative specific sites (Kd ≈ 474 nM for cysteic acid)[13]. Potent inhibitor of kynurenic acid production (IC50 ≈ 20 µM for KAT-II)[15][16]. | High affinity for its cognate receptors (e.g., low nM to low µM range). |
| Postsynaptic Effect | Excitatory[10] | Excitatory |
| Inactivation Mechanism | High-affinity, Na+-dependent uptake[14] | High-affinity, Na+-dependent uptake (EAATs) |
Key Experimental Protocols
The evidence described above is derived from established experimental techniques in neuroscience. Below are outlines of two pivotal methodologies.
Protocol: Neurotransmitter Release from Synaptosomes
This in vitro method allows for the direct study of substance release from presynaptic terminals under controlled conditions.[17][18]
-
Preparation: Brain tissue (e.g., hippocampus, cortex) is homogenized in an iso-osmotic sucrose (B13894) solution at 4°C.[19][20]
-
Isolation: The homogenate undergoes differential centrifugation. A low-speed spin pellets nuclei and debris. The resulting supernatant is centrifuged at a higher speed to pellet the crude synaptosomal fraction.[19]
-
Purification: The crude fraction is often layered onto a density gradient (e.g., Percoll or Ficoll) and centrifuged to yield a purified synaptosome layer.[20]
-
Loading: Synaptosomes are incubated with a radiolabeled version of the putative neurotransmitter (e.g., [14C]L-CSA) to allow for its uptake.
-
Release Assay (Superfusion): The loaded synaptosomes are placed in a superfusion chamber and continuously perfused with a physiological buffer.[17][18]
-
Stimulation: The perfusion medium is switched to a high-potassium buffer (e.g., 50 mM KCl) to induce depolarization. This is done in the presence and absence of extracellular Ca2+ to test for calcium dependency.
-
Quantification: Fractions of the superfusate are collected over time, and the amount of radioactivity released is measured using liquid scintillation counting. An increase in radioactivity upon high-K+ stimulation in a Ca2+-dependent manner indicates neurotransmitter release.
Protocol: Brain Slice Electrophysiology
This technique is used to measure the physiological effects of a substance on neuronal activity in a relatively intact circuit.[21][22][23]
-
Slice Preparation: The brain is rapidly extracted and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Coronal or sagittal slices (typically 300-400 µm thick) are cut using a vibratome.[24]
-
Recovery: Slices are transferred to a recovery chamber containing oxygenated aCSF at room temperature for at least one hour.[24]
-
Recording: A single slice is moved to a recording chamber on a microscope stage and continuously perfused with oxygenated aCSF.
-
Electrophysiology: A glass micropipette filled with a conductive solution is used to record electrical activity. This can be done via extracellular field potential recordings or intracellularly using the whole-cell patch-clamp technique to measure changes in membrane potential or current.[23][25]
-
Drug Application: The putative neurotransmitter (L-CSA) is applied to the slice, either by adding it to the perfusion bath or by "puffing" it directly onto the recorded neuron from a nearby micropipette.[24]
-
Data Analysis: The electrical response of the neuron(s) to L-CSA application (e.g., depolarization, action potential firing) is recorded and analyzed to determine its postsynaptic effect.
Visualized Pathways and Workflows
Caption: Biosynthetic pathway of L-Cysteinesulfinic Acid from L-Cysteine.
Caption: Experimental workflow for a synaptosome neurotransmitter release assay.
Conclusion and Future Directions
The cumulative evidence strongly supports L-Cysteinesulfinic Acid as a putative neurotransmitter or neuromodulator. It is synthesized and stored in neurons, released in a calcium-dependent manner, has specific postsynaptic actions, and is cleared by a high-affinity uptake mechanism.
However, its classification as a bona fide neurotransmitter on par with glutamate remains contested. The primary ambiguities lie in its physiological significance and receptor specificity. Is L-CSA's primary role to act as a low-affinity agonist at glutamate receptors, or does it serve as the primary endogenous ligand for a unique and specific receptor system, as some evidence suggests?[11] Further research, including the definitive cloning and characterization of a specific L-CSA receptor and knockout studies of its synthesizing enzyme (CDO) in the brain, is required to fully elucidate its role in synaptic transmission and its potential as a target for drug development.
References
- 1. Neurochemical characterization of cysteine sulfinic acid, an excitatory amino acid, in hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cysteine dioxygenase - Wikipedia [en.wikipedia.org]
- 3. Cysteine dioxygenase type 1 (CDO1): Its functional role in physiological and pathophysiological processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cysteine dioxygenase: regional localisation of protein and mRNA in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of an in vitro model for cysteine dioxygenase expression in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular mechanisms of neurotransmitter release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Regulation of synaptic release-site Ca2+ channel coupling as a mechanism to control release probability and short-term plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular Mechanisms for Synchronous, Asynchronous, and Spontaneous Neurotransmitter Release - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cardiovascular actions of L-cysteine and L-cysteine sulfinic acid in the nucleus tractus solitarius of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. L-cysteine sulfinic acid as an endogenous agonist of a novel metabotropic receptor coupled to stimulation of phospholipase D activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. L-homocysteine sulfinic acid and other acidic homocysteine derivatives are potent and selective metabotropic glutamate receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cysteine sulfinic acid in the central nervous system: specific binding of [35S]cysteic acid to cortical synaptic membranes--an investigation of possible binding sites for cysteine sulfinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Evidence for cysteine sulfinate as a neurotransmitter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. L-cysteine sulphinate, endogenous sulphur-containing amino acid, inhibits rat brain kynurenic acid production via selective interference with kynurenine aminotransferase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Superfusion of synaptosomes to study presynaptic mechanisms involved in neurotransmitter release from rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. portalrecerca.uab.cat [portalrecerca.uab.cat]
- 19. researchgate.net [researchgate.net]
- 20. Video: Preparation of Synaptoneurosomes from Mouse Cortex using a Discontinuous Percoll-Sucrose Density Gradient [jove.com]
- 21. Brain Slice Electrophysiology: Unveiling the Intricacies of Neuronal Function with Precision - Creative Biolabs [neuros.creative-biolabs.com]
- 22. conductscience.com [conductscience.com]
- 23. Brain-Slice Electrophysiology | Debi Fadool Laboratory [dfadool.neuro.fsu.edu]
- 24. Video: Whole-cell Currents Induced by Puff Application of GABA in Brain Slices [jove.com]
- 25. Enhanced electrophysiological recordings in acute brain slices, spheroids, and organoids using 3D high-density multielectrode arrays - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of L-Cysteinesulfinic Acid Monohydrate: A Step-by-Step Guide
Ensuring the safe and environmentally responsible disposal of L-Cysteinesulfinic Acid Monohydrate is a critical component of laboratory safety protocols. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound in compliance with general safety standards.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE) to mitigate risks of skin and eye irritation, as well as respiratory exposure.[1]
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Hand Protection | Appropriate chemical-resistant gloves (e.g., nitrile rubber, standard BS EN 374:2003).[2] | To prevent skin irritation upon direct contact.[1] |
| Eye Protection | Safety glasses with side-shields or goggles.[2] | To protect against dust particles and accidental splashes causing serious eye irritation.[1] |
| Respiratory Protection | Use a suitable respirator if dust formation is likely (e.g., N95 dust mask). | To prevent respiratory tract irritation.[1] |
| Body Protection | Laboratory coat. | To protect skin and clothing from contamination.[2] |
II. Step-by-Step Disposal Protocol
This protocol outlines the procedure for the disposal of this compound waste. The primary directive is to prevent its release into the environment by avoiding disposal down the drain and ensuring it is sent to a licensed waste disposal facility.[2]
Step 1: Waste Segregation and Collection
-
Solid Waste:
-
Carefully collect all dry, uncontaminated this compound powder and place it in a clearly labeled, sealed container.
-
For materials contaminated with the compound (e.g., weighing paper, gloves, paper towels), collect them in a separate, sealed waste bag or container.
-
-
Labeling:
-
Label the waste container clearly with "Hazardous Waste," "this compound," and the appropriate hazard symbols (e.g., irritant).
-
Step 2: Spill Management
In the event of a spill, follow these procedures to contain and clean the material for proper disposal:
-
Evacuate and Ventilate: Ensure the area is well-ventilated to avoid inhalation of dust.
-
Containment: Prevent the spill from spreading and ensure it does not enter any drains.[2]
-
Clean-up:
-
For small, dry spills, carefully sweep or scoop the material into a designated hazardous waste container. Avoid generating dust.
-
Use a suitable absorbent material for any solutions containing the compound.[2]
-
Clean the affected area thoroughly.
-
-
Disposal of Clean-up Materials: All materials used for clean-up should be disposed of as hazardous waste in a sealed and labeled container.[2]
Step 3: Final Disposal
-
Engage a Professional Service: Arrange for the collection and disposal of the contained waste through an approved and licensed hazardous waste disposal company.
-
Documentation: Maintain records of the waste disposal in accordance with institutional and local regulations.
III. Experimental Workflow & Disposal Decision Pathway
The following diagram illustrates the logical workflow for the proper handling and disposal of this compound in a laboratory setting.
Caption: Disposal decision workflow for this compound.
References
Personal protective equipment for handling L-Cysteinesulfinic Acid Monohydrate
This guide provides crucial safety, handling, and disposal protocols for L-Cysteinesulfinic Acid Monohydrate, designed for researchers, scientists, and drug development professionals. Adherence to these procedures is vital for ensuring laboratory safety and procedural integrity.
Hazard Identification and Classification
This compound is classified as a hazardous substance that requires careful handling. According to the Globally Harmonized System (GHS), its primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.
| Hazard Category | GHS Classification | Hazard Statement | GHS Pictogram |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1] |
|
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[1] |
|
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[1] |
|
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to minimize exposure when handling this compound, particularly in its powdered form.[2] All PPE should be inspected before use.[3]
| Protection Type | Required PPE | Specifications & Best Practices |
| Eye & Face Protection | Chemical Safety Goggles or a Face Shield.[2][4][5] | Use splash-proof chemical goggles to protect against dust particles and potential splashes.[2][4] A face shield should be used in addition to goggles where the risk of splashing is high.[5] |
| Hand Protection | Chemically resistant gloves. | Nitrile or butyl rubber gloves are recommended.[5] Discard gloves immediately if any leaks or holes develop.[4] Wash and dry hands thoroughly after handling.[3] |
| Body Protection | Laboratory Coat or Acid-Resistant Apron.[2][4] | A lab coat is the minimum requirement.[4] An impervious or acid-resistant apron is required when handling larger quantities.[4] |
| Respiratory Protection | NIOSH-approved Particulate Respirator (e.g., N95).[1][2] | Essential when handling the powder to avoid inhalation of dust.[2] All work should be performed in a well-ventilated area or a chemical fume hood.[3][6] |
Operational Plan: Step-by-Step Handling Protocol
Following a structured workflow minimizes risk and ensures procedural consistency. This process should be conducted in a designated area, such as a chemical fume hood, away from incompatible materials like strong oxidizing agents.[3][6][7]
Caption: Workflow for Handling this compound.
Emergency and Spill Procedures
Immediate and appropriate action is critical in the event of exposure or a spill. Ensure an eyewash station and safety shower are readily accessible.[8]
-
Inhalation : Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[9]
-
Skin Contact : Immediately take off all contaminated clothing. Rinse the affected skin area with plenty of soap and water.[9] If skin irritation occurs, get medical advice.
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and consult an ophthalmologist.
-
Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
-
Dry Spill : For a small dry spill, carefully sweep or scoop up the material to avoid raising dust.[4] Use a neutralizing absorbent material if available.[4][10] Collect the material in a suitable, labeled container for disposal.[3] Avoid letting the product enter drains.
Waste Disposal Plan
All waste materials must be disposed of in accordance with federal, state, and local environmental regulations.[7][10]
-
Chemical Waste : Collect surplus material and residues in a designated, labeled hazardous waste container. The container should be kept tightly closed and stored in a well-ventilated area.[9]
-
Contaminated PPE : Contaminated gloves, lab coats, and other disposable PPE should be considered hazardous waste. Place them in a sealed bag or container for disposal by an approved waste disposal plant.
-
Empty Containers : Do not reuse empty containers. They should be triple-rinsed (if appropriate for the container type) and disposed of with other chemical waste.
Never dispose of this compound down the drain or in the regular trash.[7] Contact your institution's Environmental Health & Safety (EHS) department for specific guidance on hazardous waste disposal procedures.
References
- 1. L -Cysteinesulfinic acid 207121-48-0 [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. documents.tocris.com [documents.tocris.com]
- 4. PSFC Caustics and Acids [www-internal.psfc.mit.edu]
- 5. leelinework.com [leelinework.com]
- 6. benchchem.com [benchchem.com]
- 7. ehs.umich.edu [ehs.umich.edu]
- 8. earth.utah.edu [earth.utah.edu]
- 9. chemicalbook.com [chemicalbook.com]
- 10. newcomersupply.com [newcomersupply.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
